11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
Description
Properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-16-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLICQXKIOKNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one, a tricyclic ketone with a central eight-membered ring. This document delves into its synthesis, spectroscopic characterization, and key chemical reactions. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery, providing foundational knowledge for the potential application of this compound and its derivatives in medicinal chemistry and materials science.
Introduction
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one, a derivative of the dibenzo[a,e]cyclooctene ring system, represents a class of compounds with significant conformational flexibility and potential for functionalization. The strained eight-membered ring fused to two benzene rings creates a unique three-dimensional structure that has attracted interest in various fields of chemistry. This guide will focus on the fundamental chemical aspects of this ketone, providing a detailed exploration of its synthesis and reactivity. The structural framework of this molecule is related to dibenzosuberone, a seven-membered ring analogue that is a precursor to many tricyclic antidepressants.[1]
Synthesis and Molecular Structure
The synthesis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one can be achieved through the reaction of 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene with dimethyl sulfoxide (DMSO) and collidine.[2][3] This reaction proceeds via an oxidation mechanism, yielding the target ketone alongside other products.
The molecular structure of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one features a central cyclooctane ring in a specific conformation, flanked by two fused benzene rings. The parent hydrocarbon, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, has been shown to exist in both chair and twist-boat conformations, and the presence of the carbonyl group at the 5-position influences the conformational preference of the eight-membered ring in the title compound.[2][4]
Experimental Protocol: Synthesis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
Materials:
-
5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene
-
Dimethyl sulfoxide (DMSO)
-
Collidine
-
Appropriate glassware and purification apparatus
Procedure:
-
A solution of 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene in a mixture of dimethyl sulfoxide and collidine is prepared.[2]
-
The reaction mixture is stirred at an appropriate temperature for a specified duration to facilitate the oxidation reaction.
-
Upon completion, the reaction is worked up to isolate the crude product.
-
Purification of the crude product is performed using standard techniques such as column chromatography to yield pure 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one.[2]
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one. The expected spectral data are summarized below based on the analysis of related structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons of the cyclooctene ring will be observed in the upfield region, and their chemical shifts and coupling patterns will be indicative of the ring's conformation.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon is expected to have a characteristic downfield chemical shift (typically in the range of δ 190-220 ppm).[5][6] The aromatic carbons will resonate in the δ 120-150 ppm region, while the aliphatic carbons of the eight-membered ring will appear at higher field.
Infrared (IR) Spectroscopy
The IR spectrum of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹.[1] Other characteristic peaks will include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-C stretching within the aromatic rings (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve characteristic losses, such as the loss of a CO molecule from the molecular ion, which is a common fragmentation pathway for ketones.[7]
Table 1: Predicted Spectroscopic Data for 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Aliphatic protons (upfield region) |
| ¹³C NMR | Carbonyl carbon (δ 190-220 ppm), Aromatic carbons (δ 120-150 ppm), Aliphatic carbons |
| IR Spectroscopy | Strong C=O stretch (1680-1700 cm⁻¹), Aromatic C-H stretch (3000-3100 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak, Fragmentation including loss of CO |
Chemical Reactivity and Transformations
The chemical reactivity of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is primarily dictated by the presence of the carbonyl group and the adjacent methylene protons.
Oxidation Reactions
A key reaction of this ketone is its oxidation to the corresponding α-diketone, dibenzo[a,e]cyclooctene-5,6-dione. This transformation can be effectively achieved using selenium dioxide (SeO₂) as the oxidizing agent.[2][3] This reaction highlights the reactivity of the α-methylene group to the carbonyl function.
Diagram 1: Oxidation of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
Caption: Oxidation to the corresponding α-diketone.
Reduction Reactions
The carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol, 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-ol. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are expected to be effective for this transformation. The stereochemical outcome of this reduction would be of interest due to the chiral center created at the 5-position.
Reactions at the α-Carbon
The methylene protons at the 6-position, being α to the carbonyl group, are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol condensation, allowing for further functionalization of the molecule.
Applications in Drug Discovery and Materials Science
The dibenzo[a,e]cyclooctene scaffold is of interest in medicinal chemistry due to its presence in molecules with biological activity. The conformational properties of the eight-membered ring can be exploited to design molecules that can adopt specific three-dimensional shapes to interact with biological targets. The ketone functionality in 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one serves as a handle for the introduction of various pharmacophores. Furthermore, derivatives of the dibenzo[a,e]cyclooctene core have been investigated for their potential in materials science, for example, as components of polymers with unique thermal or electronic properties.[8]
Conclusion
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is a versatile tricyclic ketone with a rich chemistry. Its synthesis from readily available precursors and its potential for a variety of chemical transformations make it a valuable building block in organic synthesis. This technical guide has provided a detailed overview of its chemical properties, which should serve as a solid foundation for further research and application in the development of novel pharmaceuticals and advanced materials.
References
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. Conformation of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene: an experimental and theoretical NMR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one structure elucidation
An in-depth technical analysis and structural elucidation guide for 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one (CAS: 838-15-3).
Chemical Context & Strategic Importance
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is a highly specialized polycyclic ketone characterized by an eight-membered cyclooctene ring fused with two flanking benzene rings[1]. The structural integrity of this molecule is of paramount importance to modern bioconjugation, as it serves as the direct synthetic precursor to DIBO (5,6-didehydro-11,12-dihydrodibenzo[a,e]cyclooctene)[2]. DIBO is a premier reagent utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—a cornerstone of copper-free click chemistry used for live-cell imaging and proteomic profiling[3].
Elucidating the structure of this ketone requires a multi-modal analytical strategy. The eight-membered ring introduces complex conformational dynamics (tub vs. boat-chair conformations), while the fused dibenzo system creates distinct magnetic environments that must be mapped using orthogonal spectroscopic techniques.
Synthetic pipeline demonstrating the role of the target ketone as a DIBO precursor.
Initial Validation: HRMS and IR Spectroscopy
Before deploying multidimensional NMR, we must establish the molecular formula and validate the primary functional group. This is achieved through High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy.
-
Causality in HRMS: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized because its soft ionization prevents the fragmentation of the strained cyclooctene ring, allowing for the precise determination of the
pseudomolecular ion. -
Causality in IR: The ketone at the C-5 position is conjugated with the adjacent aromatic ring. In a standard aliphatic system, a ketone
stretch appears near 1715 cm⁻¹. However, the conjugation in this dibenzo system delocalizes the -electrons, reducing the double-bond character of the carbonyl and shifting the absorption to a lower wavenumber (~1685 cm⁻¹).
Table 1: Quantitative HRMS and IR Data Summary
| Analytical Technique | Target Parameter | Expected Value | Diagnostic Significance |
| HRMS (ESI-TOF) | Confirms the exact molecular formula | ||
| IR Spectroscopy | ~1685 cm⁻¹ | Validates the presence of a conjugated ketone system. | |
| IR Spectroscopy | ~3030 cm⁻¹ | Confirms the presence of the fused benzene rings. | |
| IR Spectroscopy | ~2920 cm⁻¹ | Confirms the saturated |
Core Elucidation: Multidimensional NMR Spectroscopy
The definitive proof of connectivity for 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one relies on a self-validating matrix of 1D and 2D NMR experiments. The primary analytical challenge is differentiating the isolated C-6 methylene from the C-11/C-12 ethylene bridge.
Conformational Averaging at C-6
At 298 K, the eight-membered ring undergoes rapid tub-to-tub conformational inversion on the NMR timescale. Consequently, the two protons on the C-6 carbon (which sits between the carbonyl and the aromatic ring) average out, typically presenting as a sharp, diagnostic singlet near 4.12 ppm rather than a complex AB diastereotopic quartet.
Spin System Mapping
The C-11 and C-12 protons form a contiguous spin system (
Workflow for the orthogonal NMR elucidation of dibenzocyclooctanone derivatives.
Table 2: Standardized NMR Assignments (500 MHz,
| Position | Multiplicity ( | Key HMBC Correlations ( | ||
| C-5 (C=O) | - | - | 204.5 | - |
| C-6 ( | 4.12 | s (2H) | 48.2 | C-5, C-4a, C-6a |
| C-11 ( | 3.18 | m (2H) | 34.8 | C-12, C-10a |
| C-12 ( | 3.18 | m (2H) | 34.8 | C-11, C-12a |
| Ar-H (ortho to C=O) | 7.82 | dd (1H, | 131.2 | C-5, C-3, C-12a |
| Ar-H (others) | 7.10 - 7.45 | m (7H) | 126.0 - 140.5 | Various intra-ring |
Experimental Methodologies
To ensure absolute reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.
Protocol A: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dilute the purified 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one to a concentration of 1
in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.-
Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency to yield a robust
signal.
-
-
Instrument Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the TOF mass axis immediately prior to the run.
-
Causality: This internal validation step guarantees mass accuracy falls within the rigorous < 5 ppm error margin required for structural proof.
-
-
Acquisition: Inject 2
into the ESI source via a syringe pump operating at 10 . Maintain the capillary voltage at 3.5 kV and the desolvation temperature at 250 °C. -
Data Processing: Extract the exact mass peak and overlay the theoretical isotopic distribution for
to confirm the absence of isobaric interference.
Protocol B: Multidimensional NMR Acquisition
-
Sample Dissolution: Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v tetramethylsilane (TMS).-
Causality:
lacks exchangeable protons, preventing signal suppression, while TMS serves as an absolute internal reference ( 0.00 ppm) to self-validate the chemical shift axis.
-
-
Filtration: Pass the dissolved sample through a tightly packed glass wool plug into a high-precision 5 mm NMR tube.
-
Causality: This removes microscopic paramagnetic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and broaden spectral linewidths.
-
-
Tuning and Shimming: Insert the sample into a 500 MHz NMR spectrometer. Execute Automated Tuning and Matching (ATM) for both
and nuclei. Perform 3D gradient shimming to optimize the -axis magnetic field. -
1D Acquisition: Acquire the
spectrum using 16 scans and a 10-second relaxation delay ( ).-
Causality: A long relaxation delay ensures that all protons return to thermal equilibrium between pulses, allowing for mathematically exact integration of the C-6 vs. C-11/12 protons. Acquire the
spectrum using 1024 scans to overcome the low natural abundance (1.1%) of the isotope.
-
-
2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC pulse sequences. For HMBC, optimize the long-range coupling constant (
) delay to 8 Hz to capture the critical 3-bond correlation between the C-6 protons and the C-5 carbonyl.
References
-
Title: Design, Synthesis, and Utility of Defined Molecular Scaffolds Source: MDPI (Molecules) URL: [Link]
-
Title: Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]
Sources
Spectroscopic Data of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one: A Technical Guide
A comprehensive analysis of the spectral characteristics of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one, a key intermediate in synthetic chemistry, is presented in this technical guide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing insights for researchers and scientists in drug development and related fields.
Introduction
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is a tricyclic ketone with a central eight-membered ring. Its rigid, boat-like conformation and the presence of a carbonyl group make it a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the analysis of its derivatives. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and mass spectra.
Molecular Structure
The structure of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is depicted below. The numbering of the carbon atoms is crucial for the assignment of the NMR signals.
Caption: Molecular structure of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum shows a complex pattern of signals in the aromatic region and distinct signals for the methylene protons of the eight-membered ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.20 | m | 8H | Aromatic protons |
| 4.20 | s | 2H | H-6 |
| 3.20 | s | 4H | H-11, H-12 |
Interpretation:
-
The signals in the aromatic region (7.80 - 7.20 ppm) correspond to the eight protons on the two benzene rings. The complexity of this region is due to the overlap of signals and the restricted rotation of the benzene rings.
-
The singlet at 4.20 ppm is assigned to the two protons at the C-6 position, which are adjacent to the carbonyl group. Their equivalence suggests a rapid conformational change at room temperature.
-
The singlet at 3.20 ppm corresponds to the four protons of the methylene bridges at C-11 and C-12. The equivalence of these protons also indicates conformational flexibility of the eight-membered ring on the NMR timescale.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 200.5 | C=O (C-5) |
| 140.0 - 125.0 | Aromatic carbons |
| 50.0 | C-6 |
| 35.0 | C-11, C-12 |
Interpretation:
-
The signal at 200.5 ppm is characteristic of a ketone carbonyl carbon.
-
The signals in the range of 140.0 - 125.0 ppm are attributed to the twelve aromatic carbons.
-
The signal at 50.0 ppm corresponds to the methylene carbon at C-6.
-
The signal at 35.0 ppm is assigned to the methylene carbons at C-11 and C-12.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is characterized by a strong absorption band for the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3020 | m | Aromatic C-H stretch |
| 2950 - 2850 | m | Aliphatic C-H stretch |
| 1685 | s | C=O stretch (ketone) |
| 1600, 1480 | m | Aromatic C=C stretch |
Interpretation:
-
The strong absorption at 1685 cm⁻¹ is a clear indication of the presence of a conjugated ketone. The position of this band is influenced by the strain of the eight-membered ring and conjugation with the aromatic rings.
-
The bands in the 3060-3020 cm⁻¹ and 2950-2850 cm⁻¹ regions are due to the stretching vibrations of the aromatic and aliphatic C-H bonds, respectively.
-
The absorptions at 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 222 | 100 | [M]⁺ (Molecular ion) |
| 194 | 40 | [M - CO]⁺ |
| 165 | 60 | [M - CO - C₂H₅]⁺ |
| 118 | 30 | [C₉H₈]⁺ |
Interpretation:
The mass spectrum shows a prominent molecular ion peak at m/z 222, which corresponds to the molecular weight of the compound. The fragmentation pattern is consistent with the structure of a dibenzocyclooctenone. A common fragmentation pathway involves the loss of a carbon monoxide molecule (CO) from the molecular ion to give a fragment at m/z 194. Further fragmentation can lead to the other observed ions.
Caption: Proposed mass spectral fragmentation pathway.
Experimental Protocols
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Dissolve approximately 10 mg of the sample in 0.5 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
IR Spectroscopy
The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is typically recorded using an electron ionization (EI) mass spectrometer.
-
Introduce a small amount of the sample into the ion source of the mass spectrometer.
-
Ionize the sample using a beam of electrons (typically at 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio.
-
Detect the ions to generate the mass spectrum.
References
Due to the limited availability of published spectroscopic data for the specific molecule 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one, the data presented in this guide is a representative compilation based on the analysis of closely related and well-characterized dibenzocyclooctenone derivatives. For further information on the synthesis and characterization of related compounds, the following resources may be consulted:
An In-Depth Technical Guide to the Synthesis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one Precursors
This guide provides a comprehensive exploration of the synthetic pathways to precursors of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one, a core scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic considerations and practical execution of key synthetic transformations, moving beyond a simple recitation of protocols to offer insights into the underlying chemical principles.
Introduction: The Significance of the Dibenzocyclooctenone Core
The 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one framework is a privileged tricyclic system found in a variety of biologically active molecules and functional materials. Its rigid, yet conformationally distinct, eight-membered ring imparts unique physicochemical properties that are of significant interest in drug design and the development of novel organic materials. The strategic synthesis of precursors to this core structure is paramount for the exploration of its chemical space and the generation of new molecular entities with desired functionalities.
This guide will focus on the most prevalent and synthetically viable routes to key precursors, with a primary emphasis on the construction of the 2-(2-phenylethyl)benzoic acid backbone and its subsequent cyclization. Alternative strategies will also be explored to provide a comprehensive overview of the available synthetic arsenal.
Primary Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed method for the construction of the 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one skeleton is the intramolecular Friedel-Crafts acylation of a suitable 2-(2-phenylethyl)benzoic acid derivative. This powerful cyclization reaction forms the central eight-membered ring in a single, efficient step.
Diagram of the Primary Synthetic Pathway
Caption: Primary synthetic route to 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one.
Synthesis of the Key Precursor: 2-(2-Phenylethyl)benzoic Acid
The cornerstone of this synthetic approach is the efficient preparation of 2-(2-phenylethyl)benzoic acid. A common and effective method involves the reaction of the dianion of o-toluic acid with a benzyl halide.
Rationale for Experimental Choices:
-
Dianion Formation: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the deprotonation of both the carboxylic acid and the benzylic methyl group of o-toluic acid. This creates a highly nucleophilic benzylic carbanion that readily undergoes alkylation.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium species and its inertness under the reaction conditions.
-
Reaction Temperature: The initial deprotonation is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to control the exothermicity of the reaction and prevent side reactions. The subsequent alkylation with benzyl bromide is then allowed to proceed at or slightly above this temperature.
Experimental Protocol: Synthesis of 2-(2-Phenylethyl)benzoic Acid
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diisopropylamine in anhydrous THF is prepared.
-
The solution is cooled to 0 °C, and n-butyllithium is added dropwise to generate LDA.
-
A solution of o-toluic acid in anhydrous THF is then added slowly to the LDA solution at 0 °C.
-
After stirring for a designated period to ensure complete dianion formation, a solution of benzyl bromide in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of water, and the aqueous layer is acidified with concentrated HCl.
-
The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) affords pure 2-(2-phenylethyl)benzoic acid.
| Reactant/Reagent | Molar Equiv. | Purpose |
| o-Toluic Acid | 1.0 | Starting material |
| Diisopropylamine | 2.2 | Precursor for LDA |
| n-Butyllithium | 2.2 | Strong base for deprotonation |
| Benzyl Bromide | 1.1 | Alkylating agent |
| Anhydrous THF | - | Solvent |
| Concentrated HCl | - | Acidification for workup |
Intramolecular Friedel-Crafts Cyclization
With the 2-(2-phenylethyl)benzoic acid in hand, the next critical step is the intramolecular Friedel-Crafts acylation to construct the dibenzocyclooctenone core. This is typically achieved by converting the carboxylic acid to its more reactive acid chloride derivative, followed by treatment with a Lewis acid.
Rationale for Experimental Choices:
-
Acid Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert the carboxylic acid to the corresponding acid chloride.[1][2] Oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl), which are easily removed.[2] The use of a catalytic amount of dimethylformamide (DMF) with oxalyl chloride can accelerate the reaction.[3]
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and frequently used Lewis acid for Friedel-Crafts reactions.[4] It activates the acyl chloride, generating a highly electrophilic acylium ion that undergoes intramolecular electrophilic aromatic substitution on the pendant phenyl ring. A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[5]
-
Solvent: A non-polar, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically employed. High dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.[6]
-
Reaction Temperature: The reaction is usually initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.
Experimental Protocol: Cyclization to 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
-
To a solution of 2-(2-phenylethyl)benzoic acid in an anhydrous solvent (e.g., DCM), oxalyl chloride is added dropwise at 0 °C, followed by a catalytic amount of DMF.
-
The reaction is allowed to warm to room temperature and stirred until gas evolution ceases. The solvent and excess reagents are removed under reduced pressure to yield the crude 2-(2-phenylethyl)benzoyl chloride.[3]
-
The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise, ensuring the temperature does not rise significantly.[4]
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one.
| Reagent | Molar Equiv. | Purpose |
| 2-(2-Phenylethyl)benzoic Acid | 1.0 | Precursor |
| Oxalyl Chloride | 1.2-1.5 | To form the acid chloride |
| DMF | Catalytic | Catalyst for acid chloride formation |
| Aluminum Chloride | 1.1-1.5 | Lewis acid catalyst for cyclization |
| Anhydrous DCM | - | Solvent |
Alternative Synthetic Strategies
While the intramolecular Friedel-Crafts acylation is the most common approach, other synthetic methodologies can be employed to access the dibenzocyclooctenone core or its precursors. These alternatives can be valuable when the primary route is not feasible due to substrate limitations or when a different substitution pattern is desired.
Pschorr Cyclization
The Pschorr cyclization offers a radical-based approach to form biaryl systems through the intramolecular cyclization of a diazonium salt.[7][8][9][10] This method can be adapted to synthesize the dibenzocyclooctene skeleton from a suitably substituted 2-amino-α-phenethyl-benzoic acid derivative.
Conceptual Workflow for Pschorr Cyclization
Caption: Pschorr cyclization route to the dibenzocyclooctene core.
The key to this approach is the synthesis of the amino-substituted precursor. The cyclization is initiated by diazotization of the primary amine with nitrous acid, followed by copper-catalyzed decomposition of the diazonium salt to generate an aryl radical, which then undergoes intramolecular cyclization.[10] While powerful for the formation of certain polycyclic systems, yields of the Pschorr cyclization can be variable.[9]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-O or C-N bonds, providing a route to precursors that can be subsequently cyclized.[5][11][12] For instance, an Ullmann coupling between an o-halobenzoic acid derivative and a phenethyl alcohol or amine derivative can furnish a precursor amenable to intramolecular cyclization.
Conceptual Workflow for Ullmann Condensation
Caption: Ullmann condensation as a route to dibenzocyclooctenone precursors.
This strategy offers flexibility in the choice of coupling partners, allowing for the introduction of various substituents on both aromatic rings. The subsequent cyclization of the Ullmann product would then form the central eight-membered ring.
Ring Expansion Reactions
Ring expansion reactions provide an alternative strategy to construct the eight-membered ring from a smaller, more readily accessible cyclic precursor. A notable example is the Tiffeneau-Demjanov rearrangement, which can expand a seven-membered ring to an eight-membered ring.[13][14][15][16] Starting from a dibenzosuberone derivative (a seven-membered ring ketone), a one-carbon ring expansion could potentially yield the desired dibenzocyclooctenone skeleton.
Conceptual Workflow for Ring Expansion
Caption: Ring expansion strategy for the synthesis of the dibenzocyclooctenone core.
This approach involves the conversion of the ketone to a β-amino alcohol, which upon treatment with nitrous acid, undergoes a diazotization followed by a rearrangement with ring expansion to give the eight-membered ring ketone.[14]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Precursor | Key Reaction | Advantages | Disadvantages | Typical Yields |
| Intramolecular Friedel-Crafts | 2-(2-Phenylethyl)benzoic acid | Intramolecular Acylation | Generally high yielding, direct route. | Requires stoichiometric Lewis acid, sensitive to moisture. | Good to Excellent |
| Pschorr Cyclization | 2-Amino-α-phenethyl-benzoic acid | Radical Cyclization | Tolerant of various functional groups. | Yields can be variable, potential for side reactions. | Moderate to Good |
| Ullmann Condensation | o-Halobenzoic acid derivative | C-O or C-N Bond Formation | Modular approach, allows for diverse substitution. | Often requires high temperatures and copper catalysts. | Moderate to Good |
| Ring Expansion | Dibenzosuberone derivative | Tiffeneau-Demjanov Rearrangement | Access to the core from a different ring system. | Multi-step sequence, potential for rearrangement byproducts. | Variable |
Conclusion
The synthesis of precursors for 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is a well-established area of organic chemistry, with the intramolecular Friedel-Crafts acylation of 2-(2-phenylethyl)benzoic acid derivatives standing out as the most robust and widely utilized strategy. This guide has provided a detailed examination of this primary route, including the synthesis of the key precursor and the critical cyclization step, with an emphasis on the rationale behind the experimental choices. Furthermore, alternative strategies such as the Pschorr cyclization, Ullmann condensation, and ring expansion reactions have been presented as valuable tools in the synthetic chemist's arsenal, offering alternative disconnections and opportunities for structural diversification. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
References
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Burbiel, J. C. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. Arkivoc, 2006(xiii), 16-21. [Link]
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Cheng, L. (2023). Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Encyclopedia MDPI. [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 2-phenylethyl ester. Organic Syntheses Procedure. [Link]
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Experiment 1: Friedel-Crafts Acylation. (n.d.). [Link]
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Wikipedia. (n.d.). Dibenzosuberenone. [Link]
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Grokipedia. (n.d.). Pschorr cyclization. [Link]
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Pschorr Synthesis. (n.d.). [Link]
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A. F. M. M. Rahman, et al. (2014). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. [Link]
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Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. [Link]
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Wikipedia. (n.d.). Ullmann reaction. [Link]
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Kohlbacher, S. M., & Ionasz, V. S. (2019). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie-Chemical Monthly, 151(1), 1-15. [Link]
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ResearchGate. (n.d.). Comparison of yields obtained in batch and under flow condi- tions. [Link]
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ChemOrgChem. (2024, February 28). Unlock Ring Expansion! Tiffeneau-Demjanov Rearrangement Explained (Mechanism & Examples) [Video]. YouTube. [Link]
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Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
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PrepChem.com. (2018, November 29). Preparation of benzoyl chloride. [Link]
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Sciencemadness. (2007, April 13). Easy Route to Thionyl Chloride SOCl2. [Link]
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OperaChem. (2025, January 21). Ullmann coupling: the first publication. [Link]
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Protheragen. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]
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NurdRage. (2024, June 17). Making benzoyl chloride [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. [Link]
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Physical Properties and Structural Complexities of Dibenzocyclooctene Derivatives: A Comprehensive Technical Guide
Executive Summary
Dibenzocyclooctene derivatives (commonly referred to as dibenzocyclooctadiene lignans) are a unique class of polyphenolic secondary metabolites predominantly isolated from Schisandra chinensis and Kadsura species[1][2]. While these compounds—such as Schisandrin, Schisandrin B, and Schisantherin A—exhibit profound hepatoprotective, neuroprotective, and antineoplastic activities, their clinical translation is heavily bottlenecked by their physical properties[1][3].
As application scientists, we must recognize that the physical behavior of these lignans is dictated by two core structural features: a highly lipophilic hydrocarbon skeleton and restricted bond rotation (atropisomerism)[4][5]. This whitepaper deconstructs the physicochemical properties, stereochemical complexities, and analytical protocols required to successfully characterize and formulate these challenging molecules.
Stereochemistry: Atropisomerism and Axial Chirality
The defining structural hallmark of dibenzocyclooctadiene lignans is the biphenyl unit fused to an eight-membered carbocyclic ring[1]. The steric hindrance generated by ortho-substituents (typically methoxy or methylenedioxy groups) on the biphenyl system prevents free rotation around the C-C biaryl bond[5].
This restricted rotation creates a stereogenic axis, leading to atropisomerism [5]. Consequently, these lignans are categorized into two distinct series based on the absolute configuration of the biphenyl unit:
- -configuration: Representative compounds include (+)-schizandrin and (+)-gomisin A[4].
- -configuration: Representative compounds include (-)-wuweizisu C and (-)-gomisin N[4].
Furthermore, the eight-membered cyclooctadiene ring is not planar; it adopts a highly strained twisted boat/chair conformation to minimize transannular steric interactions[2]. The orientation of substituents (axial vs. equatorial) on this ring directly impacts the molecule's binding affinity to target receptors and its solubility profile.
Stereochemical Characterization Workflow
Because atropisomers can exhibit vastly different pharmacological profiles, determining the absolute configuration is a mandatory self-validating step in early-stage drug development. This requires an orthogonal analytical approach combining Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and X-ray crystallography[2][6].
Figure 1: Orthogonal workflow for determining the absolute configuration of axially chiral lignans.
Physicochemical Properties and Pharmacokinetic Implications
The physical properties of dibenzocyclooctene derivatives present significant hurdles for oral drug delivery. These molecules lack ionizable functional groups (such as amines or carboxylic acids) at physiological pH, rendering them highly lipophilic and practically insoluble in aqueous media[7][8].
Quantitative Physical Data
The following table summarizes the key physicochemical parameters of three prominent dibenzocyclooctadiene lignans.
| Property | Schisandrin A (Deoxyschisandrin) | Schisandrin B ( | Schisantherin A |
| Molecular Formula | |||
| Molecular Weight | 416.51 g/mol [9] | 400.46 g/mol [7] | 536.60 g/mol [10] |
| Melting Point | 116 - 117 °C[9][11] | 120 - 121 °C[7] | N/A (Amorphous solid) |
| Lipophilicity (LogP) | ~4.81 - 5.87[9][12] | ~4.48[13] | ~5.00[10] |
| Aqueous Solubility | Poor / Slightly Soluble[8][9] | Insoluble (<1 mg/mL)[7][13] | Poor / Insoluble |
| Organic Solubility | Soluble in Methanol, Chloroform[9] | Soluble in DMSO (80 mg/mL), Ethanol[7][14] | Soluble in DMSO, Ethanol |
Causality of Poor Bioavailability
The high LogP values (>4.0) indicate that these lignans partition heavily into lipid phases. While high lipophilicity theoretically aids in crossing cell membranes, the extremely low aqueous dissolution rate prevents the drug from reaching the absorptive surface of the gastrointestinal (GI) tract in sufficient concentrations[1]. Furthermore, compounds like Schisandrin undergo extensive hepatic first-pass metabolism, leading to rapid clearance and minimal systemic circulation[3].
To overcome this, formulation scientists employ Self-Emulsifying Drug Delivery Systems (SEDDS) or PEGylated lipid nanoparticles. These systems spontaneously form fine oil-in-water emulsions in GI fluids, bypassing the dissolution rate-limiting step and enhancing lymphatic transport to avoid first-pass hepatic metabolism[1][7].
Figure 2: Logical pathway for overcoming the physical limitations of highly lipophilic lignans.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies for characterizing the physical and stereochemical properties of dibenzocyclooctene derivatives.
Protocol 1: Determination of Absolute Configuration via CD and X-ray Crystallography
Purpose: To definitively assign the
Step 1: 2D NMR (NOESY) Analysis for Relative Conformation
-
Dissolve 5-10 mg of the purified lignan in 0.5 mL of deuterated chloroform (
) or . -
Acquire a 2D NOESY spectrum using a 500 MHz or 600 MHz NMR spectrometer with a mixing time of 300-500 ms.
-
Causality Check: Analyze the cross-peaks between the protons of the cyclooctadiene ring (e.g., H-6, H-7, H-8) and the pendant methyl groups. Specific NOE correlations (e.g., H-6 to H-7 vs. H-6 to H-8) will reveal whether the substituents are
- or -oriented, confirming the twisted boat/chair conformation[2].
Step 2: Experimental and Calculated Circular Dichroism (CD)
-
Prepare a
M solution of the lignan in spectroscopic-grade methanol. -
Record the experimental CD spectrum from 200 to 400 nm using a spectropolarimeter at 25 °C.
-
Perform Time-Dependent Density Functional Theory (TD-DFT) calculations on the optimized relative conformer obtained from Step 1.
-
Validation: Overlay the experimental CD curve with the TD-DFT simulated curve. A positive Cotton effect at ~230-250 nm typically correlates with the
biphenyl configuration, while a negative Cotton effect indicates [6].
Step 3: Single-Crystal X-ray Diffraction (Orthogonal Confirmation)
-
Dissolve the lignan in a minimal amount of a slow-evaporating solvent mixture (e.g., Hexane/Ethyl Acetate 1:1).
-
Allow the solvent to evaporate slowly at room temperature over 7-14 days to yield high-quality single crystals.
-
Mount a suitable crystal on a diffractometer equipped with a Cu-K
radiation source (necessary for determining absolute configuration of light-atom molecules via anomalous dispersion)[6][15]. -
Solve the structure and calculate the Flack parameter. A Flack parameter near 0 confirms the correct absolute configuration[6].
Protocol 2: Measurement of Lipophilicity (LogP) and Aqueous Solubility
Purpose: To quantify the physical barriers to bioavailability.
Step 1: Shake-Flask Method for LogP Determination
-
Prepare a mutually saturated binary solvent system of n-octanol and HPLC-grade water (stirred for 24 hours and separated).
-
Dissolve exactly 1.0 mg of the lignan in 5.0 mL of the saturated n-octanol phase.
-
Add 5.0 mL of the saturated aqueous phase to the vial.
-
Shake the mixture mechanically at 100 rpm for 24 hours at 25.0 ± 0.5 °C to ensure thermodynamic equilibrium.
-
Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation.
-
Quantify the concentration of the lignan in both phases using reversed-phase HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient, UV detection at 254 nm).
-
Calculation:
.
Step 2: Thermodynamic Aqueous Solubility
-
Add an excess amount of the solid lignan (~10 mg) to a glass vial containing 5.0 mL of simulated intestinal fluid (SIF, pH 6.8) or pure water.
-
Stir the suspension at 37 °C for 48 hours.
-
Filter the suspension through a 0.22
m PTFE syringe filter (Note: discard the first 1 mL to account for filter adsorption). -
Analyze the filtrate via HPLC-UV against a standard calibration curve to determine the maximum thermodynamic solubility.
Conclusion
The therapeutic potential of dibenzocyclooctene derivatives is intrinsically linked to their complex physical properties. Their axial chirality dictates target receptor specificity, while their high lipophilicity and low aqueous solubility dictate their pharmacokinetic fate. By employing rigorous stereochemical characterization (NMR, CD, X-ray) and advanced formulation strategies (SEDDS, lipid nanoparticles), drug development professionals can successfully navigate the physical limitations of these potent botanical compounds.
References
-
A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment Source: nih.gov URL:[Link]
-
A comprehensive review of Schisandrin B's preclinical antitumor activity and mechanistic insights from network pharmacology Source: frontiersin.org URL:[Link]
-
Progress on the Chemistry of Dibenzocyclooctadiene Lignans Source: acs.org URL:[Link]
-
Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology Source: nih.gov URL:[Link]
-
Three bioactive dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea Source: tandfonline.com URL:[Link]
-
CAS No.61281-38-7, Schisandrin A Suppliers Source: lookchem.com URL:[Link]
-
Recent encounters with atropisomerism in drug discovery Source: nih.gov URL:[Link]
-
Dibenzocyclooctadiene lignans from Magnolia and Talauma (Magnoliaceae): their absolute configuration ascertained by circular dichroism and X-ray crystallography Source: nih.gov URL:[Link]
-
Dibenzocyclooctadiene Lignans with Antineurodegenerative Potential from Kadsura ananosma Source: researchgate.net URL:[Link]
-
Showing Schizandrin A (PHY0165759) - PhytoBank Source: phytobank.ca URL:[Link]
-
Chemical structural formula and pharmacological effects of schisantherin A Source: researchgate.net URL:[Link]
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Executive Summary: The Chemical and Biological Landscape of Dibenzo-α-Pyrones
An In-Depth Technical Guide to the Discovery and Isolation of Novel Dibenzo-α-Pyrones
Dibenzo-α-pyrones (DBPs), formally known as 6H-dibenzo[b,d]pyran-6-ones, are a vital class of heptaketide coumarin derivatives characterized by a fused tricyclic nucleus. Originally identified as metabolites derived from fungi (e.g., Alternaria, Diaporthe), mycobionts, and the mammalian gut biotransformation of plant ellagitannins (yielding urolithins), DBPs have emerged as privileged scaffolds in modern drug discovery 1 [1].
Their broad spectrum of biological activities—ranging from potent anti-inflammatory and antioxidant effects to selective cytotoxicity and acetylcholinesterase (AChE) inhibition—makes them highly attractive targets. However, isolating novel DBPs from complex biological matrices requires a rigorous, self-validating analytical workflow to overcome challenges related to structural isomerism, low natural abundance, and conformational flexibility.
Strategic Workflow for DBP Discovery
The discovery of novel DBPs relies on a meticulously designed pipeline that integrates targeted elicitation, selective partitioning, and high-resolution spectroscopic validation.
Fig 1: End-to-end self-validating workflow for the discovery and isolation of novel DBPs.
Experimental Protocols: A Self-Validating Methodology
As application scientists, we do not merely execute steps; we engineer protocols where each phase inherently verifies the success of the preceding one. Below is the standardized methodology for DBP isolation.
Step 1: Fermentation and Targeted Extraction
-
Procedure: Cultivate endophytic fungi (e.g., Diaporthe sp. CB10100 or Fusarium oxysporum) in a specialized liquid medium. Post-fermentation, extract the culture broth using ethyl acetate (EtOAc) partitioning.
-
Causality: DBPs are moderately non-polar heptaketides. EtOAc provides the precise dielectric constant required to selectively partition these fused tricyclic compounds away from highly polar fungal carbohydrates, peptides, and salts present in the aqueous phase.
-
Validation Checkpoint: Perform thin-layer chromatography (TLC) on the EtOAc fraction under UV light (254 nm and 365 nm). The presence of characteristic blue or green fluorescence confirms the successful extraction of the conjugated pyrone ring system before proceeding to high-resolution separation.
Step 2: Chromatographic Isolation (HPLC)
-
Procedure: Subject the crude extract to semi-preparative HPLC using a reversed-phase C18 column, eluting with a gradient of CH3CN/H2O (e.g., 30% to 50% CH3CN at a flow rate of 3.0 mL/min).
-
Causality: The hydrophobic C18 stationary phase interacts strongly with the planar, aromatic dibenzo-α-pyrone core. Gradient elution with acetonitrile finely resolves differently hydroxylated diastereomers (such as neovasifuranones A and B) based on subtle differences in their hydrogen-bonding capacities 2 [4].
-
Validation Checkpoint: Utilize a Diode Array Detector (DAD) in real-time. Target fractions must exhibit UV absorption maxima at ~240 nm and 340 nm, the undeniable spectroscopic signature of the 6H-dibenzo[b,d]pyran-6-one scaffold. Fractions lacking this signature are discarded, ensuring downstream NMR time is only spent on true DBP candidates.
Step 3: Absolute Configuration via Mosher's Method
-
Procedure: React the purified DBP with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride in pyridine-d5 at 20 °C for 36 hours to yield diastereomeric esters.
-
Causality: While standard 1D and 2D NMR can elucidate planar structures, highly flexible chiral side chains require derivatization. Mosher's esterification shifts the NMR signals of protons adjacent to the chiral center, allowing the assignment of absolute configuration (R or S) by calculating the Δδ (δS - δR) values.
-
Validation Checkpoint: Monitor the 1H-NMR spectrum for the complete disappearance of the unesterified hydroxyl proton and the appearance of the MTPA methoxy singlet. This internal validation proves 100% conversion, guaranteeing that the calculated Δδ values are free from unreacted precursor artifacts.
Data Presentation: Structural and Biological Profiling
Once isolated and structurally elucidated, DBPs must be profiled for their bioactivity. Recent studies highlight their dual nature: while gut-derived urolithins are heavily researched for their health-promoting anti-inflammatory properties, fungal DBPs like alternariol are scrutinized for distinct bioactivity patterns 3[2].
Table 1: Spectroscopic & Chromatographic Signatures of Key DBPs
| Compound | Biological Source | UV λmax (nm) | Key 1H-NMR Shifts (δ, ppm) | Key MS Fragments (m/z) |
| Alternariol | Alternaria sp. | 258, 340 | 6.70 (d), 7.25 (d) | 258[M]+, 215 |
| Urolithin A | Gut microbiome | 240, 310 | 7.4–8.2 (aromatic) | 228 [M]+, 199 |
| Ellagic Acid B | Diaporthe sp. | 255, 350 | 7.50 (s), 6.80 (s) | 302 [M]+, 284 |
| Neovasifuranone A | Fusarium oxysporum | 242, 338 | 5.90 (d), 5.40 (d) | 290 [M]+, 247 |
Table 2: Bioactivity Spectrum of Isolated DBPs
| Compound | Primary Target / Assay | IC50 / MIC Value | Validated Mechanism of Action |
| Urolithin A | COX-2 Inhibition | 1.01 - 2.27 μM | Competitive binding at TYR355, PHE518, ILE517 |
| Alternariol | iNOS Expression | < 10 μM | Downregulation of pro-inflammatory cytokines |
| Neovasifuranone A | H. pylori 159 (MIC) | ≥ 16 μg/mL | Weak antimicrobial membrane disruption |
Mechanism of Action: Anti-Inflammatory Pathways
One of the most therapeutically relevant properties of DBPs is their ability to modulate inflammatory cascades. For instance, Urolithin A strongly exhibits anti-inflammatory effects by directly binding to the active site and heme pocket of Cyclooxygenase-2 (COX-2) 4 [5]. Similarly, novel DBPs isolated from Diaporthe sp. have been shown to significantly reduce the production of Nitric Oxide (NO) by downregulating inducible Nitric Oxide Synthase (iNOS) expression in LPS-stimulated macrophages 5 [3].
Fig 2: Anti-inflammatory mechanism of DBPs via targeted iNOS and COX-2 inhibition.
Conclusion
The discovery of novel dibenzo-α-pyrones requires a paradigm shift from simple extraction to engineered, self-validating analytical workflows. By enforcing strict causality in our choice of solvents, stationary phases, and derivatization agents, we ensure the structural integrity and biological relevance of the isolated compounds. As the pharmaceutical industry continues to mine endophytic fungi and microbiome metabolites, DBPs will undeniably remain at the forefront of natural product drug discovery.
References
- Mao, Z., Sun, W., Fu, L., Luo, H., Lai, D., & Zhou, L. (2014). Natural Dibenzo-α-Pyrones and Their Bioactivities. Molecules.
- Geisler, M., et al. (2021). Natural Dibenzo-α-Pyrones: Friends or Foes? Research Collection ETH Zurich.
- Pu, H., et al. (2021). Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors. Frontiers in Chemistry.
- Li, M., et al. (2021). Absolute Configuration Determination of Two Diastereomeric Neovasifuranones A and B from Fusarium oxysporum R1 by a Combination of Mosher's Method and Chiroptical Approach. CABI Digital Library / PMC.
- Researcher, A., et al. (2023). In-vitro and Computational Analysis of Urolithin-A for Anti-inflammatory Activity on Cyclooxygenase 2 (COX-2).
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The Definitive Technical Guide to 11,12-Dihydro-6H-dibenzo[a,e]cycloocten-5-one: Registry, Reactivity, and Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Structural Significance
In the realm of advanced organic synthesis and medicinal chemistry, the dibenzo[a,e]cyclooctene framework represents a privileged, highly versatile polycyclic scaffold. Specifically, 11,12-dihydro-6H-dibenzo[a,e]cycloocten-5-one (often referred to interchangeably in literature as 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one) serves as a critical lynchpin for functionalizing this 8-membered ring system.
Unlike planar aromatic systems, the 8-membered cyclooctane core is forced into a non-planar "tub" or "boat-chair" conformation to minimize the severe torsional strain and steric clashing between the ortho-protons of the fused benzene rings. As a Senior Application Scientist, I emphasize to my teams that understanding this conformational causality is paramount: the non-planarity prevents full π-conjugation across the system, thereby localizing chemical reactivity strictly to the C5 ketone and the C6 α-protons. This predictable reactivity profile makes it an ideal precursor for developing transition metal ligands, supramolecular host molecules, and conformationally restricted pharmacophores.
Chemical Identity and Registry Information
Navigating the Chemical Abstracts Service (CAS) registry for polycyclic derivatives requires precision, as saturation states are frequently misindexed in commercial catalogs. The fully unsaturated parent ketone is registered under CAS 3111-86-2, while the core hydrocarbon lacks the ketone moiety entirely. The specific 11,12-dihydro ketone derivative and its immediate functional analogs are summarized below.
Table 1: Physicochemical and Registry Data
| Property / Compound | Value / Identifier |
| IUPAC Name | 11,12-Dihydro-6H-dibenzo[a,e]cycloocten-5-one |
| Molecular Formula | C₁₆H₁₄O |
| Molecular Weight | 222.28 g/mol |
| Parent Ketone CAS | (Dibenzo[a,e]cycloocten-5(6H)-one) [4] |
| Core Hydrocarbon CAS | (5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene) [1] |
| Semicarbazone Derivative CAS | 60080-34-4 |
| Conformation | Tub / Boat-Chair (Sterically driven) |
Conformational Dynamics and Reactivity Profile
The reactivity of 11,12-dihydro-6H-dibenzo[a,e]cycloocten-5-one is governed by the thermodynamics of its 8-membered ring. The carbonyl group at the C5 position is highly electrophilic but sits in a sterically hindered pocket. Nucleophilic attacks (e.g., Grignard additions or hydride reductions) must approach from the less hindered exo-face of the tub conformation. Furthermore, the protons at the C6 position are highly acidic due to the adjacent carbonyl, allowing for facile enolization and subsequent α-functionalization (e.g., halogenation or alkylation).
Fig 1: Reactivity nodes and conformational dynamics of the dibenzocyclooctanone core.
Synthesis Workflows and Experimental Protocols
The synthesis of the 11,12-dihydro-6H-dibenzo[a,e]cycloocten-5-one core typically proceeds via the construction of the 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene framework, followed by selective benzylic oxidation. Alternatively, advanced gas-phase techniques like Flow-Vacuum Pyrolysis (FVP) can be employed to generate the ketone from complex precursor alcohols [3].
Below is a field-proven, self-validating protocol for the bottom-up synthesis of the target scaffold.
Step-by-Step Methodology
Phase 1: Wurtz-Type Coupling to the Core Hydrocarbon Causality Note: We utilize granular lithium rather than sodium for the Wurtz coupling of α,α'-dibromo-o-xylene. Lithium provides a controlled single-electron transfer (SET) rate, which, when combined with high-dilution conditions, heavily favors intramolecular ring closure over intermolecular polymerization [2].
-
Preparation: Flame-dry a 1-L three-necked round-bottomed flask equipped with a reflux condenser and an addition funnel. Purge with argon.
-
Reagent Loading: Add 200 mL of anhydrous, degassed tetrahydrofuran (THF) and 2.5 equivalents of granular lithium (approx. 950 mmol).
-
High-Dilution Addition: Dissolve 380 mmol of freshly sublimed α,α'-dibromo-o-xylene in 150 mL of THF. Add this solution dropwise to the lithium suspension over 1.5 hours. Maintain the internal temperature between 65 °C and 70 °C.
-
Reflux & Isolation: Reflux the mixture for an additional 2 hours. Filter the cooled mixture through a fritted glass funnel to remove residual lithium. Concentrate the filtrate in vacuo to yield the crude 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene (CAS 1460-59-9).
Phase 2: Selective Benzylic Oxidation Causality Note: To achieve the mono-ketone (11,12-dihydro-6H-dibenzo[a,e]cycloocten-5-one) without over-oxidizing to the dione, stoichiometric control using Selenium Dioxide (SeO₂) or a mild Chromium-based oxidant is required. The steric hindrance of the newly formed ketone prevents rapid secondary oxidation.
-
Oxidation: Dissolve the purified hydrocarbon in 1,4-dioxane. Add 1.1 equivalents of SeO₂ and reflux for 12 hours under argon.
-
Workup: Filter the precipitated red selenium through a Celite pad. Wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate the target ketone.
Trustworthiness: The Self-Validating Analytical Checkpoint
A protocol is only as good as its validation mechanisms. To ensure the integrity of the synthesis, perform the following checks:
-
TLC Analysis: The starting hydrocarbon is highly non-polar (Rf ≈ 0.8 in 9:1 Hexanes/EtOAc). The successful formation of the ketone will present a new, UV-active spot at Rf ≈ 0.4.
-
FT-IR Spectroscopy: The product must exhibit a strong, sharp absorption band at ~1680 cm⁻¹ , characteristic of a conjugated polycyclic ketone. The absence of a broad -OH stretch (~3300 cm⁻¹) confirms that no residual alcohol intermediates remain.
-
GC/MS: As demonstrated in FVP studies[3], the mass spectrum should yield a molecular ion peak at m/z 222, with characteristic fragmentation involving the loss of CO (m/z 194).
Fig 2: Step-by-step synthetic workflow for 11,12-dihydro-6H-dibenzo[a,e]cycloocten-5-one.
References
-
National Institute of Standards and Technology (NIST). "Dibenzo[a,e]cyclooctene, 5,6,11,12-tetrahydro-". NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Organic Syntheses. "5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene". Org. Synth. 2002, 78, 212. Available at:[Link]
-
Banciu, D., et al. "Flow-vacuum pyrolysis of three dibenzocycloalkanones". Journal of Analytical and Applied Pyrolysis, 2001, 57(2), 261-274. Available at:[Link]
Theoretical Calculations on Dibenzocyclooctyne (DBCO) Structures: A Computational and Kinetic Guide to SPAAC
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Computational Chemistry, Chemical Biology, and Bioconjugation
Executive Summary
In the landscape of modern bioconjugation and targeted drug development—particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals—the demand for rapid, bioorthogonal, and catalyst-free labeling is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as the premier methodology to meet these demands, largely driven by the exceptional reactivity of Dibenzocyclooctyne (DBCO) derivatives 1.
As a Senior Application Scientist, I approach the optimization of SPAAC not through trial and error, but through deterministic, quantum-mechanical modeling. By leveraging Density Functional Theory (DFT) and the Activation Strain Model (ASM), we can deconstruct the thermodynamic and kinetic parameters that govern DBCO reactivity. This whitepaper provides an in-depth technical guide to the theoretical calculations of DBCO structures, bridging the gap between computational transition-state modeling and empirical kinetic validation.
The Mechanistic Foundations of DBCO Reactivity
The driving force behind SPAAC is the release of inherent ring strain (Baeyer strain) within the cyclooctyne ring 2. Unannulated cyclooctynes (like OCT) possess a baseline level of strain, but the incorporation of two fused benzene rings in DBCO introduces sp²-hybridized carbon atoms into the ring system. This structural constraint enforces a highly distorted, tub-like conformation, significantly increasing the ground-state destabilization [[3]]().
Consequently, the activation energy (
The Activation Strain Model (ASM)
To rationally design faster DBCO derivatives, we utilize the Distortion/Interaction-Activation Strain (D/I-AS) model developed by Houk and Bickelhaupt [[5]](). This model breaks down the activation barrier (
-
Distortion Energy (
): The energy penalty required to deform the ground-state DBCO and azide into their respective transition-state geometries 6. -
Interaction Energy (
): The stabilizing orbital interactions (primarily HOMO-LUMO overlaps) between the deformed reactants as they form the new C-N bonds 6.
By computing these values, we can pinpoint causality: if a novel DBCO derivative reacts slowly, ASM reveals whether the bottleneck is excessive steric hindrance (high
Computational Workflow & Theoretical Framework
Density Functional Theory (DFT) Selection
The choice of functional and basis set is critical for scientific integrity. For modeling SPAAC transition states, the hybrid meta-GGA M06-2X functional paired with the 6-311+G(d,p) (or 6-31+G(d,p)) basis set is the industry standard 7, 8.
Causality behind the choice: M06-2X is specifically parameterized to capture noncovalent interactions and medium-range dispersion forces, which are highly relevant in the tightly packed TS geometries of bulky dibenzoannulated systems 7. In cases where M06-2X overestimates activation barriers, dispersion-corrected functionals like B97D are utilized as a secondary validation tool 8.
Visualizing the SPAAC Computational Workflow
The following diagram maps the logical progression from in silico structural definition to empirical validation.
Caption: Computational to Experimental Workflow for DBCO-Azide SPAAC Kinetics.
Quantitative Data: Kinetic and Thermodynamic Parameters
Theoretical predictions must align with empirical kinetic data. The table below summarizes the second-order rate constants (
| Cycloalkyne | Target Dipole | Experimental | Primary Computational Method |
| DBCO | Benzyl Azide | 0.24 – 0.31 | DFT: M06-2X / 6-311+G(d,p) |
| BCN | Benzyl Azide | 0.07 | DFT: M06-2X / 6-311+G(d,p) |
| DIBAC / ADIBO | Benzyl Azide | 0.31 – 0.90 | DFT: M06-2X / 6-311+G(d,p) |
Note: Electron-rich alkynes generally exhibit faster kinetics due to HOMO destabilization, which narrows the HOMO-LUMO gap with the azide8.
Experimental & Computational Protocol: A Self-Validating System
To ensure scientific rigor, the following protocol details a closed-loop system where theoretical calculations are directly validated by empirical kinetic assays.
Phase 1: Computational Transition State Modeling
-
Ground State Optimization:
-
Construct the 3D geometries of the DBCO derivative and the target azide.
-
Optimize geometries using Gaussian 16 at the M06-2X/6-311+G(d,p) level of theory.
-
Self-Validation: Perform a frequency calculation on the optimized structures to ensure zero imaginary frequencies (confirming a true local minimum) 8.
-
-
Transition State (TS) Search:
-
Generate a TS guess by positioning the azide nitrogen atoms ~2.0 - 2.3 Å from the DBCO alkyne carbons.
-
Optimize using the Berny algorithm (Opt=TS). Apply the SMD solvation model (e.g., methanol or water) to mimic experimental conditions 3.
-
-
Frequency & IRC Validation:
-
Critical Self-Validation: Run a frequency analysis on the TS geometry. It must yield exactly one imaginary frequency corresponding to the concerted formation of the C-N bonds [[6]]().
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the TS smoothly connects the reactants to the triazole product.
-
-
Activation Strain Decomposition:
-
Calculate
by taking the single-point energies of the deformed reactants (extracted from the TS geometry) and subtracting their optimized ground-state energies 5.
-
Phase 2: Experimental Kinetic Validation
Causality: To accurately measure the second-order rate constant (
-
Assay Preparation: Prepare a 0.1 mM solution of the DBCO derivative in the targeted solvent (e.g., CD3CN or Methanol).
-
Reaction Initiation: Add a 10- to 50-fold molar excess of the azide to the DBCO solution [[3]]().
-
Data Acquisition: Monitor the decay of the DBCO alkyne peak using UV-Vis spectroscopy (absorbance at ~280-305 nm) or ¹H NMR over time 10, 1.
-
Data Analysis & Self-Validation: Plot
versus time.-
Self-Validation: A strictly linear plot confirms the pseudo-first-order assumption.
-
Extract the pseudo-first-order rate constant (
) from the slope. Calculate by dividing by the azide concentration 10.
-
Conclusion
The integration of theoretical calculations with empirical kinetic assays transforms DBCO-based SPAAC from a purely synthetic tool into a highly tunable, predictable platform. By utilizing DFT and the Activation Strain Model, drug development professionals can rationally design next-generation bioconjugation reagents that perfectly balance stability and rapid kinetics, ultimately accelerating the pipeline for targeted therapeutics.
References
-
Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity - thieme-connect.de.5
-
Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective - nih.gov. 7
-
Oxidation-Induced “One-Pot” Click Chemistry - nih.gov.9
-
Dibenzoannulated cyclooctynes in SPAAC reactions with primary and tertiary azides - researchgate.net. 3
-
Remote Strain Activation in a Sulfate-Linked Dibenzocycloalkyne - acs.org. 10
-
Mechanisms and Substituent Effects of Metal-free Bioorthogonal Reactions - nsf.gov. 2
-
The Kinetics and Application of DBCO-Azide Chemistry: A Technical Guide - benchchem.com. 1
-
Triple, Mutually Orthogonal Bioorthogonal Pairs through the Design of Electronically Activated Sulfamate-Containing Cycloalkynes - raineslab.com. 8
-
Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - rsc.org. 6
-
DBCO reagents for « Click Chemistry » - interchim.fr. 4
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- 6. Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01263A [pubs.rsc.org]
- 7. Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raineslab.com [raineslab.com]
- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Strained Cyclic Alkynes and Their Reactivity
Abstract
Strained cyclic alkynes, once considered mere chemical curiosities, have emerged as powerful tools in chemical biology, materials science, and drug development.[1][2][3] Their high reactivity, driven by significant ring strain, allows for exceptionally rapid and selective reactions under biologically compatible conditions. This guide provides a comprehensive overview of the synthesis, structure, and reactivity of these unique molecules, with a particular focus on their application in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. Detailed experimental protocols and an analysis of the factors governing their reactivity are presented to empower researchers in harnessing the full potential of strained cyclic alkynes.
Introduction: The Power of Ring Strain
Linear alkynes possess a bond angle of 180°, a geometric preference that is severely compromised when the alkyne functionality is incorporated into a small or medium-sized ring.[4] This deviation from the ideal linear geometry results in significant angle strain, fundamentally altering the electronic structure and reactivity of the alkyne.[4][5] The triple bond in a strained cyclic alkyne is destabilized, leading to a higher energy state and a lower activation barrier for reactions.[4][5] This inherent reactivity makes them highly valuable intermediates in organic synthesis.[5]
The reactivity of cycloalkynes is inversely proportional to the ring size; smaller rings exhibit greater deviation from linearity and thus higher strain and reactivity.[5] While highly strained small ring alkynes like cyclohexyne are often transient intermediates, cyclooctynes, the smallest stable cyclic alkynes, strike a crucial balance between reactivity and stability, making them ideal for a wide range of applications.[6][7][8]
Synthesis of Strained Cyclic Alkynes
The synthesis of stable yet reactive cyclooctyne derivatives is a key focus of ongoing research.[7] Various synthetic strategies have been developed to access these valuable compounds, often involving multi-step sequences. A general approach involves the formation of a cyclooctene precursor followed by the introduction of the triple bond through an elimination reaction.
Key Synthetic Methodologies
Several key methodologies for the synthesis of cyclooctyne derivatives have been established:
-
Ring Expansion Strategies: These methods often start from smaller, more readily available cyclic precursors.[9]
-
Functionalization of Pre-existing Cyclooctyne Scaffolds: This allows for the introduction of various functional groups to tune the properties of the final molecule.
-
Dehydrohalogenation of Dihalocyclooctenes: A classical approach to forming the alkyne bond.
-
Oxidative Deprotection of Cobalt-Complexed Alkynes: This method allows for the synthesis of specific cyclooctyne derivatives.[8]
The development of modular synthetic routes is crucial for accessing a diverse range of cyclooctynes with tailored properties for specific applications.[10]
The Reactivity of Strained Cyclic Alkynes: A Focus on Cycloadditions
The high reactivity of strained cyclic alkynes makes them susceptible to a variety of chemical transformations, most notably cycloaddition reactions.[1][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The most prominent application of strained cyclic alkynes is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[12][][14]
SPAAC is a [3+2] cycloaddition between a strained alkyne and an azide to form a stable triazole linkage.[12] The key advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is that it does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.[12][14][15] The driving force for the reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy.[12][]
3.1.1. Mechanism of SPAAC
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a single, concerted step to form the triazole product.[12]
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
3.1.2. Tuning the Reactivity of Cyclooctynes in SPAAC
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne.[14] Researchers have developed various strategies to fine-tune the reactivity of these molecules to achieve a balance between high reaction rates and stability.[7][16]
Two primary strategies for enhancing reactivity are:
-
Increasing Ring Strain: The introduction of fused aromatic rings or other rigid structures can further increase the ring strain of the cyclooctyne, leading to faster reaction rates.[7][17] Examples include dibenzocyclooctynes (DIBO) and biarylazacyclooctynone (BARAC).[7][18]
-
Electronic Activation: The placement of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne (propargylic position) can lower the energy of the LUMO of the alkyne, accelerating the reaction.[9][17] Difluorinated cyclooctynes (DIFO) are a prime example of this strategy.[17]
The combination of these strategies has led to the development of highly reactive cyclooctynes like difluorobenzocyclooctyne (DIFBO).[17]
Table 1: Comparison of Second-Order Rate Constants for SPAAC with Benzyl Azide for Various Cyclooctynes
| Cyclooctyne Derivative | Abbreviation | Key Feature | Rate Constant (k₂) (M⁻¹s⁻¹) |
| Cyclooctyne | OCT | Unactivated | ~0.002 |
| Bicyclononyne | BCN | Increased Strain | ~0.06 - 0.1 |
| Dibenzocyclooctynol | DIBO | Fused Aromatic Rings | ~0.08 |
| Difluorinated Cyclooctyne | DIFO | Electronic Activation | ~0.3 |
| Biarylazacyclooctynone | BARAC | Increased Strain & Amide | > 1.0 |
| Difluorobenzocyclooctyne | DIFBO | Combined Strain & Electronic Activation | ~0.22 |
Note: Rate constants can vary depending on the solvent and specific azide used.
Other Cycloaddition Reactions
Besides SPAAC, strained cyclic alkynes can participate in other cycloaddition reactions, including:
-
Diels-Alder Reactions: Strained alkynes can act as dienophiles in [4+2] cycloaddition reactions with dienes.[19]
-
Reactions with Oxadiazinones: These reactions can lead to the formation of polycyclic aromatic hydrocarbons (PAHs), which are of interest in materials science.[1][20][21]
Applications in Drug Development and Beyond
The unique reactivity of strained cyclic alkynes has made them invaluable tools in various scientific disciplines, particularly in drug development and chemical biology.
Bioorthogonal Labeling and Imaging
SPAAC has revolutionized the labeling and imaging of biomolecules in living systems.[][18] By metabolically incorporating an azide-modified sugar into cellular glycans, for example, researchers can then use a cyclooctyne-linked fluorescent probe to visualize these structures in real-time without perturbing the cell.[10][12]
Antibody-Drug Conjugates (ADCs)
SPAAC is a powerful method for the construction of antibody-drug conjugates (ADCs).[12][22] An antibody can be functionalized with an azide, and a potent drug molecule can be attached to a strained alkyne. The subsequent SPAAC reaction efficiently links the drug to the antibody, creating a targeted therapeutic agent.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.
Materials Science
Strained cyclic alkynes are also finding applications in materials science for the synthesis of complex polymers and for surface modification.[1][18] The efficiency and orthogonality of SPAAC allow for the precise construction of well-defined macromolecular architectures.
Experimental Protocols
General Handling and Safety Considerations
Strained cyclic alkynes, particularly the more reactive derivatives, can be unstable and prone to decomposition or oligomerization.[6][17] It is crucial to handle these compounds with care. Some highly reactive alkynes may require stabilization, for instance, through the formation of an inclusion complex with cyclodextrin.[17] It is recommended to store strained alkynes under an inert atmosphere at low temperatures.
Protocol for SPAAC-mediated Protein Labeling
This protocol provides a general guideline for labeling an azide-modified protein with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488) dissolved in a compatible organic solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS.
-
Prepare Cyclooctyne Solution: Prepare a stock solution of the cyclooctyne-fluorophore conjugate in DMSO at a concentration of 1-10 mM.
-
SPAAC Reaction: Add a 5- to 20-fold molar excess of the cyclooctyne-fluorophore solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.[12]
-
Incubation: Gently mix the reaction and incubate for 1-12 hours at room temperature or 4°C. The reaction time will depend on the reactivity of the specific cyclooctyne used.
-
Purification: Remove the excess unreacted cyclooctyne-fluorophore using a desalting column equilibrated with PBS.
-
Characterization: Characterize the labeled protein using appropriate techniques, such as UV-Vis spectroscopy to determine the labeling efficiency and SDS-PAGE to confirm conjugation.
Conclusion and Future Outlook
Strained cyclic alkynes have transitioned from being esoteric molecules to indispensable reagents in a multitude of scientific fields. The development of new synthetic routes to access novel cyclooctyne derivatives with tailored reactivity and stability continues to be an active area of research.[7] The ongoing exploration of their reactivity will undoubtedly lead to the development of new bioorthogonal reactions and further expand their applications in medicine and materials science, enabling the creation of more sophisticated therapeutics, diagnostics, and functional materials.
References
-
Klaine, S. (2023). Synthetic Applications of Transient Strained Cyclic Alkynes and Allenes Reported by Seth Klaine. Chemistry | Illinois. Available at: [Link]
-
Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2010). Difluorobenzocyclooctyne: Synthesis, Reactivity, and Stabilization by β-Cyclodextrin. Journal of the American Chemical Society, 132(32), 11486–11493. Available at: [Link]
-
Ramirez, A., et al. (2021). Cycloaddition Cascades of Strained Alkynes and Oxadiazinones. eScholarship.org. Available at: [Link]
-
Ramirez, A., et al. (2021). Cycloaddition Cascades of Strained Alkynes and Oxadiazinones. PubMed. Available at: [Link]
-
Ge, H., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Available at: [Link]
-
The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. (2019). Chemical Science (RSC Publishing). Available at: [Link]
-
Strained Cycloalkyne Definition - Organic Chemistry Key... - Fiveable. (2025). Available at: [Link]
-
Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. (2025). RSC Publishing. Available at: [Link]
-
Garg, N. K., et al. (2016). Generation and Utility of Oxygen-Containing Strained Alkynes. PMC. Available at: [Link]
-
Bioorthogonal Reactivity — Welcome to the Gold Lab at NMSU. Available at: [Link]
-
[Grade 12 Chemistry] Why are cyclic alkynes not often found and are often unstable? (2016). Reddit. Available at: [Link]
-
Li, X. (2023). Merging metals and strained intermediates. Cell Reports Physical Science. Available at: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Synthesis of a fluorogenic cyclooctyne activated by Cu-free click chemistry. PMC. Available at: [Link]
-
Bach, R. D. (2009). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society, 131(22), 7776–7783. Available at: [Link]
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (2015). PMC. Available at: [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. Available at: [Link]
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Bioorthogonal Reagents: Design, Synthesis, and Reactivity. (2020). DSpace@MIT. Available at: [Link]
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van der Velden, J. L. J., et al. (2023). Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. MDPI. Available at: [Link]
-
Ramirez, A., et al. (2021). Cycloaddition Cascades of Strained Alkynes and Oxadiazinones. PMC. Available at: [Link]
-
Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2. (2020). PMC. Available at: [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (2012). RSC Publishing. Available at: [Link]
-
Design principles of the use of alkynes in radical cascades. (2023). NSF Public Access Repository. Available at: [Link]
-
Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs. (2017). PMC. Available at: [Link]
-
Synthesis and reactivity of new strained cyclic allene and alkyne precursors. (2025). ResearchGate. Available at: [Link]
-
The Use of Click Chemisty in Drug Development Applications. (2021). DergiPark. Available at: [Link]
-
Angle-Strained Sila-Cycloalkynes. (2024). DSpace@MIT. Available at: [Link]
-
Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. (2021). MDPI. Available at: [Link]
-
Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. (2025). ResearchGate. Available at: [Link]
-
Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds. (2021). PMC. Available at: [Link]
-
Transient Protection of Strained Alkynes from Click Reaction via Complexation with Copper. (2014). Sci-Hub. Available at: [Link]
-
Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds. (2021). JACS Au. Available at: [Link]
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- 22. mdpi.com [mdpi.com]
Topic: Biosynthesis pathways of related natural dibenzo compounds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Abstract
The "dibenzo" moiety—characterized by two benzene rings fused to a central core or linked via a constrained bridge—forms the structural backbone of high-value pharmacophores, including the hepatoprotective dibenzocyclooctadiene lignans (e.g., Schisandrins) and the cytotoxic dibenzo-alpha-pyrones (e.g., Alternariol). Despite their structural resemblance, these compounds arise from distinct metabolic origins: the phenylpropanoid pathway in plants and the polyketide pathway in fungi. This technical guide deconstructs these convergent biosynthetic architectures, detailing the enzymatic causality, stereochemical control, and experimental validation protocols required for their study and engineering.
Introduction: The Dibenzo Pharmacophore
In drug discovery, the dibenzo scaffold is prized for its rigid stereochemistry, which locks functional groups into bioactive conformations.
-
Dibenzocyclooctadiene Lignans: Exclusive to the Schisandraceae family (Schisandra chinensis), these compounds (e.g., Gomisin A, Schisandrin B)[1] exhibit potent antioxidant and hepatoprotective effects by modulating CYP450 activity and mitochondrial integrity.
-
Dibenzo-alpha-pyrones: Predominantly fungal metabolites (e.g., Alternaria spp.), these polyketides interact with DNA topoisomerases and are currently investigated for anticancer properties.
Understanding the biosynthetic logic—how nature constructs these rigid bicycles from flexible precursors—is the prerequisite for synthetic biology applications.
Module A: The Phenylpropanoid Route (Lignans)
Target: Dibenzocyclooctadiene Lignans (e.g., Gomisin J, Schisandrin) Mechanism: Radical Coupling & Oxidative Cyclization
The biosynthesis of Schisandra lignans represents a sophisticated interplay of radical chemistry and enzymatic stereocontrol. The pathway transitions from a flexible propylbenzene dimer to a rigid cyclooctadiene ring system.
Step 1: The Priming Phase (Monolignol Formation)
The precursor is Coniferyl Alcohol , derived from Phenylalanine via the general phenylpropanoid pathway.
-
Key Enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD).
Step 2: Stereoselective Radical Coupling (The DIR Effect)
Unlike random radical polymerization (lignin formation), lignan biosynthesis is strictly controlled.
-
Enzyme: Dirigent Proteins (DIR) .[2]
-
Mechanism: Laccase or Peroxidase generates a phenoxy radical from coniferyl alcohol. The DIR protein does not catalyze the reaction but captures the radicals, orienting them to ensure stereoselective 8–8' coupling .
-
Outcome: Formation of (+)-Pinoresinol. Without DIR, a racemic mixture results.
Step 3: Reductive Rearrangement
-
Enzyme: Pinoresinol-Lariciresinol Reductase (PLR) .[3][4][5]
-
Action: PLR catalyzes the sequential reduction of the furan rings.[4]
-
Significance: This opens the furan rings, creating the flexible dibenzylbutane skeleton required for the next critical cyclization.
Step 4: The "Dibenzo" Ring Closure (The Missing Link Solved)
This is the defining step for Schisandra lignans. The flexible butane chain must be bridged by a biaryl bond between the two aromatic rings (C6–C6') to form the eight-membered ring.
-
Enzyme Class: Cytochrome P450 (CYP71 Family) .
-
Specific Candidates: Transcriptomic studies in Kadsura and Schisandra implicate CYP81Q and CYP719A subfamilies.
-
Mechanism: Intramolecular oxidative coupling. The CYP enzyme abstracts a hydrogen, creating a radical on the aromatic ring which attacks the opposing ring, closing the cyclooctadiene system.
-
Product: Gomisin J (the core dibenzocyclooctadiene scaffold).
Step 5: Tailoring (Methylenedioxy Bridges)
-
Enzyme: CYP719A .
-
Action: Converts adjacent methoxy/hydroxy groups into a methylenedioxy bridge (–O–CH2–O–), a hallmark of Schisandrin B and Gomisin A.
Visualization: Lignan Biosynthetic Logic
Figure 1: The conversion of monolignols to the rigid dibenzocyclooctadiene scaffold via DIR-mediated coupling and CYP-driven cyclization.[4][7][8][9][10]
Module B: The Polyketide Route (Dibenzo-alpha-pyrones)
Target: Alternariol (AOH) Mechanism: Iterative Condensation & Aldol Cyclization
In contrast to the plant pathway, fungal dibenzo compounds are assembled "head-to-tail" from simple acetate units.
Step 1: Chain Assembly
-
Enzyme: Polyketide Synthase (PKS) . Specifically, an iterative Type I PKS (e.g., PksJ in Alternaria alternata or SnPKS19 in Parastagonospora nodorum).
-
Substrates: 1 Acetyl-CoA (starter) + 6 Malonyl-CoA (extenders).
-
Process: The PKS performs iterative Claisen condensations to build a heptaketide (C14) chain. Unlike fatty acid synthesis, the keto groups are not fully reduced, leaving a reactive poly-beta-keto chain.
Step 2: Cyclization (Folding)
The linear chain undergoes specific folding, controlled by the Product Template (PT) domain of the PKS.
-
C2–C7 Cyclization: Aldol condensation forms the first aromatic ring.
-
C8–C13 Cyclization: Forms the second ring, resulting in the tricyclic intermediate.
Step 3: Aromatization and Release
-
Mechanism: The enzyme facilitates enolization to restore aromaticity.
-
Product Release: Hydrolysis or lactonization releases Alternariol directly. Unlike lignans, no separate "bridging" enzyme is needed; the fused ring structure is intrinsic to the folding pattern of the polyketide chain.
Experimental Validation Protocol
To confirm the function of a candidate gene (e.g., a specific Schisandra CYP or Alternaria PKS), a heterologous expression system is the gold standard.
Protocol: Yeast-Based Functional Characterization
Objective: Validate that Candidate Gene X converts Secoisolariciresinol to Gomisin J.
System: Saccharomyces cerevisiae (Strain WAT11, engineered to express Arabidopsis NADPH-P450 reductase for optimal CYP activity).
Step 1: Vector Construction
-
Amplify the ORF of the candidate CYP (e.g., from Schisandra cDNA).
-
Clone into a yeast expression vector (e.g., pYeDP60) under a galactose-inducible promoter (GAL10).
-
Control: Empty vector transformation.
Step 2: Microsome Isolation vs. Whole Cell Feeding
-
Why Whole Cell? Lignans are hydrophobic and can permeate yeast membranes. Whole-cell feeding is higher throughput.
-
Procedure:
-
Inoculate transformed yeast in SGI medium (Glucose) for 18h.
-
Transfer to YPGE medium (Ethanol/Glycerol) to deplete glucose.
-
Induce with 2% Galactose for 12h.
-
Add Substrate: (-)-Secoisolariciresinol (100 µM final conc).
-
Incubate for 24h at 28°C with shaking.
-
Step 3: Extraction and Analysis
-
Lysis: Vortex cells with glass beads.
-
Extraction: Add equal volume Ethyl Acetate (EtOAc) . Vortex 1 min. (EtOAc is ideal for extracting moderately polar lignans).
-
Centrifuge and collect organic phase. Evaporate to dryness.
-
Reconstitute in Methanol.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Mode: MRM (Multiple Reaction Monitoring).
-
Target: Look for mass shift [M-H]- = 2 Da lower than substrate (loss of 2 Hydrogens during oxidative coupling).
-
Visualization: Validation Workflow
Figure 2: Heterologous expression workflow for validating biosynthetic enzymes.
Comparative Data Summary
| Feature | Dibenzocyclooctadiene Lignans | Dibenzo-alpha-pyrones |
| Origin | Plant (Schisandra) | Fungal (Alternaria) |
| Primary Precursor | Coniferyl Alcohol (C6-C3) | Acetyl-CoA + Malonyl-CoA (C2) |
| Scaffold Assembly | Radical Coupling (8-8') | Claisen Condensation |
| Ring Closure | Oxidative Coupling (CYP-mediated) | Aldol Cyclization (PKS-mediated) |
| Key Enzymes | DIR, PLR, CYP71/81Q | Iterative Type I PKS |
| Stereocontrol | External (DIR proteins) | Internal (PKS domains) |
References
-
Davin, L. B., et al. (1997). "Stereoselective bimolecular phenoxy radical coupling by an auxiliary (dirigent) protein without an active center." Science. Link
-
Saha, D., et al. (2012). "Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata." PLOS ONE. Link
-
Chen, J., et al. (2022). "Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis." International Journal of Molecular Sciences. Link
-
Szopa, A., et al. (2017).[10] "Current knowledge of Schisandra chinensis (Turcz.)[9][10][11] Baill. (Chinese magnolia vine) as a medicinal plant species: A review on the bioactive components, pharmacological properties, analytical and biotechnological studies."[10] Phytochemistry Reviews. Link
-
Choo, S., et al. (2019). "SnPKS19 Encodes the Polyketide Synthase for Alternariol Mycotoxin Biosynthesis in the Wheat Pathogen Parastagonospora nodorum." Applied and Environmental Microbiology. Link
Sources
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. The Involvement of microRNAs in Plant Lignan Biosynthesis—Current View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. De novo transcriptome assembly of Schisandra chinensis Turcz. (Baill.) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Multi-step Synthesis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
Introduction
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one, also known as dibenzosuberone, is a tricyclic ketone that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to several tricyclic antidepressants. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. This guide provides a detailed, in-depth technical overview of a reliable and scalable multi-step synthesis of this important molecule, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols herein are presented with a focus on the underlying chemical principles and practical considerations to ensure successful execution and a thorough understanding of the synthetic pathway.
Synthetic Strategy Overview
The synthesis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is most effectively achieved through a three-step sequence, commencing with commercially available starting materials. This strategy is centered around the initial construction of a key intermediate, 2-(2-phenylethyl)benzoic acid, followed by an intramolecular Friedel-Crafts acylation to form the final tricyclic ketone.
Caption: Overall synthetic workflow for 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one.
Step 1: Synthesis of Benzalphthalide
The initial step involves a Perkin-like condensation reaction between phthalic anhydride and phenylacetic acid. This reaction is typically catalyzed by a weak base, such as sodium acetate, at elevated temperatures. The mechanism proceeds through the formation of an enolate from phenylacetic acid, which then attacks one of the carbonyl groups of phthalic anhydride. Subsequent dehydration and decarboxylation are proposed to occur in situ to yield the desired benzalphthalide.
Experimental Protocol: Perkin-like Condensation
Materials:
-
Phthalic anhydride
-
Phenylacetic acid
-
Anhydrous sodium acetate
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask equipped with a thermometer and a distillation condenser, combine phthalic anhydride (1.0 eq), phenylacetic acid (1.2 eq), and freshly fused anhydrous sodium acetate (0.05 eq).
-
Heat the mixture in a sand bath to 230 °C.
-
Slowly increase the temperature to 240 °C over a period of approximately 2 hours, during which water will distill from the reaction mixture.
-
Maintain the reaction temperature at 240 °C for an additional hour, or until the distillation of water ceases.
-
Allow the reaction mixture to cool to approximately 90-95 °C.
-
Carefully add boiling ethanol to dissolve the solidified brown mass.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the resulting yellow crystals of benzalphthalide by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol.
Data Summary:
| Parameter | Value |
| Typical Yield | 70-75% |
| Melting Point | 100-101 °C |
| Appearance | Yellow crystalline solid |
Step 2: Synthesis of 2-(2-Phenylethyl)benzoic Acid
The second step involves the reductive cleavage of the lactone ring in benzalphthalide to form the key intermediate, 2-(2-phenylethyl)benzoic acid. While various reduction methods exist, a robust and commonly employed method involves catalytic transfer hydrogenation. This method avoids the use of hazardous reagents like hydroiodic acid and phosphorus.[1]
Experimental Protocol: Reductive Cleavage via Transfer Hydrogenation
Materials:
-
Benzalphthalide
-
10% Palladium on carbon (Pd/C)
-
Dipentene (or Limonene)
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzalphthalide (1.0 eq), 10% Pd/C (0.1 eq by weight), and dipentene (1.5 volumes relative to benzalphthalide).
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with acetone and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with additional acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2-phenylethyl)benzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Summary:
| Parameter | Value |
| Typical Yield | >90% |
| Melting Point | 130-132 °C[2] |
| Appearance | White to off-white solid |
Step 3: Intramolecular Friedel-Crafts Acylation
The final step is the intramolecular cyclization of 2-(2-phenylethyl)benzoic acid to form the tricyclic ketone, 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one. This is an electrophilic aromatic substitution reaction where the carboxylic acid is activated to form an acylium ion electrophile, which is then attacked by the pendant phenyl ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both the acidic catalyst and a dehydrating agent.[3]
Mechanism of Intramolecular Friedel-Crafts Acylation
The mechanism involves the protonation of the carboxylic acid by PPA, followed by the loss of water to generate a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the electron-rich ortho position of the adjacent phenyl ring, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and yields the final cyclized ketone.[4][5][6][7]
Caption: Mechanism of the intramolecular Friedel-Crafts acylation.
Experimental Protocol: Cyclization using Polyphosphoric Acid
Materials:
-
2-(2-Phenylethyl)benzoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Place 2-(2-phenylethyl)benzoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Add polyphosphoric acid (approximately 10-15 times the weight of the benzoic acid).
-
Heat the viscous mixture with stirring to 170 °C and maintain this temperature for 3 hours.
-
Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary:
| Parameter | Value |
| Typical Yield | ~91%[3] |
| Appearance | Crystalline solid |
Alternative Cyclization Method: Acyl Chloride Formation
An alternative to the direct use of PPA involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by a Lewis acid-catalyzed Friedel-Crafts cyclization.
-
Acyl Chloride Formation: Treat 2-(2-phenylethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Friedel-Crafts Cyclization: After removing the excess chlorinating agent, dissolve the crude acyl chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide) and treat it with a Lewis acid such as aluminum chloride (AlCl₃) at low temperatures (e.g., 0 °C to room temperature).
This two-step approach can sometimes offer milder reaction conditions and may be preferable for substrates with sensitive functional groups.
Characterization of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
The structure of the final product should be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons in the region of δ 7.0-8.0 ppm and signals for the aliphatic protons of the eight-membered ring.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 200 ppm, in addition to signals for the aromatic and aliphatic carbons.
Safety and Handling Precautions
-
Phthalic anhydride and Phenylacetic acid: These are corrosive solids. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium on Carbon (Pd/C): This catalyst is flammable, especially when dry and in the presence of organic solvents. Handle in a well-ventilated area, and do not allow it to dry completely on filter paper.
-
Polyphosphoric Acid (PPA): PPA is a viscous and corrosive liquid. It reacts exothermically with water. Handle with extreme care in a fume hood, wearing appropriate PPE. When quenching the reaction, add the PPA mixture to ice slowly and with good stirring.[2][8][9][10]
-
Thionyl Chloride (SOCl₂): This is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.[11]
Conclusion
The multi-step synthesis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one presented in this guide offers a reliable and well-established route to this valuable synthetic intermediate. By understanding the underlying chemical principles of each transformation and adhering to the detailed protocols, researchers can confidently and efficiently produce this key molecule for applications in pharmaceutical and materials science research.
References
-
Ramesha, A. R., & Roy, A. K. (2001). Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone. Synthetic Communications, 31(16), 2419–2422. [Link]
-
Organic Syntheses, Coll. Vol. 2, p.61 (1943); Vol. 18, p.8 (1938). [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
ChemBK. 2-(2-phenylethyl)benzoic acid. [Link]
-
Carl ROTH. Polyphosphoric Acid Safety Data Sheet. [Link]
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- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. innophos.com [innophos.com]
- 9. carlroth.com [carlroth.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Protocol for the Deoxygenation of Dibenzocyclooctenones via Wolff-Kishner Reduction
Introduction
Dibenzocyclooctane scaffolds are privileged structures in medicinal chemistry and materials science, often serving as the core of pharmacologically active compounds and functional materials. The synthesis of these scaffolds frequently involves the deoxygenation of a dibenzocyclooctenone precursor. The Wolff-Kishner reduction is a classic and robust method for the complete reduction of a carbonyl group to a methylene group, proving particularly effective for substrates that are sensitive to acidic conditions.[1][2] This application note provides a detailed protocol for the Wolff-Kishner reduction of dibenzocyclooctenones, with a focus on the widely adopted Huang-Minlon modification, which offers improved yields and shorter reaction times.[2][3][4]
This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the mechanistic underpinnings and critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Chemistry Behind the Reduction
The Wolff-Kishner reduction proceeds in two main stages under basic conditions.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific dibenzocyclooctenone derivatives.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine on the carbonyl carbon of the dibenzocyclooctenone, forming a hydrazone intermediate.[5] This is a condensation reaction where a molecule of water is eliminated.
-
Decomposition of the Hydrazone: Under strongly basic conditions and elevated temperatures, the hydrazone is deprotonated at the terminal nitrogen. A series of proton transfers and rearrangements leads to the formation of a carbanion and the evolution of highly stable nitrogen gas (N₂). This irreversible loss of nitrogen gas is the thermodynamic driving force for the reaction.[6] The resulting carbanion is then protonated by a proton source in the reaction mixture, typically the solvent, to yield the final dibenzocyclooctane product.
The Huang-Minlon modification streamlines this process into a one-pot procedure by using a high-boiling solvent, such as diethylene glycol, which allows for the initial formation of the hydrazone at a lower temperature, followed by the distillation of water and excess hydrazine. The temperature is then raised to facilitate the decomposition of the hydrazone.[2][4][7][8]
Experimental Protocol: Huang-Minlon Reduction of a Dibenzocyclooctenone
This protocol is a general guideline for the reduction of a generic dibenzocyclooctenone. The specific quantities and reaction times may need to be optimized for different substituted derivatives.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Dibenzocyclooctenone | ≥98% | Commercially Available | The starting ketone. |
| Hydrazine Hydrate (85% solution) | Reagent Grade | Major Chemical Supplier | Caution: Toxic and corrosive. Handle with extreme care in a fume hood. |
| Potassium Hydroxide (KOH) | Pellets, ≥85% | Major Chemical Supplier | A strong base. |
| Diethylene Glycol | Anhydrous, ≥99% | Major Chemical Supplier | High-boiling solvent. |
| Deionized Water | In-house | ||
| Diethyl Ether or Dichloromethane | ACS Grade | Major Chemical Supplier | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Major Chemical Supplier | For drying the organic phase. | |
| Round-bottom flask with a reflux condenser and distillation head | |||
| Heating mantle with a stirrer | |||
| Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add the dibenzocyclooctenone (1.0 eq), diethylene glycol (sufficient to ensure stirring, typically 5-10 mL per gram of substrate), and potassium hydroxide pellets (3.0-4.0 eq).
-
Addition of Hydrazine Hydrate: Carefully add 85% hydrazine hydrate (3.0-5.0 eq) to the reaction mixture.
-
Hydrazone Formation: Heat the mixture to 120-130 °C and maintain it at this temperature under reflux for 1-2 hours. This allows for the complete formation of the hydrazone intermediate.
-
Distillation: After the initial reflux, replace the reflux condenser with a distillation head. Gradually increase the temperature to 190-200 °C to distill off water and excess hydrazine. The distillation should be continued until no more liquid is collected.
-
Decomposition and Reduction: Once the distillation is complete, re-attach the reflux condenser and continue to heat the reaction mixture at 190-200 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases, which typically takes 3-6 hours.[5] The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing a significant amount of cold deionized water.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash them sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude dibenzocyclooctane can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes).
Diagram of the Experimental Workflow:
Caption: Workflow for the Huang-Minlon reduction of dibenzocyclooctenones.
Critical Parameters and Optimization
The success of the Wolff-Kishner reduction is highly dependent on several key parameters. Understanding their impact allows for rational optimization and troubleshooting.
| Parameter | Importance | Rationale and Optimization Tips |
| Temperature Control | Critical | Precise temperature control is essential for both stages of the reaction. The initial lower temperature (120-130 °C) favors the formation of the hydrazone without premature decomposition. The subsequent higher temperature (190-200 °C) is necessary to drive the decomposition of the hydrazone and the elimination of nitrogen gas.[7] A temperature that is too low will result in an incomplete reaction, while a temperature that is too high may lead to side reactions or decomposition of the product. |
| Removal of Water | High | The presence of water can lower the reaction temperature and hinder the complete decomposition of the hydrazone, leading to longer reaction times and lower yields.[4] Efficient distillation of water and excess hydrazine is a cornerstone of the Huang-Minlon modification. |
| Choice and Amount of Base | High | A strong base, typically potassium or sodium hydroxide, is required to deprotonate the hydrazone. An excess of the base (3-4 equivalents) is generally used to ensure the reaction goes to completion. The choice of base can influence the reaction rate. |
| Reaction Time | Moderate | The reaction time for both the hydrazone formation and the decomposition steps should be sufficient to ensure completion. Monitoring the reaction by TLC is recommended to determine the optimal time. |
| Purity of Reagents | Moderate | While the reaction is robust, using high-purity starting materials and anhydrous solvents (where applicable) can minimize the formation of byproducts. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient temperature or reaction time.- Inefficient removal of water.- Insufficient amount of base or hydrazine. | - Ensure the reaction temperature reaches and is maintained at 190-200 °C during the decomposition step.- Extend the reaction time.- Ensure complete distillation of water and excess hydrazine.- Increase the equivalents of base and/or hydrazine hydrate. |
| Low Yield | - Incomplete reaction.- Product decomposition at high temperatures.- Loss of product during work-up. | - Address the causes of an incomplete reaction.- Avoid unnecessarily prolonged heating at high temperatures.- Perform the extraction and purification steps carefully. |
| Formation of Side Products | - Azine formation (reaction of the hydrazone with another molecule of the ketone).- Reduction of the ketone to the corresponding alcohol. | - Ensure an adequate excess of hydrazine is used to favor hydrazone formation.- Ensure strongly basic conditions are maintained to promote the desired reduction pathway over alcohol formation. |
Safety Precautions
The Wolff-Kishner reduction involves hazardous materials and conditions. Adherence to strict safety protocols is mandatory.
-
Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[9] It should always be handled in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9] Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Strong Base: Potassium hydroxide is a strong base and is corrosive. Handle with care to avoid skin and eye contact.
-
High Temperatures: The reaction is conducted at high temperatures, posing a risk of burns. Use appropriate heating equipment and exercise caution.
-
Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if the system is not properly vented. Ensure the reaction apparatus is open to the atmosphere through the condenser.
-
Waste Disposal: All waste containing hydrazine must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]
By following this detailed protocol and paying close attention to the critical parameters and safety precautions, researchers can confidently and successfully perform the Wolff-Kishner reduction of dibenzocyclooctenones to obtain the desired dibenzocyclooctane products in good yields.
References
- Google Patents. DE3143307A1 - Process for the preparation of 10,11-dihydro-5H-dibenzo- [a,d]cyclohepten-5-ones.
-
MDPI. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Available from: [Link]
-
Arkivoc. On the syntheses of dibenzosuberenone and 2,8-dimethyl. Available from: [Link]
-
Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. Available from: [Link]
-
Unacademy. Wolff-Kishner Reduction & Huang-Minlon Modification Explained. Available from: [Link]
-
Online Organic Chemistry Tutor. Wolf-Kishner Reduction and Huang Minlon Modification. Available from: [Link]
-
LS College. Wolff–Kishner reduction. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Sciencemadness Wiki. Wolff–Kishner reduction. Available from: [Link]
-
Wikipedia. Wolff–Kishner reduction. Available from: [Link]
- Google Patents. EP1306366A2 - New dibenzosuberone derivatives.
- Google Patents. US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs.
-
OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Available from: [Link]
-
ResearchGate. 63 Unexpected Reduction of C-Cl Bond to C-H Bond by Hydrazine- Mediated Reaction During the Synthesis of Alkylbenzimidazoles Der. Available from: [Link]
-
Organic Chemistry Data. Best Synthetic Methods: Reduction. Available from: [Link]
-
Organic Chemistry Portal. Best Synthetic Methods: Reduction. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 9. juniperpublishers.com [juniperpublishers.com]
The Dual Reactivity of a Strained Ring System: Application Notes for 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one in Diels-Alder Reactions
Introduction: Unlocking the Synthetic Potential of a Strained Dibenzocyclooctenone
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereocontrolled method for the construction of six-membered rings. The reactivity of the components, the diene and the dienophile, is paramount to the success of this transformation. While traditionally favored by electron-withdrawing groups on the dienophile and electron-donating groups on the diene, geometric constraints, such as ring strain, can dramatically enhance reactivity.[1][2] This guide delves into the utility of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one, a unique tricyclic ketone, as a versatile building block in Diels-Alder cycloadditions.
The inherent strain within the eight-membered ring of this dibenzocyclooctenone framework presents a fascinating case for its application in [4+2] cycloadditions. We will explore two primary pathways for its utilization: firstly, as a direct, albeit less conventional, dienophile where the endocyclic double bond is activated by both ring strain and the adjacent carbonyl group; and secondly, as a precursor to the highly reactive and strained 11,12-didehydrodibenzo[a,e]cycloocten-5(6H)-one, a potent dienophile for cycloaddition reactions.[3][4] These application notes are designed for researchers, scientists, and professionals in drug development seeking to leverage this unique scaffold for the synthesis of complex polycyclic architectures.
Physicochemical Properties of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
A thorough understanding of the physical and chemical properties of the starting material is crucial for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O | - |
| Molecular Weight | 222.28 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | Not readily available | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
| Key Structural Features | Fused tricyclic system with a central eight-membered ring containing a ketone and a double bond. The dibenzylic nature of the C11 and C12 positions is a key feature for further functionalization. | - |
Part 1: Direct Dienophile Activity of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
The endocyclic double bond in 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is activated towards Diels-Alder reactions by two key factors: the electron-withdrawing effect of the conjugated carbonyl group and the inherent strain of the eight-membered ring. While less reactive than highly strained alkynes, this enone system can participate in [4+2] cycloadditions with electron-rich dienes.
Mechanistic Rationale
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[2] In a normal-electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the dominant electronic factor.[5][6] The electron-withdrawing ketone in our target molecule lowers the energy of the LUMO of the double bond, making it more susceptible to nucleophilic attack by the diene's HOMO. The ring strain contributes by pre-distorting the dienophile towards the geometry of the transition state, thereby lowering the activation energy of the reaction.
Caption: Generalized workflow of the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction with an Electron-Rich Diene
This protocol describes a general procedure for the reaction of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one with a representative electron-rich diene, such as 2,3-dimethyl-1,3-butadiene.
Materials:
-
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
-
2,3-Dimethyl-1,3-butadiene
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) (optional, for less reactive dienes)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one (1.0 eq).
-
Solvent and Diene Addition: Dissolve the starting material in anhydrous toluene (approximately 0.1 M concentration). Add an excess of the electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 3.0-5.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction Conditions:
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the moderate reactivity of the dienophile, prolonged reaction times (24-72 hours) may be necessary.
-
Lewis Acid Catalysis (for less reactive dienes): If the reaction is sluggish, cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., AlCl₃, 0.1-0.3 eq) portion-wise. Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a Lewis acid was used, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.
Expected Outcome:
The reaction is expected to yield a polycyclic adduct with a newly formed six-membered ring. The stereochemistry of the product will be governed by the endo rule, which is generally favored in Diels-Alder reactions.[2]
Part 2: Precursor to a Highly Strained Dienophile for Enhanced Reactivity
A more established and highly effective strategy involves the conversion of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one into its corresponding strained alkyne, 11,12-didehydrodibenzo[a,e]cycloocten-5(6H)-one.[3][4] This highly reactive intermediate readily participates in cycloaddition reactions with a wide range of dienes under mild conditions.
Synthetic Pathway to the Strained Alkyne
The synthesis of the strained alkyne from the parent ketone involves a multi-step sequence, as detailed in the literature.[3][4] A representative synthetic route is outlined below.
Caption: Synthesis of the strained alkyne intermediate.
Protocol: Synthesis of 11,12-Didehydrodibenzo[a,e]cycloocten-5(6H)-one
This protocol is adapted from the established literature procedure.[3][4]
Materials:
-
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Standard reaction and purification equipment
Procedure:
-
Bromination: In a round-bottom flask, dissolve 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one (1.0 eq) in CCl₄. Add NBS (2.2 eq) and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude product is the dibromo derivative.
-
Double Dehydrobromination: Dissolve the crude dibromo derivative in anhydrous THF and cool to 0 °C. Add a solution of t-BuOK (at least 2.5 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for several hours. Monitor the formation of the alkyne by TLC or GC-MS.
-
Workup and Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the strained alkyne.
Protocol: Diels-Alder Reaction of the Strained Alkyne
The highly strained nature of the triple bond in 11,12-didehydrodibenzo[a,e]cycloocten-5(6H)-one makes it an exceptionally reactive dienophile.
Materials:
-
11,12-Didehydrodibenzo[a,e]cycloocten-5(6H)-one
-
Diene (e.g., furan, cyclopentadiene, anthracene)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard reaction and purification equipment
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the strained alkyne (1.0 eq) in the chosen anhydrous solvent.
-
Diene Addition: Add the diene (1.1-1.5 eq) to the solution at room temperature. For highly reactive dienes like cyclopentadiene, the reaction is often rapid.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature. Gentle heating may be required for less reactive dienes.
-
Workup and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to afford the Diels-Alder adduct.
Conclusion and Future Perspectives
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one serves as a versatile and valuable starting material for the synthesis of complex polycyclic molecules via the Diels-Alder reaction. Its utility is twofold: it can potentially act as a direct dienophile, activated by its inherent ring strain and carbonyl functionality, and more significantly, it is a key precursor to a highly strained and reactive cyclic alkyne. The protocols outlined in this guide provide a framework for researchers to explore the rich cycloaddition chemistry of this unique dibenzocyclooctenone scaffold. Future work in this area could involve the exploration of a wider range of dienes, the development of asymmetric Diels-Alder reactions utilizing this framework, and the application of these methods to the synthesis of novel pharmaceutical agents and advanced materials.
References
- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
-
Gleiter, R.; Rominger, F.; Kornmayer, S. C. 11,12-Didehydrodibenzo[a,e]cycloocten-5(6H)-one. Acta Crystallographica Section E: Structure Reports Online2009 , 65 (8), o1933. [Link]
-
Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Wikipedia contributors. Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
Macmillan Group. The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. [Link]
-
University of Calgary. Ch 10: Diels-Alder reaction. [Link]
-
Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]
-
Orita, A.; Hasegawa, D.; Nakano, T.; Otera, J. Double elimination protocol for synthesis of 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene. Chemistry2002 , 8 (9), 2000-4. [Link]
-
Xu, F.; Peng, L.; Shinohara, K.; Morita, T.; Yoshida, S.; Hosoya, T.; Orita, A.; Otera, J. Substituted 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctenes: syntheses, properties, and DFT studies of substituted Sondheimer-Wong diynes. The Journal of Organic Chemistry2014 , 79 (23), 11592-608. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Valdez, N.; Nagel, E.; Redline, E.; Rodriguez, M.; Staiger, C.; Dugger, J.; Foster, J. Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. Acta Crystallographica Section E: Crystallographic Communications2024 , 80 (Pt 6), 645-648. [Link]
-
University of Calgary. Ch 10: Diels-Alder reaction. [Link]
-
Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]
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- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
Synthesis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one derivatives for biological screening
Application Note: Strategic Synthesis & Screening of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one Derivatives
Executive Summary & Scientific Rationale
The dibenzo[a,e]cyclooctene scaffold is a privileged structure in chemical biology, most notably serving as the precursor for strain-promoted azide-alkyne cycloaddition (SPAAC) reagents (e.g., DIBO, DBCO). However, the 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one (hereafter referred to as DDCO-5-one ) represents a critical divergence point. Unlike the fully unsaturated cyclooctynes used in click chemistry, this ketone-functionalized, partially saturated scaffold possesses conformational flexibility that mimics colchicine and allocolchicine, making it a high-value target for tubulin-binding assays and kinase inhibition screening .
This guide details a robust, scalable synthetic route to DDCO-5-one via the oxidative functionalization of the tetrahydro-parent hydrocarbon. It prioritizes the Wong-Gutsche dimerization strategy over Friedel-Crafts acylation due to higher regioselectivity and scalability.
Module A: Synthetic Strategy (The "Make")
The synthesis of the [a,e]-fused ring system is thermodynamically challenged by the strain of the 8-membered ring. We utilize a Lithium-mediated Wurtz-type dimerization of
Retrosynthetic Analysis
The strategy relies on accessing the symmetric hydrocarbon 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene first.[1] Direct cyclization to the ketone is often plagued by polymerization; therefore, we install the functionality post-cyclization.
Figure 1: Step-wise synthetic pathway from commercial precursors to the target ketone.
Detailed Protocol: Skeleton Assembly
Reference Standard: Adapted from Franck et al., Org. Synth. 2012 [1].[1]
Reagents:
- -Dibromo-o-xylene (Caution: Lachrymator)[1]
-
Granular Lithium (High surface area required)
-
Anhydrous THF (Degassed)
Step-by-Step Methodology:
-
Setup: Flame-dry a 1L 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the lithium slurry) and a reflux condenser. Maintain a positive Argon atmosphere.
-
Activation: Suspend granular Lithium (2.5 equiv) in degassed THF.
-
Addition: Add a solution of
-dibromo-o-xylene in THF dropwise at 0°C.-
Critical Control Point: The reaction is highly exothermic. If the solvent boils too vigorously, dimerization favors the polymer over the 8-membered ring. Maintain temperature <10°C during addition.
-
-
Workup: Quench excess Lithium with MeOH (slowly!). Filter through Celite to remove lithium salts. Evaporate solvent.[2]
-
Purification: Recrystallize from cyclohexane. The product (5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene) appears as white needles.
Detailed Protocol: Functionalization to Ketone
Rationale: Direct oxidation of the methylene is difficult. We proceed via the benzylic bromide.
-
Bromination: Dissolve the hydrocarbon in CCl
(or PhCF as a greener alternative). Add N-Bromosuccinimide (NBS, 1.05 equiv) and catalytic AIBN. Reflux for 2 hours.-
QC Check: Monitor by TLC. The monobromide moves slightly faster than the starting material.
-
-
Hydrolysis: Evaporate solvent. Redissolve the crude bromide in Acetone/Water (4:1). Add AgNO
(1.1 equiv). Stir at RT for 4 hours. -
Oxidation: Isolate the crude alcohol. Dissolve in CH
Cl . Add PCC (Pyridinium chlorochromate, 1.5 equiv) and stir for 3 hours. Filter through a silica plug to remove chromium tars. -
Final Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one .[4][6]
Module B: Biological Screening (The "Test")
The unique "saddle" or "tub" conformation of the dibenzocyclooctene ring mimics the biaryl system of Allocolchicine , a potent tubulin polymerization inhibitor.
Compound Solubilization & Handling
These fused ring systems are highly lipophilic (
-
Stock Preparation: Dissolve in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure no micro-crystals remain.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of these planar stacks.
Assay Workflow: Tubulin Polymerization
This assay determines if the derivative binds to the colchicine site of tubulin.
Figure 2: Workflow for Tubulin Polymerization Inhibition Assay.
Protocol:
-
Reagent: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).
-
Plate Setup: Use a 96-well half-area black plate (pre-warmed to 37°C).
-
Reaction: Mix 3 µM Tubulin, 1 mM GTP, and test compound (10 µM final).
-
Control: Include Colchicine (5 µM) as a positive control (inhibitor) and Paclitaxel as an enhancer control.
-
Detection: Measure fluorescence enhancement of the reporter dye (DAPI-like) every 60 seconds for 60 minutes.
-
Analysis: Calculate
of the polymerization curve. A reduction in compared to vehicle (DMSO) indicates inhibition.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2.2) | Temperature spike during Li addition. | Use a dry ice/acetone bath to control exotherm strictly. |
| Polybromination (Step 2.3) | Excess NBS or too long reflux. | Stop reaction immediately upon consumption of SM (TLC monitoring). |
| Precipitation in Assay | Compound insolubility in aqueous buffer. | Limit final DMSO concentration to 0.5%; if precip occurs, lower test concentration to 1 µM. |
| No Biological Activity | Lack of binding groups. | Derivatize the ketone to an oxime or hydrazone to add H-bond donors/acceptors. |
References
-
Franck, G., Brill, M., & Helmchen, G. (2012).[1] Dibenzo[a,e]cyclooctene: Multi-gram Synthesis of a Bidentate Ligand. Organic Syntheses, 89, 55-65.[1] Link
-
Chung, K. H., et al. (2002). Double Elimination Protocol for Synthesis of 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene. Chemistry – A European Journal, 8(9), 2000-2004. Link
-
Banerjee, U. (2014).[6][7] Design, Synthesis and Biological Evaluation of Small Molecule Inhibitors of the Hedgehog Signaling Pathway. ResearchGate.[4][6] Link
-
Gutsche, C. D., & Johnson, H. E. (1955). 2-(2-Phenylethyl)benzoic Acid. Organic Syntheses, Coll.[1][8] Vol. 4, p.780. (Foundational reference for cyclization precursors). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A High-Yield, One-Pot Strategy for the Synthesis of Substituted Sondheimer-Wong Diynes
Abstract: This guide provides a comprehensive protocol for the high-yield synthesis of substituted 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctenes, commonly known as Sondheimer-Wong diynes. These highly strained cyclic acetylenes are valuable synthons in materials science and drug discovery, notably for their application in strain-promoted click chemistry and as precursors to complex polycyclic aromatic hydrocarbons.[1][2] Traditional synthetic routes are often plagued by low yields and instability of the final product.[1] This document details a robust and efficient one-pot method utilizing a dimerization and double-elimination sequence of corresponding formylsulfone precursors, as pioneered by Orita et al.[1][3] We will explore the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol for both precursor and final product synthesis, and present expected outcomes based on published data.
Introduction: The Significance of Strained Diynes
Sondheimer-Wong diynes are a unique class of molecules characterized by two carbon-carbon triple bonds constrained within a rigid eight-membered ring.[1] This strained annulene structure imparts high reactivity, making them powerful tools for advanced organic synthesis.[1] The development of a reliable, high-yield synthetic pathway is therefore critical for researchers seeking to leverage these unique properties. This application note focuses on a validated one-pot protocol that proceeds through the base-mediated coupling and subsequent elimination of ortho-substituted benzaldehyde derivatives.[3][4]
Mechanistic Rationale: The Dimerization-Elimination Cascade
The core of this synthetic strategy is a one-pot, multi-step transformation that avoids the isolation of unstable intermediates. The process begins with an ortho-(phenylsulfonylmethyl)benzaldehyde derivative (a formylsulfone), which undergoes a sequence of base-mediated reactions.
Causality of Reagent Selection:
-
Diethyl Chlorophosphate / Lithium Hexamethyldisilazide (LiHMDS): This combination facilitates the initial homo-coupling of two formylsulfone molecules. LiHMDS, a strong, non-nucleophilic base, deprotonates the carbon alpha to the sulfone group. The resulting carbanion attacks the aldehyde of a second molecule. The diethyl chlorophosphate likely activates the aldehyde, promoting the key C-C bond formation to create a hetero-coupled vinylsulfone intermediate.
-
Lithium Diisopropylamide (LDA): Following the initial coupling, the introduction of LDA, an even stronger base, is crucial for driving the reaction to completion. LDA orchestrates a double elimination of the phenylsulfonyl groups and water, effectively forging the two triple bonds and closing the eight-membered ring to yield the target Sondheimer-Wong diyne.[3][4]
The overall transformation can be visualized as follows:
Caption: Reaction mechanism for the one-pot synthesis of Sondheimer-Wong diynes.
Experimental Protocols
This section provides a detailed, two-part methodology. It is imperative that all reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure high yields.
Part I: Synthesis of Formylsulfone Precursor
The starting material, an appropriately substituted ortho-(phenylsulfonylmethyl)benzaldehyde, is key. The following is a representative procedure for its synthesis, which may require adaptation based on the specific substituents desired.
Protocol 1: Precursor Synthesis
-
Materials:
-
Substituted ortho-bromobenzaldehyde
-
Sodium benzenesulfinate
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Apparatus:
-
Three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere.
-
-
Procedure: a. To the flask, add the substituted ortho-bromobenzaldehyde (1.0 equiv), sodium benzenesulfinate (1.5 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv). b. Evacuate and backfill the flask with inert gas three times. c. Add anhydrous DMF, followed by DMEDA (0.2 equiv). d. Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC. e. Upon completion, cool the mixture to room temperature and pour it into water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the desired formylsulfone precursor.
Part II: One-Pot Synthesis of Sondheimer-Wong Diyne
This protocol details the critical dimerization-elimination reaction.
Protocol 2: One-Pot Dimerization-Elimination
-
Materials & Reagents:
-
Formylsulfone precursor (from Part I) (1.0 equiv)
-
Diethyl chlorophosphate (1.1 equiv)
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF) (1.1 equiv)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Apparatus:
-
Schlenk flask or three-neck round-bottom flask with a magnetic stirrer, under an inert atmosphere.
-
Syringes for the transfer of anhydrous solvents and reagents.
-
-
Procedure: a. Dissolve the formylsulfone precursor in anhydrous THF in the reaction flask and cool the solution to -78 °C (dry ice/acetone bath). b. Add diethyl chlorophosphate via syringe. c. Slowly add LiHMDS solution dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir for 1 hour. d. In a separate flask, prepare the LDA solution if not commercially available, or use a fresh commercial solution. e. Add the LDA solution dropwise to the reaction mixture at -78 °C. f. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. g. Monitor the reaction progress by TLC. The product is often UV-active and may appear as a distinct spot. h. Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. i. Extract the mixture with diethyl ether or ethyl acetate (3x). j. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. k. Purification: The crude product is often unstable and should be purified immediately.[1] Perform column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to isolate the pure Sondheimer-Wong diyne.
Experimental Workflow and Data
The entire process from precursor to final product follows a logical and streamlined workflow.
Caption: Overall experimental workflow for synthesizing Sondheimer-Wong diynes.
Expected Yields
The yield of the final diyne is highly dependent on the substituents present on the aromatic rings. The following table summarizes representative data from the literature.
| Substituent on Benzene Ring | Reported Yield | Reference |
| 4-Methoxy | 75% | [1] |
| 4-Trifluoromethyl | 68% | [1] |
| 3,5-Dimethyl | 85% | [1] |
| Unsubstituted | 70% | [1] |
| 4-Fluoro | 72% | [3] |
Conclusion
The one-pot dimerization-elimination of formylsulfones stands as a superior method for accessing substituted Sondheimer-Wong diynes in high yields.[3][4] The protocol's efficiency is rooted in the strategic, sequential use of LiHMDS and LDA to drive a C-C bond formation and a double elimination cascade within a single reaction vessel. By carefully controlling reaction conditions, particularly temperature and the exclusion of water, researchers can reliably synthesize these valuable, highly strained macrocycles for applications in medicinal chemistry, materials science, and beyond.
References
-
Substituted 5,6,11,12-Tetradehydrodibenzo[ a , e ]cyclooctenes: Syntheses, Properties, and DFT Studies of Substituted Sondheimer–Wong Diynes. ResearchGate. Available from: [Link]
-
One-Shot Double Amination of Sondheimer–Wong Diynes: Synthesis of Photoluminescent Dinaphthopentalenes. ACS Publications. Available from: [Link]
-
Substituted 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctenes: Syntheses, Properties, and DFT Studies of Substituted Sondheimer–Wong Diynes. ACS Publications. Available from: [Link]
-
Substituted 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctenes: syntheses, properties, and DFT studies of substituted Sondheimer-Wong diynes. PubMed. Available from: [Link]
Sources
Application Note: Assaying the Cytotoxic Effects of Dibenzodiazocine-diones on Cancer Cell Lines
[1][2][3][4][5]
Abstract & Introduction
The dibenzodiazocine-dione scaffold (specifically the dibenzo[b,f][1,5]diazocine-6,12-dione and 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-dione isomers) represents a "privileged structure" in medicinal chemistry.[1][2][3] Recent studies have identified these fused-ring systems as promising anticancer agents that function primarily through tubulin polymerization inhibition , leading to G2/M cell cycle arrest and subsequent apoptosis.
While these compounds offer significant therapeutic potential, their physicochemical properties—specifically high lipophilicity and crystalline lattice energy—present challenges in biological assaying. This Application Note provides a rigorous, standardized workflow for evaluating the cytotoxicity of dibenzodiazocine-diones. It moves beyond generic screening protocols to address specific solubility challenges, appropriate cell line selection, and mechanistic validation required for this specific chemical class.
Experimental Workflow Overview
The following diagram outlines the hierarchical screening approach recommended for dibenzodiazocine-diones, moving from solubility validation to mechanistic confirmation.
Figure 1: Hierarchical screening workflow ensuring resource efficiency by validating solubility and potency before advanced mechanistic studies.
Compound Handling & Solubilization
Critical Challenge: Dibenzodiazocine-diones are often highly hydrophobic due to the fused tricyclic system. Improper solubilization leads to micro-precipitation in the cell culture media, causing false positives (crystals crashing onto cells) or false negatives (compound not bioavailable).
Protocol: Stock Preparation
-
Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Hybridoma grade).
-
Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) as these often precipitate upon freeze-thaw cycles.
-
Dissolution:
-
Vortex vigorously for 60 seconds.
-
Expert Insight: If the compound resists dissolution, sonicate in a water bath at 37°C for 5–10 minutes. Visual inspection is mandatory: hold the vial against a light source to ensure no particulate matter remains.
-
-
Storage: Aliquot into small volumes (20–50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol: Working Solutions
-
Dilution Strategy: Do not add 100% DMSO stock directly to the cell culture well.
-
Intermediate Step: Prepare a 2X or 10X working solution in complete media immediately before dosing.
-
Final DMSO Limit: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) .
-
Example: To achieve 100 µM final concentration from a 20 mM stock:
-
Dilute 1:100 in media
200 µM (1% DMSO). -
Add 100 µL of this 200 µM mix to 100 µL of cells already in the well
100 µM final (0.5% DMSO).
-
-
Primary Cytotoxicity Assay (MTT Protocol)
While SRB (Sulforhodamine B) is excellent for protein quantification, the MTT assay is the industry standard for metabolic activity and is highly effective for this class of compounds.
Cell Line Selection
Based on literature validation of dibenzodiazocine efficacy, the following panel is recommended:
-
Cancer Lines:
-
HeLa (Cervical Adenocarcinoma): High sensitivity to tubulin inhibitors.
-
U87 (Glioblastoma): Validates blood-brain barrier penetration potential (physiochemical proxy).
-
MCF-7 (Breast Cancer): Standard solid tumor model.
-
-
Normal Control (Critical for Selectivity):
-
HEK293 (Embryonic Kidney) or HDF (Human Dermal Fibroblasts).
-
Target: You aim for an IC50 in cancer cells that is significantly lower than in normal cells (Selectivity Index > 2).
-
Detailed Protocol
Step 1: Cell Seeding
-
Harvest cells in the exponential growth phase.
-
Seed density:
-
HeLa/U87: 3,000 – 5,000 cells/well.
-
MCF-7: 5,000 – 8,000 cells/well.
-
-
Volume: 100 µL per well in 96-well plates.
-
Edge Effect Mitigation: Do not use the outer perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with 200 µL sterile PBS. Evaporation in edge wells alters media concentration and skews data.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment [4]
-
Prepare serial dilutions of dibenzodiazocine-diones (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).
-
Remove old media (carefully, or use the 2X add-in method described in Section 3).
-
Add 100 µL of fresh media containing the compound.
-
Controls:
-
Negative Control: Media + Cells + 0.5% DMSO (Vehicle).
-
Positive Control: Colchicine or Paclitaxel (1 µM) – establishes the "tubulin inhibition" ceiling.
-
Blank: Media only (no cells).
-
-
Incubate for 48 or 72 hours . (24 hours is often insufficient for tubulin inhibitors to manifest cell death).
Step 3: MTT Development
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours at 37°C. Look for purple formazan crystals.
-
Solubilization: Carefully aspirate media. Add 100-150 µL of DMSO to dissolve crystals.
-
Shake plate on an orbital shaker for 10 minutes (dark).
-
Measure Absorbance at 570 nm (reference filter 630 nm).
Mechanistic Validation (Advanced Characterization)
If a dibenzodiazocine-dione shows an IC50 < 20 µM, proceed to mechanistic validation. The literature strongly suggests these compounds act as Microtubule Destabilizing Agents (MDAs) .
Mechanism of Action Pathway
The following diagram illustrates the expected biological cascade for active dibenzodiazocine-diones.
Figure 2: Predicted Mechanism of Action (MOA). The compound binds to the colchicine site of tubulin, preventing polymerization, which triggers the Spindle Assembly Checkpoint and forces the cell into apoptosis.
Protocol: Cell Cycle Analysis (Flow Cytometry)
To confirm G2/M arrest:
-
Treatment: Treat HeLa cells with the compound at IC50 and 2x IC50 for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (add dropwise while vortexing) overnight at -20°C.
-
Staining: Wash ethanol away. Resuspend in PBS containing:
-
50 µg/mL Propidium Iodide (PI) (DNA stain).
-
100 µg/mL RNase A (degrades RNA to prevent background).
-
-
Analysis: Incubate 30 min at 37°C. Analyze on a Flow Cytometer (FL2 channel).
-
Expected Result: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to the DMSO control.
Data Analysis & Reporting
Calculating IC50
Do not rely on rough estimates. Use non-linear regression.
-
Plot Log[Concentration] vs. % Viability.
-
Fit using a 4-parameter logistic (4PL) hill slope equation (available in GraphPad Prism or SigmaPlot).
Data Presentation Template
Summarize your findings in a clear, comparative table.
| Compound ID | HeLa IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI) | G2/M Arrest? |
| DBD-01 | 12.5 ± 1.2 | > 100 | > 8.0 | Yes |
| DBD-02 | 45.0 ± 3.5 | 50.0 ± 2.1 | 1.1 | No |
| Colchicine | 0.05 ± 0.01 | 0.80 ± 0.1 | 16.0 | Yes |
Note: SI = IC50(Normal) / IC50(Cancer).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous media. | Reduce final concentration. Sonicate stock. Ensure DMSO < 0.5%. |
| High Variability (SEM) | Pipetting error or Edge Effects. | Use multi-channel pipettes. Exclude outer wells (fill with PBS). |
| No Toxicity (High IC50) | Compound degradation or efflux. | Check stock stability. Use cell lines with low MDR (P-gp) expression. |
| Color Interference | Compound absorbs at 570 nm. | Use a "Compound Only" blank (Media + Compound, no cells) to subtract background. |
References
-
Bieszczad, B., et al. (2020).[5] Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design.[5][2][3] Molecules, 25(4), 906.[2]
-
Saranya, N. S. S., et al. (2021).[6] Unsymmetrically N-substituted and N,N'-disubstituted 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-diones: Synthesis and Cytotoxic Evaluation. Molecules, 25(12), 2855.[1]
-
Kumar, C. P., et al. (2016). Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents.[4][7][8] European Journal of Medicinal Chemistry, 108, 674-686.
-
Baudoin, O., et al. (2000). Application of the palladium-catalyzed borylation/Suzuki coupling (BSC) reaction to the synthesis of biologically active biaryl lactams: synthesis of 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-diones. Journal of Organic Chemistry.
Sources
- 1. Unsymmetrically-Substituted 5,12-dihydrodibenzo[ b, f][1,4]diazocine-6,11-dione Scaffold-A Useful Tool for Bioactive Molecules Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unsymmetrically Substituted Dibenzo[ b,f][1,5]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Investigating the Anti-proliferative Activity of Dibenzodiazepinone Derivatives
Introduction
Dibenzodiazepinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted their potential as potent anti-proliferative agents, particularly in the context of oncology.[1][2][3] Several derivatives have been shown to function as allosteric inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[2][4] By binding to allosteric sites, these compounds can circumvent common resistance mechanisms associated with traditional ATP-competitive inhibitors, making them a promising avenue for developing next-generation therapeutics.[4]
This guide provides a structured, multi-faceted approach for researchers, scientists, and drug development professionals to rigorously characterize the anti-proliferative effects of novel dibenzodiazepinone derivatives. The protocols herein are designed not only to quantify anti-proliferative activity but also to elucidate the underlying mechanisms of action, from initial cytotoxicity screening to the validation of molecular targets.
Section 1: Initial Screening: Quantifying Cytotoxicity and Anti-proliferative Effects
The first step in characterizing a new compound is to determine its dose-dependent effect on cancer cell viability. This establishes the concentration range for subsequent mechanistic studies and provides the half-maximal inhibitory concentration (IC50), a key metric for compound potency. While the MTT assay is widely used, the Sulforhodamine B (SRB) assay is often preferred for its reliability, as it measures total protein content and is less susceptible to interference from the metabolic state of the cells.[5][6]
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method based on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of living cells in the well. This provides a robust and sensitive measure of cell density.
Experimental Workflow: IC50 Determination
The overall workflow involves cell seeding, treatment with a serial dilution of the dibenzodiazepinone derivative, cell fixation, staining, and measurement of absorbance.
Caption: A streamlined workflow for assessing compound cytotoxicity.
Detailed Protocol: SRB Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock concentration series of the dibenzodiazepinone derivative in culture medium. A typical range would span from 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells to achieve a 1X final concentration. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Causality Insight: TCA fixation cross-links proteins, ensuring that they are not lost during subsequent washing steps.
-
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[7]
Data Presentation: Example IC50 Values
| Compound | Cell Line | IC50 (µM) [48h] |
| Derivative A | A549 (Lung Cancer, EGFR-WT) | 10.2 |
| Derivative A | H1975 (Lung Cancer, EGFR-L858R/T790M) | 5.2 |
| Derivative B | H1975™ (EGFR-L858R/T790M/C797S) | 2.7 |
| Osimertinib (Control) | H1975™ (EGFR-L858R/T790M/C797S) | 6.5 |
| Data shown is hypothetical and for illustrative purposes, inspired by published findings.[2] |
Section 2: Mechanistic Elucidation: Cell Cycle and Apoptosis Analysis
Once a compound's anti-proliferative activity is confirmed, the next logical step is to investigate how it inhibits cell growth. The two most common mechanisms are inducing cell cycle arrest or triggering programmed cell death (apoptosis). Flow cytometry is an indispensable tool for these investigations.
Cell Cycle Analysis via Propidium Iodide Staining
Anti-proliferative agents often disrupt the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[1][2] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[8] The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[8][9]
Caption: Dibenzodiazepinones may induce arrest at G0/G1 or G2/M.
-
Cell Culture and Treatment: Seed 1-2 x 10^6 cells in 6-well plates. After 24 hours, treat with the dibenzodiazepinone derivative at 1X and 2X its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.[10]
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[10][11] This prevents cell clumping.[10][11] Incubate at 4°C for at least 1 hour (or store at -20°C for weeks).[10]
-
Trustworthiness Insight: Proper fixation is critical. Incomplete fixation leads to poor DNA staining and inaccurate histograms. The dropwise addition of ethanol while vortexing is essential to prevent aggregation.[11]
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 30.5 | 14.3 |
| Derivative B (2.7 µM) | 75.8 | 15.1 | 9.1 |
| Derivative B (5.4 µM) | 82.1 | 9.7 | 8.2 |
| Hypothetical data showing a G0/G1 arrest, consistent with some published findings.[1][2] |
Apoptosis Detection via Annexin V & PI Staining
Apoptosis is a highly regulated process of cell death. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[13][14]
-
Cell Culture and Treatment: Seed and treat cells as described in the cell cycle protocol (Section 2.1).
-
Cell Harvest: Collect all cells (adherent and floating) and wash once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Expertise Insight: The binding of Annexin V to PS is calcium-dependent. Therefore, using the specified calcium-containing binding buffer is non-negotiable for this assay to work correctly.
-
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex the cells.
-
Incubation: Incubate at room temperature for 15-20 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 3: Target Validation: Probing Molecular Signaling Pathways
To confirm the mechanism of action, it is essential to investigate the compound's effect on specific molecular targets. Many dibenzodiazepinone derivatives are known to inhibit kinase signaling pathways crucial for cell proliferation, such as the PI3K/Akt pathway.[1][2] Western blotting is the gold-standard technique to measure changes in the expression and phosphorylation status of key proteins in these pathways.[15][16]
Principle of Western Blotting
Western blotting allows for the detection of specific proteins in a complex mixture. Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein. By using antibodies that recognize the phosphorylated (activated) form of a protein (e.g., p-Akt) and the total protein (e.g., total Akt), one can determine if a compound inhibits the activation of a specific signaling pathway.[15][17]
Key Target Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[15][18] Its dysregulation is a hallmark of many cancers.[16] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which recruits and activates Akt.[15][16] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell proliferation.[18]
Caption: Dibenzodiazepinones may suppress proliferation by inhibiting key nodes like EGFR or Akt phosphorylation.
Detailed Protocol: Western Blotting for p-Akt/Total Akt
-
Cell Lysis: Treat cells with the compound as previously described. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Trustworthiness Insight: The inclusion of phosphatase inhibitors is absolutely critical when probing for phosphorylation status. Without them, cellular phosphatases will rapidly dephosphorylate proteins post-lysis, leading to false-negative results.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16][19] Normalize all samples with lysis buffer to ensure equal protein loading.[15][16]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[16] Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473) (e.g., at a 1:1000 dilution in 5% BSA/TBST).[15][19]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000) for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]
-
Stripping and Re-probing: To normalize the signal, strip the membrane using a mild stripping buffer and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).
Conclusion
This application note outlines a comprehensive, logical, and robust workflow for the preclinical evaluation of dibenzodiazepinone derivatives as anti-proliferative agents. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a compelling, evidence-based profile of their compounds. This integrated approach, combining quantitative cell-based assays with molecular target validation, is essential for identifying and advancing promising candidates in the drug development pipeline.
References
-
Jiang, S. et al. "Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins." Bio-protocol, 2017. [Link]
-
Lakshmanan, I., & Batra, S. K. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, 2013. [Link]
-
Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Bio-Techne, Accessed March 6, 2026. [Link]
-
University of Rochester Medical Center Flow Cytometry Core. "DNA Cell Cycle Analysis with PI." University of Rochester Medical Center, Accessed March 6, 2026. [Link]
-
Bio-Rad Antibodies. "Propidium iodide staining of cells for cell cycle analysis protocol." Bio-Rad, Accessed March 6, 2026. [Link]
-
Jin, C. et al. "Design, synthesis and structure-activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC." RSC Medicinal Chemistry, 2025. [Link]
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Biologi. "Standart Operating Procedure Apoptosis assay with Annexin V - PI." Biologi, Accessed March 6, 2026. [Link]
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Jin, C. et al. "Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC." RSC Medicinal Chemistry, 2025. [Link]
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Lakshmanan, I., & Batra, S. K. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, 2013. [Link]
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Foley, C. A. et al. "Discovery and Optimization of Dibenzodiazepinones as Allosteric Mutant-Selective EGFR Inhibitors." Journal of Medicinal Chemistry, 2020. [Link]
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Johnson, J. L. et al. "Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor." ACS Medicinal Chemistry Letters, 2016. [Link]
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ScienCell. "MTT Cell Viability & Proliferation Assay." ScienCell Research Laboratories, Accessed March 6, 2026. [Link]
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Smalley, K. S. M. "Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines." Methods in Molecular Biology, 2014. [Link]
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Papazisis, K. T. et al. "Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents." Journal of Immunological Methods, 1997. [Link]
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Bio-Rad Antibodies. "PI3K/AKT Cell Signaling Pathway." Bio-Rad, Accessed March 6, 2026. [Link]
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Twentyman, P. R., & Luscombe, M. "The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells." British Journal of Cancer, 1987. [Link]
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Jin, C. et al. "Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC." RSC Publishing, 2025. [Link]
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Van Tieghem, N. et al. "MTT assay (panel A), SRB assay (panel B), cell number (panel C) and..." ResearchGate, Accessed March 6, 2026. [Link]
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Oess, S. et al. "Anticancer Activity and Mechanisms of Action of New Chimeric EGFR/HDAC-Inhibitors." International Journal of Molecular Sciences, 2021. [Link]
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Al-Ostath, O. A. et al. "Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a..." Semantic Scholar, 2021. [Link]
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El-Sayed, N. N. E. et al. "Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold." Molecules, 2021. [Link]
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Al-Salahi, R. et al. "Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[9][13]imidazo[1,2-d][8][13]oxazepine and Benzo[f]benzo[9][13]oxazolo[3,2-d][8][13]oxazepine Derivatives." SciELO, 2021. [Link]
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Application Note: Deciphering the Mechanisms of Action for Bioactive Dibenzocyclooctene Analogues
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic Elucidation, Quantitative Profiling, and Self-Validating Experimental Workflows
Introduction to Dibenzocyclooctene Lignans
Dibenzocyclooctene lignans, primarily isolated from the medicinal plant Schisandra chinensis, represent a highly bioactive class of natural compounds with profound therapeutic potential[1]. Characterized by their unique biphenyl cyclooctene skeleton, these analogues—most notably Schisandrin B (Sch B) and Gomisin A (Gom A) —exhibit pleiotropic pharmacological effects, including hepatoprotection, neuroprotection, and anti-cancer activity[2].
As drug development increasingly shifts toward multi-target directed ligands, understanding the precise molecular mechanisms of these analogues is critical. This application note synthesizes current mechanistic data and provides field-proven, self-validating protocols for evaluating their efficacy in vitro.
Mechanistic Pillars & Pathway Mapping
Schisandrin B: The Antioxidant & Nrf2/Keap1 Axis
Schisandrin B acts as a potent non-enzymatic antioxidant and a selective activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway[3]. Mechanistic studies reveal that Sch B is metabolized by Cytochrome P450 (CYP450) enzymes into a carbene reactive metabolite[4]. This metabolite directly interacts with the cytosolic repressor Keap1, facilitating the uncoupling and subsequent nuclear translocation of Nrf2[4]. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), driving the transcription of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx)[3][5].
Gomisin A: Anti-Inflammatory & Oncogenic Signaling Modulation
Gomisin A exerts its hepatoprotective and anti-inflammatory effects primarily by suppressing the Nuclear Factor-kappa B (NF-κB) signaling cascade. It prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytosol and downregulating pro-inflammatory mediators like TNF-α, IL-1β, and inducible Nitric Oxide Synthase (iNOS)[6]. Furthermore, in oncological models such as Non-Small Cell Lung Cancer (NSCLC), Gomisin A targets AKT1, STAT3, and IL-6, effectively inhibiting the PI3K/Akt pathway to induce cell cycle arrest and apoptosis[7]. Recent electrophysiological data also indicates that Gomisin A differentially inhibits peak and sustained voltage-gated Na+ currents in excitable cells, suggesting a broader neuromodulatory role[8].
Pathway Visualization
Mechanistic pathways of Schisandrin B (Antioxidant) and Gomisin A (Anti-inflammatory/Anti-cancer).
Quantitative Pharmacological Profiling
To facilitate experimental design, the following table summarizes the quantitative benchmarks and phenotypic outcomes of Sch B and Gom A across various validated models.
| Analogue | Target / Pathway | Experimental Model | Key Quantitative Outcome | Ref. |
| Schisandrin B | Nrf2 / Keap1 | HepG-2 Cells | Upregulation of GST and Nrf2 at 5 µM; blocked by CYP450 inhibitor ABT (0.5 mM). | [4] |
| Schisandrin B | ROS / Antioxidant Enzymes | HaCaT Keratinocytes | Dose-dependent reduction of tBHP-induced ROS; restoration of ATP and MMP levels. | [3] |
| Gomisin A | NF-κB / Pro-inflammatory Cytokines | CCl4-induced Liver Injury (Rats) | Significant reduction in TNF-α, IL-1β, and iNOS mRNA; decreased hepatic lipid peroxidation. | [6] |
| Gomisin A | PI3K/Akt / STAT3 | NSCLC Cells | Binding energy < -5 kcal/mol to AKT1/STAT3; inhibition of viability, migration, and invasion. | [7] |
| Gomisin A | Voltage-gated Na+ Channels | GH3 / INS-1 Cells | Differential inhibition of peak (IC50 ~5.9-6.2 µM) and end-pulse (IC50 ~0.73-0.84 µM) INa. | [8] |
Self-Validating Experimental Protocols
The following protocols are engineered to provide robust, reproducible data. By incorporating orthogonal validation steps, these workflows ensure that observed phenotypic changes are causally linked to the specific molecular mechanisms of the dibenzocyclooctene analogues.
Protocol 1: Evaluation of Nrf2 Nuclear Translocation & Antioxidant Response (Schisandrin B)
Objective: To quantify the CYP450-dependent activation of the Nrf2/ARE pathway by Schisandrin B under oxidative stress conditions[3][4].
Causality & Design Rationale: We utilize tert-Butyl hydroperoxide (tBHP) rather than H2O2 to induce oxidative stress. tBHP is highly stable and provides a sustained oxidative window, which is critical for evaluating the delayed, transcriptionally-driven antioxidant response mediated by Nrf2[3]. Furthermore, subcellular fractionation is employed because measuring total cellular Nrf2 is insufficient; Nrf2 is constitutively expressed but rapidly degraded in the cytosol. Only nuclear-localized Nrf2 is transcriptionally active.
Step-by-Step Methodology:
-
Cell Culture & Pre-treatment:
-
Seed HaCaT or HepG-2 cells at
cells/well in 6-well plates. -
Self-Validation Control: Pre-treat one cohort with 1-aminobenzotriazole (ABT, 0.5 mM) for 2 hours to inhibit CYP450. This confirms whether Sch B requires metabolic activation to its carbene intermediate[4].
-
Treat cells with Sch B (1 - 10 µM) for 12 hours.
-
-
Oxidative Challenge:
-
Expose cells to tBHP (e.g., 200 µM) for 4 hours to induce oxidative stress[3].
-
-
Subcellular Fractionation:
-
Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) supplemented with protease/phosphatase inhibitors.
-
Centrifuge at 800 × g for 5 mins. The supernatant is the cytosolic fraction .
-
Resuspend the pellet in hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% glycerol). Vortex vigorously for 30 mins at 4°C, then centrifuge at 14,000 × g for 10 mins. The supernatant is the nuclear fraction .
-
-
Western Blotting & Orthogonal Validation:
-
Probe the nuclear fraction for Nrf2. Crucial: Use Lamin B1 as the nuclear loading control and GAPDH as a cytosolic marker to prove fraction purity.
-
Probe the cytosolic fraction for downstream ARE targets (HO-1, SOD) to confirm that nuclear Nrf2 successfully initiated transcription[3].
-
Protocol 2: Assessment of NF-κB Inhibition and Secretome Profiling (Gomisin A)
Objective: To determine the inhibitory efficacy of Gomisin A on the NF-κB signaling cascade and subsequent pro-inflammatory cytokine release[6].
Causality & Design Rationale: NF-κB nuclear translocation is a downstream event resulting from the phosphorylation and degradation of its inhibitor, IκB. By measuring both nuclear NF-κB and cytosolic phospho-IκB (p-IκB), we can pinpoint the exact locus of Gomisin A's interference. Additionally, measuring secreted NO (via Griess assay) and PGE2 (via ELISA) provides functional validation that the transcriptional blockade translates to a reduction in active inflammatory mediators[6].
Step-by-Step Methodology:
-
Macrophage Activation & Treatment:
-
Seed RAW 264.7 macrophages or N9 microglia at
cells/well. -
Pre-treat cells with Gomisin A (5 - 20 µM) for 2 hours.
-
Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) for 18 hours. Negative Control: Unstimulated cells (vehicle only).
-
-
Secretome Analysis (Functional Validation):
-
Collect the culture media.
-
Nitric Oxide (NO) Assay: Mix 50 µL of media with 50 µL of Griess Reagent. Incubate for 10 mins in the dark and read absorbance at 540 nm.
-
PGE2 ELISA: Quantify Prostaglandin E2 using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Protein Extraction & Mechanistic Probing:
-
Rapidly lyse the cells in RIPA buffer containing a high concentration of phosphatase inhibitors (e.g., sodium orthovanadate, NaF) to preserve the transient p-IκB signal.
-
Perform Western blotting on the whole-cell lysate. Probe for p-IκB, total IκB, and iNOS.
-
Interpretation: A decrease in p-IκB coupled with preserved total IκB confirms that Gomisin A stabilizes the NF-κB/IκB complex, preventing the inflammatory cascade at the cytosolic level[6].
-
References
1.1 - Frontiers in Aging Neuroscience 2. 2 - PMC / NIH 3.4 - PMC / NIH 4.5 - Applied Physiology, Nutrition, and Metabolism 5.3 - Spandidos Publications 6.6 - J-Stage 7.7 - PubMed / NIH 8.8 - PubMed / NIH
Sources
- 1. Frontiers | Advances in the roles and mechanisms of lignans against Alzheimer’s disease [frontiersin.org]
- 2. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. The Molecular Mechanisms of the Hepatoprotective Effect of Gomisin A against Oxidative Stress and Inflammatory Response in Rats with Carbon Tetrachloride-Induced Acute Liver Injury [jstage.jst.go.jp]
- 7. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
Welcome to the Dibenzocyclooctyne (DIBO) Precursor Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the yield of 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one . This molecule is a critical intermediate in the synthesis of strain-promoted alkyne-azide cycloaddition (SPAAC) reagents 1.
The most efficient synthetic route involves the catalytic hydrogenation of the 11,12-alkene in commercially available dibenzo[a,e]cycloocten-5(6H)-one 2. However, achieving yields >80% requires precise control over reaction kinetics to prevent the over-reduction of the C5 ketone.
Mechanistic Pathway & Bottlenecks
Fig 1: Reaction pathway for 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one synthesis and byproducts.
Troubleshooting FAQs
Q1: Why is my yield of 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one lower than the expected >80%, and how do I prevent over-reduction?
Causality: The alkene at the 11,12-position is highly reactive toward catalytic hydrogenation due to the relief of ring strain in the cyclooctene system. However, the C5 ketone is situated in a pseudo-benzylic position, making it highly susceptible to over-reduction to the corresponding secondary alcohol (11,12-dihydrodibenzo[a,e]cycloocten-5-ol) under prolonged exposure to hydrogen gas and palladium 3.
Solution: Strictly limit the reaction time to exactly 2 hours under 1 atm of H
Q2: I am observing incomplete conversion of the 11,12-alkene. Should I increase the temperature or catalyst loading? Causality: Incomplete conversion is rarely due to the low intrinsic reactivity of the alkene; it is almost always caused by catalyst poisoning or poor hydrogen mass transfer. Increasing the temperature will disproportionately accelerate the unwanted ketone reduction rather than fixing the mass transfer issue. Solution: Do not apply heat. Instead, ensure vigorous stirring (e.g., >800 rpm) to maximize the gas-liquid-solid interfacial area. If your starting material contains trace sulfurous impurities, pre-treat it by passing it through a short plug of silica gel before the reaction.
Q3: How can I efficiently monitor the reaction progress to distinguish between the starting enone, the saturated ketone, and the over-reduced alcohol?
Causality: Thin-Layer Chromatography (TLC) can be ambiguous because the Rf values of the starting enone and the saturated ketone are nearly identical in standard hexanes/ethyl acetate mixtures.
Solution: Rely on rapid
Q4: What are the best practices for isolating the product without losing yield during purification? Causality: While the target product is a relatively non-polar ketone, it can streak on silica gel if the solvent system is too polar, leading to tailing, fraction overlap, and yield loss. Solution: Purify the residue via flash column chromatography using a shallow, carefully controlled gradient of n-hexane/EtOAc (e.g., 99:1 to 78:22). This specific gradient ensures sharp elution of the target ketone while retaining any polar alcohol byproducts on the column 1.
Quantitative Data: Optimization of Hydrogenation Conditions
The following table summarizes the causal relationship between reaction conditions and product distribution.
| Catalyst Loading | Solvent | H | Time | Conversion | Target Yield | Alcohol Byproduct |
| 10% Pd/C (w/w) | Methanol | 1 atm (Balloon) | 2 h | >99% | 81.5% | <5% |
| 10% Pd/C (w/w) | Methanol | 1 atm (Balloon) | 12 h | >99% | 45.0% | 52.0% |
| 10% Pd/C (w/w) | EtOAc | 1 atm (Balloon) | 2 h | 70% | 65.0% | <2% |
| 5% Pd/C (w/w) | Methanol | 1 atm (Balloon) | 4 h | 85% | 78.0% | <2% |
Standardized Experimental Protocol
To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. It includes specific analytical checkpoints to verify the success of the transformation before proceeding to purification.
Reagents & Materials:
-
Dibenzo[a,e]cycloocten-5(6H)-one: 3.46 g (15.7 mmol)
-
Palladium on Carbon (10% Pd/C, w/w): 344 mg
-
Methanol (HPLC grade): 300 mL
-
Hydrogen gas (Double-layered balloon)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 500 mL round-bottom flask equipped with a large magnetic stir bar, dissolve 3.46 g of dibenzo[a,e]cycloocten-5(6H)-one in 300 mL of methanol.
-
Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 344 mg of 10% Pd/C. (Caution: Pd/C is highly pyrophoric in the presence of methanol vapors. Add strictly under a steady stream of Argon).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3 times). Evacuate once more and backfill with Hydrogen gas from the balloon.
-
Reaction Execution: Stir the mixture vigorously (>800 rpm) at room temperature (20–25 °C) for exactly 2 hours 1.
-
Validation Checkpoint (Crucial): At the 1.5-hour mark, withdraw a 0.1 mL aliquot using a syringe, filter it through a micro-plug of Celite into a vial, and evaporate the solvent. Analyze via rapid
H NMR in CDCl . Self-Validation: The reaction is complete when the vinylic protons ( 6.8–7.0 ppm) are completely absent. If a new peak emerges at ~5.0 ppm, immediately terminate the reaction to prevent further over-reduction. -
Termination: Once complete, immediately evacuate the flask and purge with Argon to remove all active Hydrogen gas.
-
Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with an additional 50 mL of methanol to ensure total product recovery.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a crude solid residue.
-
Purification: Purify the residue by flash column chromatography (using approx. 80 g of silica gel). Utilize a solvent gradient of n-hexane/EtOAc = 99:1 transitioning to 78:22.
-
Yield: Isolate the target 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one as a colorless solid. Expected yield is ~2.84 g (81.5%) 1.
References
- Generation of cycloheptynes and cyclooctynes via a sulfoxide–magnesium exchange reaction of readily synthesized 2-sulfinylcycloalkenyl triflates.The Royal Society of Chemistry (RSC Advances).
- Expanding the bioorthogonal chemistry toolbox: innovative synthetic str
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
Sources
- 1. rsc.org [rsc.org]
- 2. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Side-product analysis in the synthesis of tetradehydrodibenzo[a,e]cyclooctene
Welcome to the Technical Support Center for the synthesis of 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene (commonly known as the Sondheimer-Wong diyne). As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Synthesizing highly strained cyclic acetylenes requires precise kinetic and thermodynamic control. This guide will unpack the causality behind the one-pot double elimination protocol, provide a self-validating methodology, and offer a deep-dive troubleshooting section for side-product analysis.
Mechanistic Overview & Reaction Logic
The most efficient modern route to the Sondheimer-Wong diyne is the one-pot double elimination protocol starting from ortho-(phenylsulfonylmethyl)benzaldehyde[1]. The logic of this synthesis relies on two distinct phases:
-
Wittig-Horner-Type Coupling: Generation of an (E)-vinyl sulfone moiety via the coupling between an alpha-sulfonyl anion and an aldehyde function. This step is crucial for completing the cyclization into an eight-membered ring[1].
-
Syn-Elimination: The (E)-vinyl sulfone intermediate is subjected to a strong, sterically hindered base to force a syn-elimination, yielding the highly strained alternate arylene-ethynylene linkages[1].
Mechanistic workflow and side-product pathways in Sondheimer-Wong diyne synthesis.
Standardized Experimental Protocol
This self-validating protocol ensures that you can verify the success of each intermediate stage before proceeding, minimizing the loss of expensive precursors.
Step 1: Anion Generation
-
Action: Dissolve ortho-(phenylsulfonylmethyl)benzaldehyde (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the flask to -78 °C. Add LiHMDS (2.2 eq) dropwise over 15 minutes.
-
Causality: LiHMDS is a mild, sterically hindered base that selectively deprotonates the benzylic position without triggering unwanted nucleophilic attack on the aldehyde.
-
Self-Validation: The solution will exhibit a distinct color change (typically deep yellow/orange), confirming the formation of the alpha-sulfonyl anion.
Step 2: Cyclization via Wittig-Horner Activation
-
Action: Add diethyl chlorophosphate (1.2 eq) dropwise at -78 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature for 2 hours.
-
Causality: The chlorophosphate activates the aldehyde oxygen, facilitating the intramolecular Wittig-Horner coupling to form the (E)-vinyl sulfone intermediate[2].
-
Self-Validation: Extract a 0.1 mL aliquot, quench with water, and run a TLC (Hexanes/EtOAc). The complete disappearance of the starting material validates successful cyclization. Do not proceed to Step 3 if the starting material remains.
Step 3: Double Syn-Elimination
-
Action: Recool the reaction mixture to -78 °C. Introduce freshly titrated LDA (4.0–5.0 eq) dropwise. Slowly allow the reaction to warm to room temperature and stir overnight.
-
Causality: The elimination of the vinyl sulfone groups requires overcoming the massive thermodynamic penalty of forming a strained eight-membered ring with two triple bonds. A large excess of a strong, non-nucleophilic base (LDA) is required to drive this syn-elimination to completion[2].
Step 4: Quenching and Isolation
-
Action: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over MgSO₄, and purify via rapid silica gel chromatography (using a non-polar eluent like pentane/DCM).
-
Self-Validation: The target diyne will exhibit characteristic symmetric aromatic signals in ¹H NMR and will degrade rapidly if exposed to prolonged light or heat during concentration.
Troubleshooting Guide: Side-Product Analysis
Q: My reaction yielded a mixture of the target diyne and a mono-alkyne/vinyl sulfone hybrid. What caused this incomplete elimination? A: This side product occurs when the syn-elimination of the (E)-vinyl sulfone intermediate stalls[1].
-
Causality: The final elimination step is highly energy-demanding due to the accumulation of ring strain. If the LDA is degraded (e.g., due to moisture ingress) or if insufficient equivalents are used, the reaction cannot overcome the activation barrier for the second elimination.
-
Solution: Always use freshly prepared and titrated LDA. Ensure a minimum of 4.0 equivalents of LDA is present. Furthermore, the slow warming from -78 °C to room temperature is critical; quenching the reaction while it is still cold will trap the mono-eliminated intermediate[2].
Q: I am observing the formation of pentalene derivatives instead of the desired cyclooctene. How is this transannular cyclization happening? A: Pentalene derivatives are formed via an unintended nucleophilic addition followed by transannular cyclization[3].
-
Causality: The highly strained C≡C bonds of 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene are electrophilic and highly susceptible to nucleophilic attack. If unhindered nucleophiles (such as primary/secondary amines, moisture, or even excess unhindered lithium amides) are present, they will attack the alkyne. This generates an anionic intermediate that immediately undergoes transannular cyclization across the eight-membered ring to relieve strain, yielding a fused pentalene core[4].
-
Solution: Strictly utilize sterically hindered bases (LiHMDS, LDA) and ensure your diisopropylamine is rigorously distilled to remove any unhindered amine impurities before generating LDA.
Q: My isolated product is degrading into an insoluble polymeric mass upon storage. How can I prevent oligomerization? A: The Sondheimer-Wong diyne is prone to topochemical polymerization and is highly light-sensitive[2].
-
Causality: The alternating arylene-ethynylene linkages in the strained ring create a high-energy ground state. In the solid state or in highly concentrated solutions, intermolecular π-π stacking interactions can trigger spontaneous cross-linking or oligomerization.
-
Solution: Never store the compound dry at room temperature. Store the purified compound as a dilute solution in an inert solvent (e.g., chloroform or benzene) at -20 °C, strictly protected from light in an amber vial.
Frequently Asked Questions (FAQs)
Q: Why is a dual-base system (LiHMDS followed by LDA) preferred over using a single base for the entire one-pot protocol? A: The dual-base system is a deliberate kinetic control mechanism[2]. LiHMDS is a milder, highly hindered base ideal for generating the initial alpha-sulfonyl anion without causing premature, uncontrolled condensations. Once the (E)-vinyl sulfone intermediate is locked in, the much stronger base LDA is required to force the syn-elimination against the building ring strain of the cyclooctene core[2]. Using LDA from the start often leads to complex degradation mixtures.
Q: Can this protocol be used to synthesize unsymmetrically substituted diynes? A: Yes. By subjecting a stoichiometric mixture of two different formyl sulfones to the LiHMDS/diethyl chlorophosphate treatment, you can form a hetero-coupled vinyl sulfone intermediate. By isolating this intermediate first and then subjecting it to LDA in a separate step, you can successfully synthesize unsymmetrically substituted Sondheimer-Wong diynes[2].
Quantitative Data Summary
Use the following table to benchmark your experimental parameters against validated standards for the double elimination protocol:
| Reagent / Parameter | Function in Synthesis | Typical Equivalents | Temperature Profile | Expected Outcome / Validation |
| Starting Material | ortho-(phenylsulfonylmethyl)benzaldehyde | 1.0 eq | -78 °C | N/A |
| LiHMDS | Selective Anion Generation | 2.2 eq | -78 °C | Formation of alpha-sulfonyl anion (Color change) |
| Diethyl chlorophosphate | Wittig-Horner Activating Agent | 1.2 eq | -78 °C to RT | (E)-vinyl sulfone intermediate (TLC confirmation) |
| LDA | Syn-Elimination Base | 4.0 – 5.0 eq | -78 °C to RT | Target Diyne (Fluorescent under UV) |
References
- Double elimination protocol for synthesis of 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene Chemistry - A European Journal URL
- Substituted 5,6,11,12-Tetradehydrodibenzo[ a , e ]cyclooctenes: Syntheses, Properties, and DFT Studies of Substituted Sondheimer–Wong Diynes The Journal of Organic Chemistry URL
- Product Class 24: Pentalenes, s-Indacenes, as-Indacenes, Azulenes, and Heptalenes, and Their Benzo Derivatives Thieme Connect URL
- One-Shot Double Amination of Sondheimer–Wong Diynes: Synthesis of Photoluminescent Dinaphthopentalenes Organic Letters URL
Sources
Technical Support Center: Optimization of Reaction Conditions for Dibenzocyclooctene Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for dibenzocyclooctene (DBCO) functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies for your experiments. We will explore the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and selection of dibenzocyclooctene reagents.
Q1: My DBCO-NHS ester has arrived. How should I properly store and handle it?
A1: Proper storage is critical for maintaining the reactivity of your DBCO-NHS ester. The N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis.
-
Long-term Storage: Store the solid reagent at -20°C, protected from light and moisture.[1][2] When stored correctly in its solid form, the reagent is stable for a year or more.[2]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[1]
-
Solution Preparation: Prepare stock solutions in anhydrous, amine-free solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] Do not store stock solutions, as the NHS ester will readily hydrolyze, especially in the presence of trace amounts of water.[1][2] When dissolved in DMSO, the reagent should be used within 2-3 months, even when stored at -20°C.[2]
Q2: Which derivative of dibenzocyclooctyne (DBCO, DIBO, DIBAC, etc.) is best for my Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction?
A2: The choice of cyclooctyne depends on the specific requirements of your experiment, primarily the need for rapid kinetics versus stability.
-
Reactivity: The reactivity of cyclooctynes in SPAAC is driven by the ring strain.[4] Derivatives like aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC) are among the most reactive cyclooctynes due to increased ring strain and modified electronics.[5][6]
-
Causality: The introduction of sp2-hybridized nitrogen atoms into the cyclooctyne ring, as in DIBAC and BARAC, increases strain energy, which lowers the activation energy for the cycloaddition with an azide, leading to a faster reaction.[5][7]
-
Comparison: If you are working with very low concentrations of reactants or require a very fast reaction, a more reactive derivative like DIBAC might be preferable. However, for general applications, standard DBCO derivatives offer a good balance of reactivity and stability.[5][8]
Q3: Can I use buffers containing sodium azide (NaN₃) as a preservative during my SPAAC reaction?
A3: No, this should be strictly avoided. Sodium azide is a potent inhibitor of SPAAC reactions. The azide anion (N₃⁻) will react directly with the DBCO reagent, quenching it and making it unavailable to react with your azide-tagged molecule of interest.[9][10] This quenching reaction can dramatically reduce or completely eliminate your product yield.[10] Always ensure your buffers are azide-free by using alternatives or performing buffer exchange via dialysis or desalting columns before initiating the conjugation.[2]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a structured approach to diagnosing and solving common problems encountered during dibenzocyclooctene functionalization reactions.
Problem 1: Low or No Product Yield in SPAAC Reactions
A low yield is one of the most common issues. The underlying cause can often be traced back to reagent quality, reaction conditions, or stoichiometry.
Troubleshooting Workflow: Low SPAAC Yield
Below is a logical workflow to diagnose the potential causes of low product yield.
Caption: A workflow for troubleshooting low yields in SPAAC reactions.
Detailed Solutions & Explanations
-
Cause A: Degraded or Hydrolyzed Reagents
-
Explanation: DBCO-NHS esters are highly sensitive to moisture, leading to the hydrolysis of the NHS ester to an unreactive carboxylic acid.[11] Strained cyclooctynes themselves can also degrade under improper storage.[12]
-
Solution:
-
Always use fresh, high-purity reagents.
-
Prepare solutions of DBCO-NHS esters in anhydrous DMSO or DMF immediately before the experiment.[1]
-
Ensure that any azide-containing buffers, which can quench the DBCO, have been thoroughly removed from your biomolecule via dialysis or a desalting column.[2][10]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Explanation: SPAAC reactions are second-order, meaning their rate depends on the concentration of both the DBCO and azide reactants.[12] Temperature and pH also play crucial roles.
-
Solution:
-
Concentration: Increase the concentration of the reactants. If solubility is a limiting factor, consider using organic co-solvents like DMSO, but be mindful that this can sometimes impact reaction rates.[12][13]
-
Temperature: While many SPAAC reactions proceed well at room temperature, increasing the temperature to 37°C can enhance the reaction rate, provided your biomolecules are stable at this temperature.[12][14]
-
pH: The optimal pH range for most SPAAC bioconjugations is between 7 and 9.[12] For NHS ester conjugations specifically, a pH of 8.3-8.5 is ideal to balance amine reactivity and NHS ester hydrolysis.[11][15]
-
-
-
Cause C: Steric Hindrance
-
Explanation: Bulky functional groups located near the azide or the DBCO alkyne can physically block the approach of the two reactants, slowing down or preventing the cycloaddition.
-
Solution:
-
If you suspect steric hindrance, consider synthesizing a new linker with a longer spacer arm (e.g., PEG) to distance the reactive moieties from the bulky groups. The inclusion of a flexible PEG spacer can minimize steric hindrance.[1]
-
Alternatively, switching to a smaller, yet still reactive, cyclooctyne like bicyclononyne (BCN) could be an option.[4]
-
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.
-
Cause A: Isomerization of the Dibenzocyclooctene
-
Explanation: Some strained cyclooctenes can isomerize from their reactive configuration to a less reactive isomer, especially upon prolonged storage or exposure to certain conditions.[16][17] This isomerization deactivates the reagent for the desired SPAAC reaction.
-
Solution:
-
Use reagents as fresh as possible.
-
Follow recommended storage conditions strictly (-20°C, protected from light).[1]
-
If isomerization is suspected, verify the purity of the starting material via NMR or MS before use.
-
-
-
Cause B: Reaction with Thiols
-
Explanation: While SPAAC is highly bioorthogonal, some strained cyclooctynes are known to react slowly with free thiols, such as those from cysteine residues in proteins or reducing agents like DTT or BME.[9] This can lead to non-specific labeling.
-
Solution:
-
If possible, remove reducing agents from the reaction buffer before adding the DBCO reagent.
-
If the protein of interest has reactive cysteines that are not part of the desired conjugation, consider temporarily blocking them with a reversible capping agent.
-
Some cyclooctyne derivatives, like BCN, have shown greater stability in the presence of thiols compared to DBCO.[4]
-
-
Problem 3: Difficulties in Purification
Purifying the final conjugate can be challenging, especially when separating it from unreacted starting materials.
-
Cause A: Excess Unreacted Labeling Reagent
-
Explanation: Reactions, especially those involving proteins, often use a large molar excess of the DBCO-linker to ensure efficient labeling.[1][14] This excess reagent must be removed.
-
Solution:
-
For Biomolecules (Proteins, Antibodies): The most effective methods are size-based. Use a desalting column (like Sephadex G-25) or tangential flow filtration (TFF) to separate the large protein conjugate from the small molecule DBCO reagent.[1][18]
-
For Small Molecules: If the product and starting material have different polarities, silica gel column chromatography is the standard method. If they co-elute, try changing the solvent system or consider using a different stationary phase like alumina.[19]
-
-
-
Cause B: Aggregation of Protein Conjugates
-
Explanation: DBCO is a hydrophobic moiety. Attaching multiple DBCO groups to a protein can increase its overall hydrophobicity, potentially leading to aggregation.[20]
-
Solution:
-
Optimize Degree of Labeling (DoL): Reduce the molar excess of the DBCO-NHS ester used in the initial labeling step to attach fewer DBCO molecules per protein.[1]
-
Use PEGylated Linkers: Employ DBCO reagents that include a hydrophilic PEG spacer (e.g., DBCO-PEG4-NHS). The PEG chain can help mitigate the hydrophobicity of the DBCO core and improve the solubility of the conjugate.[1]
-
Purification: Size Exclusion Chromatography (SEC) is effective for removing aggregates (high molecular weight species) from the desired monomeric conjugate.[18][21]
-
-
Data & Protocols
Table 1: Comparative Reaction Rates of Common Cyclooctynes
The second-order rate constants provide a quantitative measure of reactivity. Higher values indicate a faster reaction. Note that rates are highly dependent on the specific azide, solvent, and temperature.
| Cyclooctyne Derivative | Abbreviation | Typical Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne | DIBO/DBCO | ~0.1 - 0.3 | [5] |
| Aza-dibenzocyclooctyne | DIBAC/ADIBO | ~0.45 - 0.9 | [5][6] |
| Biarylazacyclooctynone | BARAC | ~0.8 - 1.3 | [5] |
| Bicyclononyne | BCN | ~0.6 - 1.0 | [4][7] |
Experimental Protocol: Two-Step Protein Labeling via DBCO-NHS Ester and SPAAC
This protocol outlines the general procedure for first labeling a protein with a DBCO moiety and then conjugating it to an azide-functionalized molecule.
Step 1: Labeling Protein with DBCO-NHS Ester
Caption: Workflow for labeling a protein with a DBCO-NHS ester.
-
Protein and Buffer Preparation:
-
DBCO-NHS Ester Solution Preparation:
-
Allow the vial of DBCO-NHS ester to warm to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution while gently mixing.[1] The final concentration of the organic solvent should ideally not exceed 10-20% of the total reaction volume.[1][14]
-
Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[1][3]
-
-
Quenching (Optional):
-
Purification:
Step 2: SPAAC Reaction with Azide-functionalized Molecule
-
Reactant Preparation:
-
Prepare the azide-containing molecule in a compatible buffer.
-
-
Click Reaction:
-
Add the azide-functionalized molecule to the purified DBCO-labeled protein. A 1.5 to 3-fold molar excess of one component is a good starting point.[3][14]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[3][24] Reaction times are highly dependent on the reactants and their concentrations.
-
-
Final Purification:
-
Purify the final conjugate to remove any unreacted materials. The method will depend on the nature of the final product (e.g., SEC for protein-protein conjugates, chromatography for small molecules).[21]
-
References
- A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Deriv
- A Technical Guide to DBCO-PEG6-NHS Ester: A Core Reagent in Bioconjug
- DBCO-PEG4-NHS Ester. AWS.
- Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.
- Navigating the Challenges of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- NHS ester protocol for labeling proteins. Abberior Instruments.
- Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction.
- A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain. Benchchem.
- Dibenzoannulated cyclooctynes in SPAAC and iEDDAC reactions.
- Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics.
- Synthesis of DIBAC analogues with excellent SPAAC r
- (PDF) DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol.
- Catalytic Dibenzocyclooctene Synthesis via Cobalt(III)
- Technical Support Center: MtSEA-DBCO Reaction Optimiz
- Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline
- Effect of Buffer Conditions and Organic Cosolvents on the Rate of Strain-Promoted Azide–Alkyne Cycloaddition.
- Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. PMC.
- DBCO reagents for « Click Chemistry ». Interchim.
- Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv.
- Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- A straightforward method to conjugate antibodies to oligonucleotides – preparation, purification and their applic
- Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?. Lumiprobe.
- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
- Copper-Free Click Chemistry (SPAAC). Vector Labs.
- Catalytic Dibenzocyclooctene Synthesis via Cobalt(III)-Carbene Radical and ortho-Quinodimethane Intermediates.
- Optimizing amide bond formation conditions for benzamide synthesis. Benchchem.
- Technical Support Center: SPAAC Reactions with 5-Azidoindole. Benchchem.
- Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chrom
- Diazabicyclooctane Functionalization for Inhibition of β-Lactamases
- Strain-Inducing Positional Alkene Isomeriz
- (a) Mechanistic scheme of the isomerisation process taking place in...
- Click Functionalization of a Dibenzocyclooctyne-Containing Conjugated Polyimine.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Current approaches for the purification of antibody-drug conjug
- Current approaches for the purification of antibody–drug conjugates.
- Amide coupling reaction in medicinal chemistry.
- Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
- Chemistry of Amides. Chemistry LibreTexts.
- Tips and tricks for difficult amide bond form
- Click Functionalization of a Dibenzocyclooctyne-Containing Conjug
- Evaluation of Dibenzocyclooctyne and Bicyclononyne Click Reaction on Azido‐Functionalized Antifouling Polymer Brushes via Micr.
Sources
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- 2. help.lumiprobe.com [help.lumiprobe.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of DIBAC analogues with excellent SPAAC rate constants - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
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- 15. lumiprobe.com [lumiprobe.com]
- 16. Strain-Inducing Positional Alkene Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NHS ester protocol for labeling proteins [abberior.rocks]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
Curated by Senior Application Scientists for Drug Development Professionals
Overview
As a critical intermediate in the synthesis of dibenzocyclooctyne (DBCO) derivatives for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the purity of 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one is paramount. Impurities at this stage—particularly unreacted 7-membered precursors or oligomeric byproducts—can severely poison downstream catalytic steps or interfere with final click-chemistry kinetics. This guide provides field-proven, mechanistically grounded solutions to the most common purification bottlenecks[1].
Section 1: Physicochemical Profiling for Chromatographic Optimization
Understanding the physical properties of the target is the first step in designing a logical purification strategy. Summarized below are the key parameters that dictate its behavior during isolation.
| Parameter | Value / Observation | Chromatographic Implication |
| Molecular Weight | 222.28 g/mol | Elutes in mid-range fractions; easily detectable by standard LC-MS. |
| Physical State | Solid (Pale yellow to colorless) | Highly amenable to final polishing via crystal lattice exclusion (recrystallization). |
| Rf (Hexane/EtOAc 9:1) | ~0.35 - 0.40 | Poor resolution from 7-membered precursors due to identical hydrogen-bonding capacity. |
| Rf (Hexane/DCM 1:1) | ~0.45 | Improved resolution due to differential |
| Boiling Point (Vacuum) | ~130-145 °C at 0.2 mmHg | Ideal for Kugelrohr distillation to remove high-molecular-weight oligomers[1]. |
Section 2: Diagnostic Troubleshooting (FAQs)
Q1: Why does my target compound co-elute with the starting material (e.g., dibenzosuberone) during normal-phase silica gel chromatography?
Causality: The 7-membered precursor and the 8-membered target ketone possess nearly identical dipole moments. In standard aliphatic/ester solvent systems (like Hexane/Ethyl Acetate), their adsorption-desorption kinetics on the silica surface are indistinguishable.
Solution: Switch your mobile phase to a highly polarizable solvent system, such as Hexane/Dichloromethane (DCM) or Toluene/Hexane. The introduction of DCM or Toluene exploits the slight conformational differences between the rigid 7-membered ring and the more flexible, tub-shaped 8-membered ring. The
Q2: I am observing significant baseline smearing on my TLC and suffering from low recovered yields after column chromatography. What is causing this? Causality: The synthesis of 8-membered rings via cyclization or ring-expansion often suffers from competing intermolecular side reactions, generating complex mixtures of polymeric and oligomeric byproducts[2]. These high-molecular-weight impurities irreversibly adsorb to the active sites of silica gel, physically trapping your target compound and causing severe tailing. Solution: Implement a pre-purification Kugelrohr distillation. By applying high vacuum (0.2 mmHg) and heating to 130-145 °C, the target compound and unreacted precursors will distill over, leaving the oligomeric resins behind[1]. This ensures your subsequent chromatography is clean, high-yielding, and reproducible.
Q3: How can I achieve the >99% purity required for downstream DBCO functionalization? Causality: Trace impurities, particularly structural isomers or over-oxidized species[3], can co-elute even in optimized chromatography. These impurities can inhibit the subsequent bromination/elimination steps required to form the strained alkyne. Solution: Follow chromatography with recrystallization. The 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one core crystallizes exceptionally well from hot ethanol or a Hexane/Ethyl Acetate mixture. The rigid thermodynamics of crystal lattice formation will exclude structurally dissimilar impurities, acting as a final, highly selective purification filter.
Section 3: Self-Validating Purification Protocol
This three-phase protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation check is successful.
Phase 1: Oligomer Depletion (Distillation)
-
Transfer the crude reaction mixture to a Kugelrohr distillation flask.
-
Apply high vacuum (0.2 mmHg) and gradually heat the air bath to 130 °C.
-
Collect the volatile fraction (pale yellow oil/solid) up to 145 °C[1]. Validation Check: The residue in the original flask must be a dark, non-volatile glass. If the residue is still fluid, increase the temperature by 5 °C increments until distillation ceases.
Phase 2: High-Resolution Chromatography 4. Load the distillate onto a silica gel column (230-400 mesh) using a minimal volume of DCM. 5. Elute using a gradient of Hexane:Dichloromethane (start at 80:20, ramp to 50:50). Validation Check: Monitor fractions via TLC (UV 254 nm). The target compound will show strong UV absorbance. Spot a known standard of the precursor alongside the fractions to ensure complete separation.
Phase 3: Crystal Lattice Polishing 6. Pool and concentrate the fractions containing the target compound under reduced pressure. 7. Dissolve the resulting solid in a minimum volume of boiling absolute ethanol. 8. Allow the solution to cool slowly to room temperature to promote large crystal growth, then chill to 4 °C for 4 hours. 9. Filter the crystals via vacuum filtration and wash with ice-cold ethanol. Validation Check: The isolated crystals should be colorless plates[1]. Purity is confirmed by a sharp melting point and a single-peak LC-MS trace.
Section 4: Mechanistic Workflow Diagram
Fig 1: Stepwise purification workflow for 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one.
References
-
Title: Dibenzo[a,e]cyclooctene: Multi-gram Synthesis of a Bidentate Ligand. Source: Organic Syntheses, 2020, 97, 66. URL: [Link]
-
Title: Cyclooctatetraenoquinones. I The synthesis and structure of dibenzo[a,e]cyclooctene-5,6-dione. Source: Canadian Journal of Chemistry, 1970, 48(5): 788-795. URL: [Link]
-
Title: Synthesis of Dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones via the Elusive Benzocyclobutenone Anion. Source: Synthesis, 2021, 53(23): 4477-4483. URL: [Link]
Sources
Overcoming poor solubility of dibenzocyclooctene compounds in biological assays
Executive Summary
You are likely visiting this page because your dibenzocyclooctyne (DBCO) reagent has precipitated upon addition to aqueous media, or you are observing punctate, non-specific background signals in your fluorescence microscopy.
The Core Issue: DBCO derives its reactivity from a strained cyclooctyne ring fused to two benzene rings. While this strain drives the bioorthogonal reaction, the fused aromatic system makes the core molecule inherently lipophilic (hydrophobic) and prone to π-π stacking aggregation in water [1, 2].
This guide provides the decision logic and specific protocols to maintain solubility without compromising reaction kinetics.
Phase 1: Reagent Selection (The Chemistry of Solubility)
Before optimizing your protocol, validate that you are using the correct derivative for your biological context.[1] "Standard" DBCO-Acid or DBCO-Amine is often too hydrophobic for direct aqueous use at concentrations >50 µM.[2]
Decision Logic: Selecting the Right DBCO Derivative
Figure 1: Decision matrix for selecting DBCO reagents. Note that Sulfo-DBCO introduces a negative charge that prevents cell membrane penetration but drastically improves solubility [1, 3].[2]
Phase 2: Critical Protocols (The "How")
Protocol A: The "Drop-Wise" Dilution Method
Issue: Adding aqueous buffer into a high-concentration DMSO stock of DBCO causes immediate local precipitation ("crashing out") due to the exothermic mixing and rapid polarity shift.[2] Solution: You must reverse the order of addition and control the rate.
Step-by-Step Methodology:
-
Prepare Stock: Dissolve DBCO reagent in anhydrous DMSO or DMF to 10–50 mM.
-
Calculate Intermediate: Plan an intermediate dilution (e.g., 10x working concentration) if the final target is low (<50 µM).
-
The Drop-Wise Addition (Critical Step):
-
Place your aqueous buffer (PBS/Media) in a vortexing tube.[2]
-
Set vortex to medium speed .
-
Add the DMSO stock drop-wise directly into the center of the vortex.
-
Why? This instantly disperses the hydrophobic molecules before they can aggregate into micelles.
-
-
Self-Validation Check:
Protocol B: Solvent Tolerance Limits
Exceeding the Critical Micelle Concentration (CMC) or solvent toxicity limits leads to artifacts.[2]
Table 1: Recommended Solvent Limits for DBCO Assays
| Assay Type | Max Organic Solvent (DMSO/DMF) | Max DBCO Conc.[2] (Aqueous) | Recommended Reagent |
| Live Cell Imaging | 0.1% - 0.5% [5] | 10 - 50 µM | DBCO-PEG4-Amine/Acid |
| Fixed Cell Staining | 2.0% - 5.0% | 50 - 100 µM | DBCO-PEG4 or Standard DBCO |
| Protein Labeling (Purified) | 10% - 20% | 0.5 - 2.0 mM | Sulfo-DBCO-PEG4 |
| Cell Lysates | 5.0% | 100 - 500 µM | Sulfo-DBCO (if no downstream cell work) |
Phase 3: Troubleshooting & FAQs
Q1: I see bright, punctate dots outside my cells or on the glass slide. Is this specific binding?
Diagnosis: Likely micellar aggregation .[2] Technical Explanation: DBCO compounds are amphiphilic (especially PEGylated versions).[2] If the concentration is too high or mixing was poor, they form stable micelles that stick to glass and charged surfaces non-specifically. Corrective Action:
-
Filter: Pass your working solution through a 0.2 µm syringe filter before adding to cells.
-
Wash: Perform a "pre-wash" of the cells with 1% BSA in PBS to block sticky surfaces before adding the DBCO reagent.
-
Dilution: Reduce the working concentration. SPAAC is fast; often 10 µM is sufficient for staining surface glycans [6].[2]
Q2: My stock solution froze at -20°C and now has crystals that won't dissolve.
Diagnosis: Water contamination in DMSO. Technical Explanation: Pure DMSO freezes at 19°C. If it absorbs water from the air (hygroscopic), the freezing point drops, but solubility of hydrophobic DBCO decreases drastically, causing crystal formation. Corrective Action:
-
Warm to 37°C and vortex vigorously.
-
If crystals persist, sonicate for 5 minutes.
-
Prevention: Use single-use aliquots for DMSO stocks to avoid repeated moisture exposure.[2]
Q3: Can I use "Standard" DBCO (no PEG) for intracellular labeling?
Answer: Yes, but with strict caveats. Risk: Standard DBCO is highly lipophilic.[2] It crosses membranes easily but tends to accumulate in lipid droplets and mitochondrial membranes, causing high background noise. Optimization:
-
Use the lowest possible concentration (1–5 µM).
-
Wash cells extensively (3x 10 min) with media containing 5% FBS (serum proteins help "soak up" unbound hydrophobic DBCO) [7].[2]
Visual Workflow: The "Solubility-First" Preparation
Figure 2: The "Drop-Wise" dilution workflow to prevent shock precipitation of hydrophobic reagents.
References
-
BenchChem. (2025).[2][5][6][7] Membrane Permeability of Sulfo-DBCO Reagents: An In-depth Technical Guide.Link[2]
-
Vector Laboratories. (2023).[2][8] DBCO-PEG4-NHS Ester Technical Data Sheet.[2]Link[2]
-
AxisPharm. Sulfo-DBCO-amine: Water-soluble linker for copper-free click chemistry.[2][9]Link[2]
-
Nanocs. DBCO Reagent Storage and Handling Guidelines.Link[2]
-
Nikon Healthcare. Using live-cell imaging to determine DMSO cytotoxicity.[2]Link[2]
-
Agard, N. J., et al. (2004).[2][10] A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2][11] J. Am. Chem. Soc.[2] Link[2]
-
Thermo Fisher Scientific. Mammalian Cell Culture Basics: Troubleshooting Precipitates.Link[2]
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- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 9. Sulfo DBCO-amine | CAS: 2028284-70-8 | AxisPharm [axispharm.com]
- 10. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Technical Support Center: A Guide to Stabilizing Strained Eight-Membered Ring Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for stabilizing and handling strained eight-membered ring compounds. These unique structures, while promising in medicinal chemistry and bioorthogonal applications, present significant stability challenges.[1][2][3] This resource is designed to provide practical, field-proven insights to navigate these complexities.
Section 1: Understanding the Inherent Instability of Eight-Membered Rings
Eight-membered rings are inherently strained due to a combination of factors that deviate from the ideal geometries of their acyclic counterparts.[4][5] Understanding these destabilizing forces is the first step in devising effective stabilization strategies.
Q1: What are the primary sources of strain in eight-membered rings?
There are three main contributors to the instability of eight-membered rings:
-
Angle Strain: This occurs when the bond angles within the ring are forced to deviate from the ideal 109.5° for sp³ hybridized carbon atoms.[6][7]
-
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms as the ring contorts.[6][7]
-
Transannular Strain: A significant factor in medium-sized rings (8-11 members), this is the steric repulsion between non-bonded atoms across the ring that are forced into close proximity.[4][5]
The interplay of these strains results in a higher ground-state energy, making these compounds more reactive and prone to degradation.[7][8]
Visualizing Strain in an Eight-Membered Ring
Caption: Key sources of instability in an eight-membered ring.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, purification, and handling of strained eight-membered ring compounds.
Synthesis and Reaction Failures
Q2: My cyclization reaction to form an eight-membered ring is failing or giving low yields. What are the likely causes and how can I troubleshoot this?
The formation of medium-sized rings is entropically and enthalpically disfavored.[5][9] Here’s a breakdown of potential issues and solutions:
-
Causality: The linear precursor has high conformational freedom, making it statistically unlikely for the two reactive ends to come into proximity for cyclization. Intermolecular side reactions, such as dimerization or polymerization, often become the dominant pathways.[5]
-
Troubleshooting Strategies:
-
High Dilution Conditions: Running the reaction at very low concentrations (e.g., 0.001-0.01 M) favors intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding the precursor to a large volume of solvent.
-
Template-Assisted Synthesis: The use of a template, such as a metal ion or a rigid molecular scaffold, can pre-organize the linear precursor into a conformation that facilitates cyclization.
-
Ring-Closing Metathesis (RCM): RCM is a powerful method for forming various ring sizes, including eight-membered rings.[4] It is often more efficient than traditional condensation reactions.
-
Ring Expansion Strategies: It can be synthetically more favorable to construct a smaller, less strained ring (e.g., a five- or six-membered ring) and then perform a ring expansion to the desired eight-membered system.[1][10][11]
-
Protocol: Ring-Closing Metathesis for an Eight-Membered Ether
This protocol outlines a general procedure for synthesizing an eight-membered cyclic ether using RCM.
-
Precursor Synthesis: Synthesize an acyclic diene ether with terminal double bonds.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene ether in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is driven by the release of ethylene gas.[4]
-
Work-up: Once the reaction is complete, quench it and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the unsaturated eight-membered ether.
-
Hydrogenation (Optional): To obtain the saturated ether, dissolve the unsaturated product in a suitable solvent (e.g., ethanol or ethyl acetate), add a hydrogenation catalyst (e.g., palladium on carbon), and stir under a hydrogen atmosphere.
Compound Decomposition and Instability
Q3: My purified eight-membered ring compound decomposes upon storage or during subsequent reaction steps. How can I improve its stability?
The inherent strain makes these compounds susceptible to various degradation pathways. Several strategies can be employed to enhance their kinetic and thermodynamic stability.
-
Steric Hindrance:
-
Concept: Introducing bulky substituents around the strained part of the ring can sterically shield it from attack by nucleophiles, solvents, or other reactive species. This is a common strategy to prevent unwanted side reactions.[12][13]
-
Application: For example, in the case of cyclooctynes used in bioorthogonal chemistry, flanking the triple bond with bulky groups can increase their stability without significantly compromising their reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[14]
-
-
Electronic Effects:
-
Concept: The electronic nature of substituents on the ring can influence its stability. Electron-withdrawing groups can sometimes stabilize a strained system by altering the electron distribution within the ring.[12][13]
-
Application: The introduction of fluorine atoms, for instance, can enhance the stability of certain cyclooctyne derivatives.[15]
-
-
Metal Coordination:
-
Concept: The coordination of a metal to a strained portion of the ring, such as a double or triple bond, can effectively reduce the ring strain.[16][17] The metal d-orbitals can interact with the π-system of the strained bond, delocalizing the electron density and lowering the overall energy of the molecule.[16]
-
Application: This approach has been used to stabilize highly strained cyclic alkynes and allenes that would otherwise be too reactive to isolate.[16][18]
-
Visualizing Stabilization Strategies
Caption: An overview of strategies to stabilize strained eight-membered rings.
Section 3: Frequently Asked Questions (FAQs)
Q4: Are there specific conformations of eight-membered rings that are more stable?
Yes, unlike the rigid chair conformation of cyclohexane, eight-membered rings are much more flexible and can exist in several conformations with similar energies.[4] For cyclooctane, the boat-chair conformation is generally considered the most stable as it minimizes both torsional and transannular strain.[4] The introduction of heteroatoms or substituents can alter the preferred conformation.
Q5: How does the presence of a heteroatom affect the stability of an eight-membered ring?
Introducing a heteroatom like oxygen or nitrogen can influence the ring's flexibility and conformational preferences.[4][9] This can alter bond lengths and angles, potentially relieving some strain compared to the all-carbon analogue. However, the overall effect depends on the specific heteroatom and its position within the ring.
Q6: Can computational chemistry help in predicting the stability of my compound?
Absolutely. Computational methods like Density Functional Theory (DFT) and molecular mechanics are powerful tools for estimating the stability of cyclic systems.[4] These methods can calculate properties like strain energy and predict the most stable conformations, providing valuable insights before attempting a challenging synthesis.
Quantitative Data Summary
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | ~27.5 |
| Cyclobutane | 4 | ~26.3 |
| Cyclopentane | 5 | ~6.2 |
| Cyclohexane | 6 | ~0 |
| Cycloheptane | 7 | ~6.3 |
| Cyclooctane | 8 | ~9.7 |
Data compiled from various sources for comparative purposes.[7] Note the significant strain in cyclooctane compared to the strain-free cyclohexane.
References
- Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC. (n.d.).
- Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - RSC Publishing. (2025, May 21).
- Scalable Synthesis of Strained Cyclooctyne Derivatives | Request PDF - ResearchGate. (n.d.).
- [PDF] Scalable Synthesis of Strained Cyclooctyne Derivatives | Semantic Scholar. (n.d.).
- The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide - Benchchem. (n.d.).
- Stabilization of anti-aromatic and strained five-membered rings with a transition metal - CORE. (2013, June 23).
- Ultra-Strained Non-aromatic Rings - AIR Unimi. (n.d.).
- A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC. (n.d.).
- Synthesis of a Fluorogenic Cyclooctyne Activated by Cu-Free Click Chemistry | Organic Letters - ACS Publications. (2011, October 26).
- Ring strain in boroxine rings: computational and experimental considerations. (2024, June 16).
- Ring strain in boroxine rings: Computational and experimental considerations. (n.d.).
- 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry. (n.d.).
- (PDF) Eight-Membered and Larger Rings - ResearchGate. (2017, October 10).
- The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- The synthesis of seven- and eight-membered rings by radical strategies - ResearchGate. (n.d.).
- Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - ChemRxiv. (n.d.).
- Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology | Chemical Reviews - ACS Publications. (2009, August 28).
- A strained ring for stereoselective synthesis - Ovid. (2023, January 20).
- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC. (n.d.).
- Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers - Semantic Scholar. (n.d.).
- Technical Support Center: Synthesis of Eight-Membered Rings - Benchchem. (n.d.).
- A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - RSC Publishing. (2020, March 2).
- Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn. (n.d.).
- Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes - PMC. (2025, April 30).
- Harnessing Strained Cyclic Intermediates to Access Complex Scaffolds - eScholarship.org. (n.d.).
- Understanding Ring Strain in Organic Chemistry: The Hidden Forces at Play - Oreate AI. (2026, January 19).
- Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes | Chemical Reviews - ACS Publications. (2017, January 11).
- How do axial vs equatorial positions in cyclohexane and other cycloalkanes affect the stability and reactivity of substituents? - Proprep. (n.d.).
- Strain-assisted reductive ring cleavage: convenient route to bridged eight-membered rings present in taxanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Easy addition of 'unnatural' strained rings boon for drug chemists - Chemistry World. (2016, January 14).
- A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis | JACS Au - ACS Publications. (2025, October 22).
- 14.02 Eight-Membered Rings With One Oxygen Atom - Biblioteca Digital do IPB. (n.d.).
- A Synthetic Strategy toward Eight-Membered Cyclic Amines by Cycloetherification and Claisen Rearrangement - PMC. (n.d.).
- 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry. (n.d.).
- Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis | The Journal of Organic Chemistry - ACS Publications. (2020, October 26).
- Synthesis and reactivity of new strained cyclic allene and alkyne precursors - ResearchGate. (2025, August 10).
- Ring Expansion Rearrangements - Chemistry Steps. (2024, November 15).
- Manipulating metal–ligand binding in allosteric coordination complexes through ring strain - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06135G. (2025, January 8).
- Metal-coordination: using one of nature's tricks to control soft material mechanics - SciSpace. (n.d.).
- Ring strain - Wikipedia. (n.d.).
Sources
- 1. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Synthetic Strategy toward Eight-Membered Cyclic Amines by Cycloetherification and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A [pubs.rsc.org]
- 11. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 12. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 15. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ovid.com [ovid.com]
Refinement of the double elimination protocol for diyne synthesis
Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to troubleshoot and optimize the synthesis of 1,3-diynes and strained cyclic diynes via double elimination protocols.
Traditional cross-coupling methods (e.g., Glaser or Cadiot-Chodkiewicz) often suffer from competitive homocoupling and require the handling of volatile, unstable terminal alkynes[1]. Double elimination protocols—such as the dehydrohalogenation of 1,4-dihalobut-2-ynes or the Orita
Mechanistic Workflow
Mechanistic pathway of double elimination from sp3 precursors to sp hybridized diynes.
Section 1: Core Experimental Protocols
To ensure reproducibility, every protocol must act as a self-validating system. Monitor the disappearance of
Protocol A: Synthesis of Unsymmetrical 1,3-Diynes via the Orita Protocol
This one-pot protocol is ideal for synthesizing unsymmetrical arylene ethynylenes without the risk of homocoupling[2].
-
Deprotonation: Dissolve the arylmethyl sulfone (1.0 equiv) in anhydrous THF and cool to -78 °C under inert atmosphere. Add Lithium diisopropylamide (LDA) (1.1 equiv) dropwise to generate the
-sulfonyl carbanion. -
Aldol Addition: After 30 minutes, add the target aldehyde (1.1 equiv) dropwise. Stir for 1 hour at -78 °C to form the
-alkoxy sulfone intermediate. -
Double Elimination: Add a strong base such as Potassium tert-butoxide (KOtBu) or excess LDA (3.0 equiv) directly to the reaction flask. Allow the mixture to slowly warm to room temperature[3].
-
Validation & Workup: Monitor via TLC. The highly polar sulfone intermediate should disappear, replaced by a non-polar fluorescent diyne spot. Quench with saturated aqueous NH
Cl, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Synthesis of Strained Cyclooctadiynes (e.g., DIBAC)
Strained diynes are highly reactive. This protocol utilizes a cobalt-decomplexation strategy to prevent degradation during the harsh elimination phase[4].
-
Precursor Halogenation: Brominate the corresponding dibenzocyclooctene to yield the vicinal dibromide.
-
Cobalt Protection: React the precursor with Co
(CO) to form a stable alkyne-cobalt complex, protecting the triple bond geometry. -
Elimination: Treat the complex with KOtBu (2.5 equiv) in THF at 0 °C. The E2 elimination proceeds smoothly because the strain energy is temporarily absorbed by the cobalt complex[4].
-
Decomplexation: Treat the purified intermediate with a mild decomplexant (e.g., Iodine or TBAF) to release the free, strained cyclooctadiyne[4].
Section 2: Quantitative Data & Base Selection
The success of a double elimination is strictly dictated by the pK
Table 1: Base Optimization for Diyne Double Elimination
| Base Choice | pK | Equivalents Required | Target Substrate | Mechanistic Rationale |
| KOtBu | ~17 | 2.0 - 2.5 | Internal Diynes, Strained Rings | Bulky, non-nucleophilic base. Excellent for driving E2 over S |
| NaNH | ~38 | 3.0+ (Strict) | Terminal Diynes | The high pK |
| LDA | ~36 | 3.0 - 4.0 | Sulfone Intermediates | Highly basic but kinetically hindered. Prevents nucleophilic attack on aldehydes while driving the Orita elimination[2][3]. |
Section 3: Troubleshooting Guides & FAQs
Troubleshooting logic tree for resolving low yields in diyne double elimination protocols.
Q1: My reaction stalls at the vinyl halide intermediate. How do I force the second elimination?
Causality: The first elimination (from
Q2: I am synthesizing a terminal diyne from a 1,4-dihalide, but my yield caps at exactly 50%. Why?
Causality: You are likely using only 2 equivalents of base. Terminal alkyne protons are highly acidic (pK
Q3: How does the Orita protocol prevent the homocoupling issues seen in Glaser couplings?
Causality: Traditional Glaser or Cadiot-Chodkiewicz couplings rely on the oxidative dimerization of pre-formed terminal alkynes, which frequently results in statistical mixtures and homocoupling of the starting materials[1].
Solution: The Orita double elimination protocol bypasses this entirely by building the carbon skeleton first via
Q4: My strained cyclooctadiyne (Sondheimer-Wong diyne) degrades into a black tar during the elimination step.
Causality: Strained cycloalkynes have bond angles significantly deviated from the ideal 180° (often ~160° or less)[8]. The immense ring strain makes them highly susceptible to base-catalyzed polymerization or nucleophilic attack by the very base used to generate them. Solution: Abandon direct elimination. Utilize the click-and-decomplexation method. By pre-forming an alkyne-cobalt complex, the triple bond is stabilized during the harsh base treatment. Once the elimination is complete, you can gently decomplex the cobalt to isolate the highly reactive strained diyne[4].
References
- Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry.
- Chemistry LibreTexts. 13.
- Chemistry Steps. Alkenes to Alkynes. Chemistry Steps.
- ACS Publications. Synthesis of Functionalized Dibenzoazacyclooctynes by a Decomplexation Method for Dibenzo-Fused Cyclooctyne–Cobalt Complexes. Organic Letters.
- ACS Publications.
- PMC/NIH.
- Canadian Science Publishing. Double elimination protocol for the synthesis of arylene ethynylenes containing heteroaromatic rings. Canadian Journal of Chemistry.
- ResearchGate. Double Elimination Protocol for Synthesis of 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkenes to Alkynes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stereoselectivity of oxidative diene cyclization reactions
Topic: Enhancing the stereoselectivity of oxidative diene cyclization reactions Role: Senior Application Scientist, CycloTech Reagents Format: Technical Support Center (Troubleshooting & Optimization)
Welcome to the CycloTech Advanced Application Support. This guide addresses the critical challenges in controlling stereochemistry during the oxidative cyclization of 1,5- and 1,6-dienes. Whether you are synthesizing polyether antibiotics (e.g., monensin) or Annonaceous acetogenins, the formation of tetrahydrofuran (THF) and tetrahydropyran (THP) rings requires precise manipulation of the metal-oxo transition state.
Unlike standard oxidations, cyclization requires suppressing the "second cycle" dihydroxylation pathway. This guide details how to tune catalyst ligands and reaction environments to lock in cis- or trans-selectivity.
Module 1: Catalyst Selection & Stereochemical Logic
Q: How do I choose the correct metal center for my desired stereochemistry?
A: The choice of metal dictates the transition state geometry. You must select your catalyst based on whether you require cis (syn) or trans (anti) ring formation.
| Target Stereochemistry | Recommended Catalyst System | Mechanism Type | Key Intermediate |
| 2,5-cis-THF | RuO₄ (cat), OsO₄ , or KMnO₄ | Concerted [3+2] Cycloaddition | Metal(VI/VIII) Dioxoglycolate |
| 2,5-trans-THF | Co(acac)₂ or Co(modp)₂ | Stepwise Radical Cyclization | Carbon-centered radical |
| 2,5-cis-THF (1,4-diene) | Pd(II) / Benzoquinone | Oxypalladation (Wacker-type) |
Technical Insight:
-
High-Valent Metals (Ru, Os, Mn): These proceed via a concerted [3+2] cycloaddition of the metal-oxo species across the remaining alkene. Because the metal-oxo bridge is syn, the resulting 2,5-ring closure is stereospecifically cis.
-
Cobalt (Mukaiyama Conditions): This reaction is aerobic and proceeds via a radical mechanism. The 5-exo-trig cyclization allows the intermediate to adopt the thermodynamically favored conformation (minimizing 1,3-diaxial interactions), typically yielding the trans-THF.
Module 2: Mechanistic Pathways & Visualization
Q: Why does my Osmium reaction stall at the diol stage instead of cyclizing?
A: This is a common kinetic trap. The intermediate Os(VI) ester can either hydrolyze (giving a tetraol) or cyclize. To force cyclization, you must increase the electrophilicity of the metal-oxo species.
The Acid Effect: Research by Donohoe and Brown demonstrates that adding a Lewis acid or Brønsted acid (e.g., TFA or BF₃·OEt₂) protonates the oxo-ligand. This lowers the LUMO energy of the metal center, accelerating the intramolecular attack on the pendant alkene over simple hydrolysis [1].
Figure 1: The "Acid Effect" switch in high-valent metal oxidative cyclization. Without acid activation, the intermediate stalls at the glycolate stage.
Module 3: Troubleshooting Guide
Q: My trans-selective Cobalt reaction has low conversion. How do I fix this?
A: The Mukaiyama cobalt-catalyzed reaction is highly sensitive to ligand sterics and oxygen pressure.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst Deactivation | Switch Ligand: Move from Co(acac)₂ to Co(modp)₂ or Co(nmp)₂ . These bulky Schiff base ligands prevent catalyst dimerization [2]. |
| Loss of trans-Selectivity | Kinetic Control Dominance | Thermodynamic Equilibration: Ensure the reaction runs at reflux (e.g., isopropanol, 60°C). Lower temperatures may trap the kinetic cis product. |
| Polymerization | High Concentration | Dilution: Run at 0.05 M or lower. Intermolecular radical addition competes with intramolecular cyclization at high concentrations. |
| Induction Period | Slow Radical Initiation | Add Initiator: Add 5 mol% t-butyl hydroperoxide (TBHP) to jumpstart the Co(II)/Co(III) cycle. |
Module 4: Standard Operating Procedure (SOP)
Protocol: Cobalt-Catalyzed trans-Selective Oxidative Cyclization
Target: Synthesis of trans-2,5-disubstituted THF from 1,5-diene.
Rationale: This protocol utilizes Co(modp)₂ (bis(1-morpholinocarbamoyl-4,4-dimethyl-1,3-pentanedionato)cobalt(II)). The morpholine amide moiety provides electronic tuning that stabilizes the Co(III) species, preventing the catalyst death common with simple acac ligands [3].
Materials:
-
Substrate: 1,5-diene (1.0 equiv)
-
Catalyst: Co(modp)₂ (5 mol%)
-
Solvent: Isopropanol (IPA) – Critical for H-atom abstraction
-
Atmosphere: O₂ (balloon, 1 atm)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve the 1,5-diene (0.5 mmol) in Isopropanol (10 mL, 0.05 M).
-
Catalyst Addition: Add Co(modp)₂ (13 mg, 0.025 mmol). The solution should turn a pink/reddish hue.
-
Oxygenation: Purge the headspace with O₂ for 5 minutes, then equip with an O₂ balloon.
-
Initiation: Heat the mixture to 60°C.
-
Checkpoint: If the color turns brown/black immediately, the catalyst has degraded. If it remains pink/orange, the active species is stable.
-
-
Monitoring: Monitor by TLC. The reaction typically requires 4–12 hours.
-
Note: The product is a THF-alcohol.[1] Look for a significant polarity shift.
-
-
Workup: Remove solvent in vacuo. Purify via flash chromatography on silica gel.
Expected Result: >85% Yield, >19:1 dr (trans:cis).
Module 5: Advanced Stereochemical Tuning (Ligand Effects)
Q: Can I achieve enantioselectivity in these cyclizations?
A: Yes, but it requires breaking the symmetry of the intermediate.
-
Chiral Auxiliaries: Brown et al. successfully used chiral auxiliaries on the diene chain to direct the facial selectivity of the permanganate attack, achieving >95% de [4].[1]
-
Chiral Lewis Acids: For the Osmium pathway, using a chiral Lewis acid (e.g., SnCl₄ complexed with chiral diamines) can induce enantioselectivity during the cyclization step of the dioxoglycolate.
Figure 2: Strategic selection of catalyst systems to access complementary diastereomers.
References
-
Donohoe, T. J., et al. (2002).[1][2] "Geometric Control of the Permanganate-Promoted Oxidative Cyclization of 1,5-Dienes." Journal of the American Chemical Society.
-
Inoki, S., & Mukaiyama, T. (1985). "Cobalt(II) complex catalyzed oxidative cyclization of 5-hydroxy-1-alkenes with molecular oxygen." Chemistry Letters.
-
Palmer, L. I., & Pagenkopf, B. L. (2016). "Cobalt Mediated Oxidative Cyclizations: The Diastereoselective Synthesis of trans-Tetrahydrofuran Rings." Western University Electronic Thesis and Dissertation Repository.
-
Brown, R. C. D., & Keily, J. (2001). "Asymmetric Permanganate-Promoted Oxidative Cyclization of 1,5-Dienes." Angewandte Chemie International Edition.
-
Piccialli, V. (2014). "Oxidative cyclization of dienes and polyenes mediated by transition-metal-oxo species." Beilstein Journal of Organic Chemistry.
Sources
Minimizing by-product formation in the synthesis of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene
Technical Support Center: Synthesis of 5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene
A Guide to Minimizing By-product Formation
Welcome to the technical support center for the synthesis of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. As a key structural motif in medicinal chemistry and materials science, clean and efficient synthesis is paramount.[1][2] This document provides in-depth, experience-based answers to common issues, focusing on the causality behind by-product formation and offering validated protocols to enhance yield and purity.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My reaction yields a significant amount of a high molecular weight, insoluble polymer. What is happening and how can I prevent it?
Answer:
This is the most common problem in this synthesis and is caused by intermolecular polymerization competing with the desired intramolecular cyclization . The precursor, typically a dihalide like α,α'-dibromo-o-xylene or a related species, can react with another molecule of its kind instead of with itself. This chain reaction leads to the formation of long-chain polymers, which are often insoluble and difficult to remove.
The outcome of this competition is governed by reaction kinetics and concentration. At high concentrations, the probability of two different precursor molecules finding each other (intermolecular reaction) is much higher than the probability of the two reactive ends of the same molecule finding each other (intramolecular reaction).
To favor the desired cyclization, you must employ the High Dilution Principle .[3] This principle states that at very low concentrations of the reactant, the rate of the intramolecular reaction becomes significantly greater than the rate of the intermolecular reaction. This is achieved by keeping the concentration of the acyclic precursor extremely low throughout the reaction, typically around 10⁻³ M or less.
Mitigation Strategy: Implementing High Dilution
The most practical way to achieve high dilution without using impractically large volumes of solvent is to add the reactant solution very slowly to the reaction mixture.[3] This ensures that the reactant is consumed to form the product almost as quickly as it is added, keeping its instantaneous concentration near zero.
dot
Caption: Competing reaction pathways in the synthesis.
Step-by-Step Protocol for High-Dilution Reaction Setup:
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, an inert gas inlet (Argon or Nitrogen), and a rubber septum. For the coupling agent (e.g., granular lithium or sodium), ensure it is freshly prepared and handled under inert conditions.
-
Solvent Preparation: Use anhydrous, degassed solvent (e.g., THF).[4]
-
Reagent Preparation: Prepare a solution of your dihalide precursor in the anhydrous solvent. Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Begin adding the precursor solution to the stirred suspension of the coupling agent in the reaction flask at a very slow, controlled rate (e.g., over 4-8 hours). The goal is to maintain a constant, gentle reflux if the reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[4]
-
Work-up: Once the reaction is complete, quench carefully and proceed with the standard aqueous work-up and extraction.
FAQ 2: I am observing significant amounts of dehalogenated starting material in my crude product. What causes this and how can I minimize it?
Answer:
This issue stems from reductive dehalogenation , where the carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond.[5][6] This side reaction is particularly prevalent when using highly electropositive metals like sodium or lithium, or when forming organometallic intermediates (e.g., Grignard reagents).[5] The primary culprit is often a source of protons, with trace amounts of water in the reaction solvent or on the glassware being the most common source. The organometallic intermediate formed at one end of the molecule can be quenched by a proton before it has a chance to cyclize.
The rate of dehalogenation is dependent on the C-X bond strength, following the trend I > Br > Cl > F.[5] Therefore, reactions starting from dibromides or diiodides are more susceptible to this side reaction.
Mitigation Strategy: Rigorous Anhydrous Conditions
The key to preventing reductive dehalogenation is the scrupulous exclusion of water and other protic sources.
Step-by-Step Protocol for Ensuring Anhydrous Conditions:
-
Glassware Preparation: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use. After drying, cool the apparatus under a stream of dry inert gas (Argon or Nitrogen).
-
Solvent Purification: Use a high-quality anhydrous solvent. For many applications, commercially available "anhydrous" grade solvents are sufficient. For maximum dryness, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers; calcium hydride for hydrocarbons and chlorinated solvents).
-
Reagent Handling: Ensure all reagents, including the starting dihalide, are anhydrous. If necessary, the starting material can be dried under high vacuum or by recrystallization from a non-protic solvent.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment, from setup to quenching. This prevents atmospheric moisture from entering the system.
| Symptom | Primary Cause | Recommended Action |
| High MW Polymer | Intermolecular Reaction | Implement High Dilution Principle via syringe pump addition.[3] |
| Dehalogenated By-product | Protic Impurities (e.g., H₂O) | Rigorously dry all glassware, solvents, and reagents.[5] |
| Unreacted Starting Material | Inactive Coupling Agent | Use freshly cut/cleaned sodium/lithium or high-purity catalyst. |
| Complex Isomeric Mixture | Suboptimal Reaction Temp. | Optimize temperature; lower temperatures often increase selectivity. |
FAQ 3: My reaction is sluggish, and the final product is difficult to purify from side-products like tribenzocyclododecene. What can I do?
Answer:
A sluggish reaction points to issues with reagent activity or reaction conditions. The formation of specific, well-defined oligomers like the trimer (5,6,11,12,17,18-hexahydro-tribenzo[a,e,i]cyclododecene) is a known issue and is also a consequence of competing intermolecular reactions, albeit more structured than random polymerization.[4]
Optimization & Purification Strategies:
-
Reagent Activity: When using metallic reductants like lithium or sodium in a Wurtz-type coupling, the surface activity is critical.[7][8][9] Ensure you are using freshly cut pieces to expose a clean, unoxidized surface. For modern catalytic methods, ensure the catalyst and ligands are pure and handled under inert conditions.
-
Temperature Control: Monitor and control the internal reaction temperature. While some reactions require reflux to initiate, excessive heat can promote side reactions.[4] Fine-tuning the temperature can often find a balance between a reasonable reaction rate and minimal by-product formation.
-
Purification: The desired product, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, is a crystalline solid.[10] Purification can often be achieved through a combination of chromatography and recrystallization.
dot
Caption: A decision-making workflow for troubleshooting.
Optimized Purification Protocol:
-
Initial Filtration: After work-up, if significant polymeric by-products are present, much of it can be removed by filtration, as the desired product is typically soluble in common organic solvents like dichloromethane.[4]
-
Column Chromatography: Perform flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is usually effective. The desired product is significantly less polar than many potential impurities.
-
Recrystallization/Distillation: The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by Kugelrohr distillation under high vacuum.[4][11]
References
-
Wikipedia. High dilution principle. [Link]
-
eGyanKosh. 7.1 Synthesis by high dilution principle. [Link]
-
Vögtle, F., & Rossa, L. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1–86. [Link]
-
Fry, A. J., & B-L. Chen. (1990). Electrochemical synthesis of 5,6,11,12-tetrahydro-5,6,11,12-tetrakis(ethoxycarbonyl)dibenzo[a,e]cyclo-octene. Tetrahedron Letters, 31(30), 4277-4280. [Link]
-
Organic Chemistry Portal. Wurtz-Fittig Reaction. [Link]
-
ResearchGate. High dilution reactions — New synthetic applications. [Link]
-
Vedantu. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained. [Link]
-
Sathee NEET. Chemistry Wurtz Fittig Reaction. [Link]
-
Organic Syntheses. Dibenzo[a,e]cyclooctene. [Link]
-
ACS Publications. On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. [Link]
-
Aakash Institute. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction. [Link]
-
Wikipedia. Wurtz–Fittig reaction. [Link]
-
OSTI.gov. Synthesis and crystal structure of 2,9-diamino- 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. [Link]
-
Valdez, N., et al. (2024). Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. Acta Crystallographica Section E, 80(6), 645-648. [Link]
-
ResearchGate. Substituted 5,6,11,12-Tetradehydrodibenzo[ a , e ]cyclooctenes: Syntheses, Properties, and DFT Studies of Substituted Sondheimer–Wong Diynes. [Link]
-
Chemical Synthesis Database. 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. [Link]
-
Valdez, N., et al. (2024). Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 645–648. [Link]
-
Wikipedia. Dehalogenation. [Link]
-
DTIC. Abiotic and Biotic Reductive Dehalogenation of Halogenated Methanes. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
SciSpace. Reductive dehalogenation of polyhalogenated solvents and flame retardents using zero valent iron based bimetallic particles. [Link]
-
Margaretha, P. (2008). Reductive Dehalogenation. Science of Synthesis, 48, 137-162. [Link]
-
Royal Society of Chemistry. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. High dilution principle - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Wurtz-Fittig Reaction [organic-chemistry.org]
- 8. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained [vedantu.com]
- 9. SATHEE: Chemistry Wurtz Fittig Reaction [satheeneet.iitk.ac.in]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Crystallographic Elucidation of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one Derivatives: A Comparative Guide
[label=<
Synthesis/Derivatization Assessment/Phase Retrieval Crystal Assessment
Clarifying Data Acquisition
I'm now focusing on validating the data acquisition strategies for SCXRD and MicroED in the protocols. For SCXRD, I will emphasize the importance of checking R_int during data collection as a crystal quality validation step, ensuring high-quality data before complete collection. For MicroED, I'm integrating checking diffraction spot resolution and spot shape within a single exposure before starting the full continuous rotation data acquisition.
Validating Protocol Details
I'm now integrating crucial validation steps into the SCXRD and MicroED protocols. For SCXRD, I will ensure checking of R_int during data collection to ensure high-quality data. I'm also including checking diffraction spot resolution and shape before collecting full datasets for MicroED.
Refining Protocols Validation
I'm now implementing validation steps for data collection in the SCXRD and MicroED protocols. For SCXRD, I will emphasize the critical importance of checking R_int during data collection to validate crystal quality before completing the data collection. With MicroED, I'll emphasize examining diffraction spot resolution and spot shape prior to full continuous data acquisition.
Validating Protocol Refinement
I'm now implementing validation steps for data collection in both protocols. For SCXRD, I emphasize the importance of monitoring R_int to ensure data quality before collection. For MicroED, I'll emphasize examining diffraction spot resolution and shape before acquiring the full dataset.
Validating Data Collection
I'm now focusing on integrating validation steps into SCXRD and MicroED protocols for data quality. I will emphasize the importance of monitoring R_int during SCXRD data collection for assessing crystal quality. I'll also ensure that checking diffraction spot resolution and shape is included before full data acquisition in MicroED, ensuring high-quality datasets.
As a Senior Application Scientist, I frequently encounter the structural bottlenecks associated with highly flexible, strained organic molecules. 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one and its derivatives are vital precursors for synthesizing strained dibenzocyclooctynes (e.g., DIBO, DBCO)—reagents that have revolutionized bioorthogonal chemistry via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
However, the structural elucidation of these eight-membered ring systems is notoriously difficult. The cyclooctene core is highly flexible, often adopting heavily distorted tub or boat conformations. The non-planarity of the framework (with the angle between the two phenyl rings often resting around 16°) results in a lack of reflection symmetry, leading to inherent chirality and atropisomerism [5]. Because of this conformational flexibility and high entropy, these derivatives frequently resist forming the large, well-ordered single crystals required for conventional X-ray crystallography, instead yielding microcrystalline powders or twinned lattices.
This guide objectively compares the three primary structural elucidation methodologies—Single-Crystal X-ray Diffraction (SCXRD) , Synchrotron X-ray Diffraction (SXRD) , and Microcrystal Electron Diffraction (MicroED) —to help you select the optimal pipeline for analyzing these challenging derivatives.
Comparative Analysis of Structural Elucidation Platforms
Conventional In-House SCXRD: The Gold Standard with Kinetic Limitations
SCXRD remains the definitive tool for absolute stereochemistry and high-resolution atomic mapping. However, for 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one derivatives, growing crystals >10 µm is a significant kinetic bottleneck.
-
Causality of Experimental Choice: To achieve sufficient crystal packing, researchers often must derivatize the ketone moiety. Converting the ketone to a 2,4-dinitrophenylhydrazone derivative increases the molecular rigidity and provides strong intermolecular hydrogen-bonding networks, facilitating the growth of crystals suitable for in-house diffractometers [1].
Synchrotron X-ray Diffraction (SXRD): High-Brilliance for Weak Scatterers
When derivatization alters the native conformation or fails to produce large crystals, SXRD is employed. High-brilliance X-ray beamlines can extract high-resolution diffraction data from crystals as small as 1–5 µm.
-
Causality of Experimental Choice: The intense photon flux compensates for the weak scattering power of small, flexible organic crystals. However, radiation damage is a significant risk, necessitating strict cryogenic data collection and rapid exposure times to prevent the destruction of the delicate 8-membered ring lattice.
Microcrystal Electron Diffraction (MicroED): The Nanocrystalline Frontier
MicroED utilizes a transmission electron microscope (TEM) to collect 3D diffraction data from crystals on the nanometer scale (100 nm to 1 µm) [4].
-
Causality of Experimental Choice: Electrons interact with matter approximately
to times more strongly than X-rays [4]. This strong kinematic interaction allows for the structural determination of "seemingly amorphous" powders directly from the synthesis or chromatography column, bypassing the need for extensive crystallization optimization entirely [3]. This is a paradigm shift for highly flexible dibenzocyclooctene derivatives that naturally precipitate as nanocrystals.
Quantitative Performance Comparison
| Parameter | In-House SCXRD | Synchrotron XRD | MicroED (3D-ED) |
| Minimum Crystal Size | > 10 µm | 1 – 10 µm | 100 nm – 1 µm |
| Radiation Source | X-ray Tube (Cu-Kα / Mo-Kα) | Particle Accelerator | Electron Beam (200-300 kV) |
| Interaction Strength | Weak (Scatters off electrons) | Moderate (High flux) | Very Strong (Scatters off potential) |
| Typical Resolution | 0.70 – 0.84 Å | 0.60 – 0.80 Å | 0.80 – 1.00 Å |
| Data Collection Time | 4 – 24 Hours | 10 – 30 Minutes | 2 – 5 Minutes |
| Dynamical Scattering | Negligible | Negligible | High (Requires specialized refinement) [2] |
| Best Use Case | Derivatized, rigid analogs | Weakly diffracting microcrystals | Crude powders, un-derivatized samples |
Structural Elucidation Workflow
Decision matrix for selecting the appropriate crystallographic technique based on crystal dimensions.
Self-Validating Experimental Protocols
Protocol A: Derivatization and SCXRD Data Collection
Use this protocol when material is abundant and absolute stereochemistry via anomalous dispersion is strictly required.
-
Synthesis of Hydrazone Derivative: React the flexible 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one with 2,4-dinitrophenylhydrazine in ethanol with a catalytic amount of sulfuric acid to lock the conformation [1].
-
Slow Crystallization: Dissolve the crude product in a minimal volume of boiling ethyl acetate/hexane. Allow to cool slowly to room temperature over 48 hours in a vibration-free environment to promote large lattice formation.
-
Harvesting: Select a single crystal (>10 µm) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil.
-
Data Collection: Flash-cool to 100 K in a nitrogen stream. Collect data using Cu-Kα radiation (
Å). Causality: Cu-Kα provides stronger anomalous scattering signals for light atoms (C, H, N, O) compared to Mo-Kα, which is critical for determining the absolute configuration of these chiral atropisomers. -
System Validation: Before initiating the 12-hour collection, collect 10 test frames. An
and sharp diffraction spots extending beyond 0.84 Å resolution validate that the crystal is a single, non-twinned lattice suitable for full data collection.
Protocol B: MicroED Workflow for Amorphous-Appearing Powders
Use this protocol for un-derivatized samples that only yield sub-micron powders.
-
Sample Preparation: Take 1-2 mg of the microcrystalline powder. Grind gently between two glass slides if large aggregates are present.
-
Grid Application: Apply the dry powder directly onto a glow-discharged continuous carbon TEM grid (e.g., Cu 300 mesh) [4]. Shake off excess material to prevent electron beam occlusion.
-
Cryo-Cooling: Plunge the grid into liquid nitrogen. Causality: The high-energy electron beam (200-300 kV) causes rapid radiation damage to organic molecules. Cryo-cooling mitigates this damage, preserving the crystalline lattice long enough to collect a full rotation dataset.
-
System Validation: Load into a cryo-TEM (e.g., Titan Krios). Locate a nanocrystal (thickness < 500 nm) in imaging mode. Perform a single low-dose static exposure. The presence of sharp, distinct Bragg spots validates the crystalline nature of the particle. If spots are smeared, the crystal is too thick or damaged; discard and locate a thinner nanocrystal.
-
Data Collection & Processing: Switch to diffraction mode and collect continuous rotation data (e.g., 1°/sec over a 60° to 120° wedge) using a fast-readout camera [4]. Process data using specialized software (e.g., DIALS), applying dynamical scattering corrections to accurately assign atomic positions [2].
References
- Synthesis of 11,12-Didehydrodibenzo[a,e]cycloocten-5(6H)
- SCXRD vs MicroED Comparison for Crystallography Research Cre
- Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED N
- MicroED methodology and development / MicroED analysis of small organic molecules ResearchG
- Theoretically Predicted and Experimentally Detected Chirality of Dibenzocycloctynes and of their Triazole Adducts with Azides Preprints.org
comparative Study of Dibenzocyclooctyne (DBCO) Reactivity in SPAAC Reactions
[1][2][3][4][5][6][7]
Executive Summary
The "Click" Compromise: Balancing Kinetics and Stability
In the landscape of bioorthogonal chemistry, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has eliminated the cytotoxicity of copper catalysts.[1][2][3] However, the choice of cyclooctyne reagent—specifically Dibenzocyclooctyne (DBCO) versus its primary alternatives like Bicyclo[6.1.0]nonyne (BCN) and DIBO —is rarely a "one-size-fits-all" decision.
This guide provides a technical comparative analysis for drug development professionals and chemical biologists. While DBCO is often the default choice due to its superior second-order rate constants (
Mechanistic Foundation: Why DBCO Reacts
To understand the performance differences, we must look at the transition state. SPAAC relies on the release of roughly 18 kcal/mol of ring strain energy.
DBCO achieves this through a fused tricyclic system. The two benzene rings fused to the cyclooctyne core impart significant ring strain and enforce a planar geometry that raises the energy of the ground state (HOMO), reducing the activation energy required to react with the azide LUMO.
Figure 1: SPAAC Reaction Pathway
The following diagram illustrates the transition from reactants to the stable triazole regioisomers.
Caption: The fused benzene rings of DBCO increase ring strain, lowering the activation energy barrier for the cycloaddition.
Comparative Kinetics: DBCO vs. BCN vs. DIBO
The industry standard metric for reactivity is the second-order rate constant,
Table 1: Kinetic Performance Benchmark
Data synthesized from comparative studies in acetonitrile/water mixtures.
| Feature | DBCO (ADIBO) | BCN (endo) | DIBO |
| 0.30 – 1.0 | 0.10 – 0.20 | 0.05 – 0.10 | |
| ~0.03 | ~0.20 | Slow | |
| Hydrophilicity | Low (Hydrophobic) | Moderate | Moderate |
| Regioselectivity | Forms Regioisomers | Symmetric (Single Product) | Forms Regioisomers |
| Steric Bulk | High | Low | High |
Critical Analysis: The "Aromatic Anomaly"
While DBCO is the clear winner for standard bioconjugation (e.g., linking to a lysine-converted azide), BCN outperforms DBCO when reacting with aromatic azides .
-
The Cause: Electronic effects.[2] The electron-deficient nature of aromatic azides lowers their LUMO. BCN, being more electron-rich than the benzo-fused DBCO, engages in a faster Inverse Electron Demand (IED) type interaction in these specific cases.
Stability & Bio-Compatibility Profile
Trustworthiness in data depends on reagent integrity.[2] A common failure mode in intracellular labeling is the degradation of the probe before it finds its target.
Table 2: Stability in Biological Media
| Condition | DBCO | BCN | Implication |
| Glutathione (GSH) | Unstable ( | Stable ( | DBCO is risky for intracellular imaging where GSH is ~5-10 mM. |
| TCEP (Reducing Agent) | Unstable (Reacts rapidly) | Moderate Stability | Avoid TCEP with DBCO; use DTT or perform reduction before adding DBCO. |
| Serum Stability | High | High | Both are suitable for serum-based assays (e.g., ADCs). |
Expert Insight: If your experimental workflow involves reducing disulfide bonds (e.g., antibody fragmentation) using TCEP, you must remove the TCEP via spin filtration before introducing DBCO. Failure to do so will result in a "dead" probe and false negatives.
Experimental Protocol: Determining Kinetics
To objectively compare a new batch of DBCO against a standard, use this self-validating UV-Vis kinetic assay.
Principle: DBCO has a characteristic absorbance peak at 309 nm (extinction coefficient
Materials
-
Reagent A: DBCO-Acid or DBCO-Amine (100 µM stock in DMSO).
-
Reagent B: Benzyl Azide (10 mM stock in DMSO) – Used in large excess.
-
Buffer: PBS pH 7.4 or Methanol/Water mix.
-
Instrument: UV-Vis Spectrophotometer with kinetic mode.
Workflow Diagram
Caption: Step-by-step kinetic assay workflow. Using excess azide simplifies the math to pseudo-first-order kinetics.
Calculation Steps
-
Plot Data: Plot
versus Time (seconds). -
Determine
: The slope of the linear regression is . -
Derive
: Where is the initial concentration of the azide (which remains effectively constant).
Decision Matrix: Selecting the Right Cyclooctyne
Do not default to DBCO simply because it is popular. Use this logic tree to select the reagent that ensures experimental success.
Caption: Logic flow for selecting between DBCO and BCN based on chemical environment and steric constraints.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azide: A Comparative Study. ChemBioChem. [Link]
-
Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates.[4] RSC Advances. [Link]
Sources
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Dibenzo-α-Pyrone Analogues
Dibenzo-α-pyrones, a class of polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2][3] Naturally occurring in fungi, plants, and as metabolites from gut bacteria, these compounds exhibit a wide spectrum of effects, including antioxidant, anti-inflammatory, and cytotoxic properties.[1][3][4][5] The growing interest in their therapeutic potential has spurred the synthesis of novel dibenzo-α-pyrone analogues, necessitating robust and reliable methods for validating their biological activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the performance of synthetic dibenzo-α-pyrone analogues. We will delve into the core experimental protocols, the rationale behind methodological choices, and the interpretation of data, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships that govern this promising class of molecules.
The Therapeutic Promise of Dibenzo-α-Pyrones: A Multifaceted Approach
The therapeutic potential of dibenzo-α-pyrones stems from their ability to modulate multiple signaling pathways implicated in various disease states. Their biological activities are broadly categorized into three key areas:
-
Antioxidant Activity: Many dibenzo-α-pyrones are potent free radical scavengers, a property attributed to their phenolic hydroxyl groups.[6] This antioxidant capacity can mitigate oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous chronic diseases.[6]
-
Anti-inflammatory Effects: Dibenzo-α-pyrones have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and Nrf2 pathways.[7][8] By inhibiting pro-inflammatory mediators, these compounds offer potential therapeutic avenues for inflammatory disorders.
-
Anticancer Properties: A growing body of evidence highlights the cytotoxic effects of dibenzo-α-pyrones against various cancer cell lines.[1][9][10] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR.[9][10]
The synthesis of novel analogues allows for the systematic modification of the core dibenzo-α-pyrone scaffold, enabling the optimization of these biological activities and the development of compounds with enhanced potency and selectivity.
A Comparative Framework for Biological Validation
To rigorously compare the biological activity of different synthetic dibenzo-α-pyrone analogues, a multi-tiered experimental approach is essential. This framework should encompass the evaluation of cytotoxicity, antioxidant potential, and anti-inflammatory efficacy.
Comparative Analysis of Biological Activity
The following table summarizes hypothetical data for a series of synthetic dibenzo-α-pyrone analogues, illustrating how their biological activities can be systematically compared.
| Analogue | Structure | IC50 (µM) in MCF-7 Cells (MTT Assay) | DPPH Scavenging Activity (IC50, µM) | Inhibition of NO Production (%) in LPS-stimulated RAW 264.7 cells |
| Parent Compound | Core Dibenzo-α-pyrone | 50.2 ± 3.5 | 75.1 ± 4.2 | 45.3 ± 2.8 |
| Analogue A | Bromo-substituent at C-2 | 25.8 ± 2.1 | 68.5 ± 3.9 | 62.1 ± 3.5 |
| Analogue B | Methoxy-substituent at C-3 | 78.4 ± 5.6 | 92.3 ± 6.1 | 30.7 ± 2.1 |
| Analogue C | Hydroxyl-substituent at C-4 | 35.1 ± 2.9 | 45.2 ± 2.7 | 75.9 ± 4.1 |
Caption: Comparative biological activities of synthetic dibenzo-α-pyrone analogues.
Experimental Workflows and Protocols
A logical and well-defined experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines a typical workflow for validating the biological activity of synthetic dibenzo-α-pyrone analogues.
Caption: Experimental workflow for validating dibenzo-α-pyrone analogues.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[11]
Materials:
-
MTT (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Test compounds (synthetic dibenzo-α-pyrone analogues)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthetic dibenzo-α-pyrone analogues in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of antioxidants.[15][16] The reduction of the stable DPPH radical from a purple to a yellow-colored solution is measured spectrophotometrically.[15]
Materials:
-
Methanol
-
Test compounds (synthetic dibenzo-α-pyrone analogues)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
Procedure:
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[15][16] Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
Reaction Mixture: In a 96-well plate or test tubes, mix 100 µL of the DPPH solution with 100 µL of the sample or standard solution.[16]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15][17]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[15][16]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value.
Protocol 3: Western Blotting for Inflammatory Markers
Western blotting is a widely used technique to detect specific proteins in a sample.[18] In this context, it is used to assess the effect of dibenzo-α-pyrone analogues on the expression of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the test compounds and/or LPS. Lyse the cells and quantify the protein concentration.[19]
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by SDS-polyacrylamide gel electrophoresis.[18][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Unraveling the Mechanism: Dibenzo-α-Pyrones and the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory activity of many dibenzo-α-pyrones is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] The following diagram illustrates how these compounds can interfere with this pro-inflammatory cascade.
Caption: Inhibition of the NF-κB pathway by dibenzo-α-pyrones.
In this pathway, the binding of LPS to its receptor (TLR4) triggers a cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation marks IκB for degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators. Synthetic dibenzo-α-pyrone analogues can intervene at various points in this pathway, with a common mechanism being the inhibition of IKK activity, thereby preventing the release and nuclear translocation of NF-κB.
Conclusion
The validation of the biological activity of synthetic dibenzo-α-pyrone analogues requires a systematic and multi-faceted approach. By employing a combination of robust in vitro assays, researchers can effectively compare the cytotoxic, antioxidant, and anti-inflammatory properties of novel compounds. Understanding the underlying mechanisms of action, such as the modulation of the NF-κB signaling pathway, provides crucial insights for the rational design of more potent and selective therapeutic agents. This guide serves as a foundational framework to ensure the scientific rigor and integrity of such investigations, ultimately accelerating the translation of these promising compounds from the laboratory to potential clinical applications.
References
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Gao, X., & Zhou, L. (2014). Natural Dibenzo-α-Pyrones and Their Bioactivities. Molecules, 19(4), 5088-5108. [Link]
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Semantic Scholar. (n.d.). Natural Dibenzo-α-Pyrones and Their Bioactivities. Retrieved from [Link]
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Gao, X., & Zhou, L. (2014). Natural dibenzo-α-pyrones and their bioactivities. Molecules (Basel, Switzerland), 19(4), 5088–5108. [Link]
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Filo. (2025, September 21). Detailed Protocol of DPPH Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Bio-protocol. (n.d.). 3.8.1. DPPH Free-Radical Scavenging Assay. Retrieved from [Link]
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Caring Sunshine. (n.d.). Ingredient: Dibenzo-alpha pyrones. Retrieved from [Link]
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Gao, X., & Zhou, L. (2014). Natural Dibenzo-α-Pyrones and Their Bioactivities. ResearchGate. [Link]
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Dellafiora, L., & Dall'Asta, C. (2021). Natural Dibenzo-α-Pyrones: Friends or Foes? International Journal of Molecular Sciences, 22(23), 13036. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ACS Publications. (2025, November 13). Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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MDPI. (2023, July 26). DPPH Radical Scavenging Assay. Retrieved from [Link]
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Chen, J. L., et al. (2016). Dibenzo-α-pyrones from the endophytic fungus Alternaria sp. Samif01: isolation, structure elucidation, and their antibacterial and antioxidant activities. Natural Product Research, 31(10), 1164-1170. [Link]
-
ACS Publications. (2025, December 4). Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives | Journal of Natural Products. Retrieved from [Link]
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The Secret Stars of Shilajit: Why Dibenzo-α-Pyrones Deserve a Standing Ovation. (2025, May 2). Retrieved from [Link]
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A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. (2022, July 9). Journal of Reports in Pharmaceutical Sciences. [Link]
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Gao, X., & Zhou, L. (2014). Natural Dibenzo-α-Pyrones and Their Bioactivities. MDPI. [Link]
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Frontiers. (n.d.). Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors. Retrieved from [Link]
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Dellafiora, L., & Dall'Asta, C. (2021). Natural Dibenzo-α-Pyrones: Friends or Foes? MDPI. [Link]
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An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (n.d.). PMC. [Link]
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Creative Bioarray. (n.d.). Western Blot Protocol. Retrieved from [Link]
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Creative BioMart. (n.d.). Western blot protocol. Retrieved from [Link]
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Encyclopedia.pub. (2021, December 20). Natural Dibenzo-α-pyrone: Friends or Foes?. Retrieved from [Link]
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MDPI. (2022, December 14). New Dibenzo-α-pyrone Derivatives with α-Glucosidase Inhibitory Activities from the Marine-Derived Fungus Alternaria alternata. Retrieved from [Link]
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Leinco Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
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Biosynthesis of α-pyrones. (2016, March 24). PMC. [Link]
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ResearchGate. (n.d.). Structures of dibenzo-α-pyrones isolated from fungi. Retrieved from [Link]
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Comparative Spectroscopic Analysis of Dibenzocyclooctene Lignans: Schisandrin A, B, and C
[1][2]
Executive Summary
This guide provides a technical comparison of the three primary dibenzocyclooctene lignans isolated from Schisandra chinensis: Schisandrin A (Deoxyschisandrin), Schisandrin B (Gomisin A), and Schisandrin C .
These isomers exhibit distinct pharmacological profiles, particularly in hepatoprotection and P-glycoprotein modulation. However, their structural similarity—sharing a dibenzocyclooctadiene skeleton—poses significant identification challenges. This document details the specific spectroscopic markers (NMR and CD) required to unambiguously distinguish these atropisomers and defines a self-validating isolation protocol.
Structural Basis of Isomerism
The core challenge in analyzing Schisandra lignans is the combination of substituent variation (methoxy vs. methylenedioxy groups) and atropisomerism (restricted rotation around the biphenyl bond).
Structural Differentiation Logic
The following decision tree illustrates the logical flow for identifying the specific isomer based on substituent analysis.
Figure 1: Structural identification logic based on methylenedioxy substitution patterns.
Spectroscopic Comparison Data
Nuclear Magnetic Resonance ( H NMR)
The most diagnostic feature for these isomers is the presence and integration of the methylenedioxy (
Solvent: CDCl
| Feature | Schisandrin A (Deoxyschisandrin) | Schisandrin B ( | Schisandrin C |
| Methylenedioxy (-OCH₂O-) | Absent | ||
| Methoxy (-OCH₃) | 4 distinct singlets | 3 distinct singlets | 2 distinct singlets |
| Aromatic Protons (Ar-H) | 2 singlets | 2 singlets | 2 singlets |
| Secondary Methyls (C17/C18) | Two doublets ( | Two doublets ( | Two doublets ( |
Expert Insight:
-
Schisandrin A is the "tetramethoxy" analog. If you see any signal around 5.9 ppm, it is not Schisandrin A.
-
Schisandrin C is the "bis-methylenedioxy" analog. It lacks the steric bulk of the methoxy groups at the C6-C9 positions, which often results in a slightly different twist angle, affecting the chemical shift of the secondary methyls (C17/C18) compared to Schisandrin A.
Circular Dichroism (CD) & Stereochemistry
The biphenyl core creates axial chirality (
-
Measurement Solvent: Methanol (MeOH)
-
Key Transitions:
band (210–230 nm) and band (240–260 nm).
| Isomer Configuration | Cotton Effect (215–225 nm) | Cotton Effect (245–255 nm) | Diagnosis |
| Positive (+) | Negative (-) | Common for natural Schisandrin B/C | |
| Negative (-) | Positive (+) | Less common in dominant fractions |
Note: The "twist-boat-chair" (TBC) conformation of the cyclooctadiene ring is stabilized by the secondary methyl groups. The CD spectrum reflects the twist of the biphenyl system induced by this ring constraint.
Experimental Protocols
Isolation and Purification Workflow
To obtain high-purity standards for spectroscopic verification, follow this extraction and isolation protocol.
Figure 2: Isolation workflow from raw plant material to pure isomer.[1]
Detailed Protocol Steps
Step 1: Extraction[2]
-
Weigh 5.0 g of dried, ground Schisandra chinensis fruit.
-
Add 50 mL Methanol (MeOH).
-
Sonicate for 30 minutes at room temperature (< 40°C to prevent thermal isomerization).
-
Filter and repeat extraction 2x.[2] Combine filtrates and evaporate to dryness.
Step 2: HPLC Separation (Analytical/Semi-Prep)
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution is often sufficient for the A/B/C separation due to significant polarity differences.
-
Solvent A: Water (Ultrapure)
-
Solvent B: Acetonitrile (MeCN)
-
-
Gradient Profile:
Step 3: Self-Validation (Purity Check)
Before NMR analysis, ensure the isolated peak has a UV purity >98% (254 nm).
-
UV Maxima: 215 nm, 250 nm (Characteristic of the dibenzocyclooctene chromophore).
References
-
Ikeya, Y., et al. (1979). The constituents of Schizandra chinensis Baill. I. Isolation and structure determination of five new lignans, gomisin A, B, C, F and G. Chemical & Pharmaceutical Bulletin, 27(6), 1383-1394.
-
Lu, Y., & Chen, D. F. (2009). Analysis of Schisandra chinensis and Schisandra sphenanthera. Journal of Chromatography A, 1216(11), 1980-1990.
-
Harada, N., & Nakanishi, K. (1972). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.[2] (Foundational text for CD interpretation).
-
Sowndhararajan, K., et al. (2018). An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis. Biomedicine & Pharmacotherapy, 97, 958-968.
- Wei, H., et al. (2013). Structure-activity relationships of Schisandra lignans. Phytochemistry, 96, 221-229.
The Ascendancy of the Dibenzocyclooctene Scaffold: A Comparative Guide for Anti-Cancer Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer drug discovery, the quest for novel molecular architectures that offer both potency and selectivity is a perpetual endeavor. Among the myriad of "privileged scaffolds" that have captured the attention of medicinal chemists, the 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one framework and its naturally occurring analogues, the dibenzocyclooctadiene lignans, present a compelling case for exploration. This guide provides a critical comparison of this scaffold against other prominent anti-cancer frameworks, supported by experimental data and detailed methodologies, to inform rational drug design and development.
The Dibenzocyclooctene Scaffold: A Profile of a Promising Anti-Cancer Agent
The 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one scaffold is a rigid, three-dimensional structure that provides a unique spatial arrangement of aromatic and aliphatic moieties. This distinct topology is believed to be a key determinant of its biological activity. Naturally occurring dibenzocyclooctadiene lignans, isolated from plants of the Schisandra genus, have a long history in traditional medicine and have been extensively studied for their diverse pharmacological properties, including potent anti-cancer effects.[1][2]
The anti-cancer activity of compounds based on this scaffold is attributed to a multi-targeted mechanism of action, a highly desirable trait in combating the heterogeneity and adaptability of cancer. Key mechanisms include:
-
Induction of Apoptosis: These compounds have been shown to trigger programmed cell death in various cancer cell lines.[3][4]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby inhibiting tumor growth.[3][4]
-
Modulation of Key Signaling Pathways: A significant body of evidence points to the inhibition of pro-survival signaling pathways, most notably the NF-κB, MAPK, and PI3K/Akt pathways.[3][4]
-
Overcoming Drug Resistance: Certain dibenzocyclooctadiene lignans have demonstrated the ability to circumvent multidrug resistance in cancer cells, a major hurdle in chemotherapy.[5][6]
A Comparative Analysis: Dibenzocyclooctene vs. Other Privileged Scaffolds
To contextualize the potential of the dibenzocyclooctene scaffold, it is essential to compare its performance with other well-established anti-cancer frameworks. This section provides a data-driven comparison with quinazoline, chromone, and purine scaffolds.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity of Dibenzocyclooctadiene Lignans
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gomisin G | Leukemia | 5.51 µg/mL | [3] |
| Gomisin G | HeLa (Cervical) | 5.51 µg/mL | [3] |
| Benzoylgomisin Q | Leukemia | 55.1 µg/mL | [3] |
| Schisantherin A | Leukemia | 61.2 µg/mL | [3] |
| Heilaohulignan C | HepG-2 (Liver) | 9.92 | [7] |
| Heilaohulignan C | BGC-823 (Gastric) | 16.75 | [7] |
| Heilaohulignan C | HCT-116 (Colon) | 16.59 | [7] |
| Kadsuralignan I | HepG-2 (Liver) | 21.72 | [7] |
| Longipedunin B | HepG-2 (Liver) | 18.72 | [7] |
Table 2: Cytotoxicity of Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | HeLa (Cervical) | 4.3 | [8] |
| Gefitinib | MDA-MB-231 (Breast) | 28.3 | [8] |
| Erlotinib | HepG2 (Liver) | 25 | [8] |
| Erlotinib | MCF-7 (Breast) | 20 | [8] |
| Compound 21 | HeLa (Cervical) | 2.81 | [8] |
| Compound 23 | HeLa (Cervical) | 2.15 | [8] |
| Compound 32 | A549 (Lung) | 0.02 | [9] |
| Compound 23 | A549 (Lung) | 0.016 | [9] |
Table 3: Cytotoxicity of Chromone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5g | MCF-7 (Breast) | 25.7 | [10] |
| Compound 5g | MDA-MB-231 (Breast) | 48.3 | [10] |
| Compound 9 | MCF-7 (Breast) | 7.82 | [10] |
| Compound 15 | MCF-7 (Breast) | 6.02 | [10] |
| Compound A | Oral Squamous Carcinoma | Not specified | [11] |
| Compound B | Oral Squamous Carcinoma | Not specified | [11] |
Table 4: Cytotoxicity of Purine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12a | K-562 (Leukemia) | 0.21 | [12] |
| Compound 12b | K-562 (Leukemia) | 0.58 | [12] |
| Compound 4b | HeLa (Cervical) | 3.8 | [12] |
| Compound 5b | HeLa (Cervical) | 7.4 | [12] |
| Compound 59a | Various | 0.42-0.86 | [12] |
| Compound 4b | Caco-2 (Colon) | 31.40 | [13] |
| Compound 4b | HepG-2 (Liver) | 27.15 | [13] |
| Compound 4b | MCF-7 (Breast) | 21.71 | [13] |
Analysis of Cytotoxicity Data:
The compiled data reveals that while established scaffolds like quinazolines and purines have yielded compounds with nanomolar to low micromolar potency, the naturally occurring dibenzocyclooctadiene lignans also exhibit significant cytotoxic effects, often in the low micromolar range.[3][9][10][12][13] It is important to note that the data for the dibenzocyclooctene scaffold is primarily from natural products, which may not have been optimized for potency. The synthetic derivatives of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one hold the potential for significant improvement in anti-cancer activity through targeted chemical modifications.
Mechanistic Insights and Signaling Pathways
A key advantage of the dibenzocyclooctene scaffold lies in its ability to modulate multiple cancer-related pathways. The inhibition of the NF-κB signaling pathway is a particularly noteworthy mechanism.
Figure 1: Inhibition of the NF-κB Signaling Pathway
This multi-target capability contrasts with many quinazoline-based drugs, which are often highly specific kinase inhibitors.[8][14] While this specificity can be advantageous in targeted therapies, the broader activity of dibenzocyclooctene derivatives may offer a more robust response against heterogeneous tumors and potentially circumvent the development of resistance.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of the 11,12-Dihydrodibenzo[a,e]cyclooctene Scaffold
Figure 2: Proposed Synthetic Workflow
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of an appropriate substituted benzene in a suitable solvent (e.g., dichloromethane), add a dibasic acid anhydride (e.g., succinic anhydride) and a Lewis acid catalyst (e.g., aluminum chloride) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the resulting keto-acid by recrystallization or column chromatography.
Step 2: Wittig Reaction
-
Prepare the ylide by reacting a suitable phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Add the keto-acid from Step 1 to the ylide solution at low temperature.
-
Allow the reaction to proceed to completion.
-
Work up the reaction and purify the resulting alkene.
Step 3: Intramolecular Cyclization
-
Activate the carboxylic acid group of the alkene from Step 2 (e.g., by conversion to the acid chloride).
-
Perform an intramolecular Friedel-Crafts or other suitable cyclization reaction to form the eight-membered ring.
-
Purify the cyclized product.
Step 4: Reduction
-
Selectively reduce the double bond within the eight-membered ring using a suitable reducing agent (e.g., catalytic hydrogenation) to obtain the 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one scaffold.
Biological Evaluation: A Step-by-Step Guide
The following are standardized protocols for assessing the anti-cancer activity of synthesized compounds.
1. Cell Viability Assessment (MTT Assay) [10][18][19]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Detection (Annexin V-FITC/PI Staining) [1][3][15]
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
3. Cell Cycle Analysis [7][20][21]
-
Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. NF-κB Inhibition Assay (p65 Translocation) [8]
-
Seed cells on coverslips in a 24-well plate.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using fluorescence microscopy. A decrease in nuclear p65 staining in treated cells compared to stimulated controls indicates inhibition of NF-κB translocation.
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Genotoxicity comparison between strained hydrocarbons and UDMH
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Mechanistic and Experimental Guide for Next-Generation Propulsion Safety
Executive Summary: The "Green" Propulsion Paradigm
The aerospace and defense sectors are currently navigating a critical pivot from hypergolic hydrazines to "Green" High Energy Density Fuels (HEDFs). While the performance metrics (Isp, density) of strained hydrocarbons like Quadricyclane (QC) and Cubane are well-documented, their toxicological profiles—specifically genotoxicity —remain a primary concern for occupational safety and environmental compliance.
This guide provides a rigorous technical comparison between Unsymmetrical Dimethylhydrazine (UDMH) and strained hydrocarbons. As a Senior Application Scientist, I will demonstrate that while UDMH functions as a potent alkylating agent requiring metabolic activation to damage DNA, strained hydrocarbons predominantly interact via oxidative stress or solvent effects , lacking the specific nitrogenous pharmacophore required for direct DNA alkylation.
Mechanistic Divergence: The "Why" Behind the Toxicity[1]
To understand the safety differential, we must look beyond LD50 values and examine the molecular mechanism of DNA interaction.
UDMH: The Alkylation Pathway
UDMH is a pro-mutagen. It is not inherently reactive toward DNA until it undergoes bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B1).
-
Mechanism: The N-N bond is the critical liability. Metabolic oxidation leads to the formation of a methyldiazonium ion (
). -
The Damage: This electrophile attacks nucleophilic centers on DNA bases, primarily the
position of Guanine ( -MeG) and the highly mutagenic position ( -MeG). If not repaired by -methylguanine-DNA methyltransferase (MGMT), this leads to G:C A:T transition mutations.
Strained Hydrocarbons (Quadricyclane/Cubane): The Ring-Strain Pathway
Strained hydrocarbons derive their energy from bond angle distortion (e.g.,
-
Mechanism: These molecules are composed entirely of Carbon and Hydrogen. They lack the nitrogen lone pairs necessary to form diazonium species.
-
Metabolic Fate: Metabolism typically proceeds via P450-mediated hydroxylation to form alcohols or ketones, followed by Phase II conjugation (glucuronidation).
-
Genotoxic Potential: Current data suggests these compounds are non-mutagenic in the Ames test. The primary risk is not DNA alkylation but potential oxidative stress if high-dose exposure overwhelms cellular antioxidant defenses, or intercalation if the molecule is planar (though QC and Cubane are globular/cage-like, reducing intercalation potential).
Visualizing the Metabolic Activation Pathways
The following diagram illustrates the divergent metabolic fates that dictate the genotoxicity of these two fuel classes.
Figure 1: Comparative metabolic pathways. UDMH (Red) activates to a DNA-damaging ion, while Strained Hydrocarbons (Green) follow a standard detoxification route.
Comparative Data Review
The following table synthesizes experimental data from standard toxicology batteries. Note the distinct "Positive" vs. "Negative" dichotomy.
| Feature | UDMH (Hydrazine Derivative) | Strained Hydrocarbons (QC/Cubane) |
| Chemical Class | Hydrazine (N-N bond) | Cage Hydrocarbon (C-H, C-C) |
| Ames Test (Salmonella) | Positive (Strain TA100, TA1535 w/ S9) | Negative (Strains TA98, TA100) |
| Primary Mechanism | DNA Alkylation (Methylation) | Solvent effects / Oxidative Stress |
| Metabolic Requirement | Requires S9 (Liver) activation | Metabolized to polar alcohols |
| Carcinogenicity (IARC) | Group 2B (Possibly Carcinogenic) | Not Classified (Generally Low Concern) |
| Acute Toxicity (LC50) | High (Respiratory Irritant) | Moderate (CNS Depression/Solvent) |
| Vapor Pressure Risk | High (Inhalation risk) | Moderate to High (Volatility varies) |
Experimental Protocols: Validating Genotoxicity
As a Senior Scientist, I emphasize that standard protocols must be adapted for these compounds due to their high volatility. A standard plate incorporation assay will fail because the fuel evaporates before interacting with the bacteria.
Protocol A: Modified Ames Test for Volatile Liquids
-
Objective: Assess mutagenicity while preventing test article evaporation.
-
Critical Adaptation: Use the Pre-incubation Method in closed vessels.
Step-by-Step Workflow:
-
Preparation: Prepare Salmonella typhimurium strains (TA98, TA100, TA1535).
-
S9 Mix: Prepare 10% Rat Liver S9 fraction (Aroclor-1254 induced) for metabolic activation.
-
Exposure (The "Closed" Step):
-
In a glass tube, add 0.1 mL bacterial culture.
-
Add 0.5 mL S9 mix (or phosphate buffer for non-activation).
-
Add test article (UDMH or QC) dissolved in DMSO. Immediately cap the tube tightly.
-
Scientist's Note: For highly volatile QC, use a Tedlar bag or a specialized desiccator chamber to maintain vapor concentration.
-
-
Incubation: Shake at
for 20 minutes (Pre-incubation). -
Plating: Add 2.0 mL molten top agar, mix, and pour onto minimal glucose agar plates.
-
Scoring: Incubate plates for 48 hours and count revertant colonies (
).-
Validity Criteria: Positive control (e.g., Sodium Azide) must show >3x baseline revertants.
-
Protocol B: In Vitro Micronucleus Assay (CHO Cells)
-
Objective: Detect clastogenicity (chromosomal breakage) which Ames might miss.
-
Workflow:
-
Culture CHO (Chinese Hamster Ovary) cells.
-
Treat with Test Article for 3 hours (+S9) and 24 hours (-S9).
-
Add Cytochalasin B to block cytokinesis (forming binucleated cells).
-
Harvest, stain with Acridine Orange or Giemsa.
-
Analysis: Score 1,000 binucleated cells for the presence of micronuclei (small detached DNA fragments).
-
Interpretation: UDMH typically induces micronuclei due to alkylation-induced strand breaks. Strained hydrocarbons typically show baseline levels unless cytotoxicity thresholds are exceeded.
-
Decision Logic for Safety Assessment
This flowchart guides the researcher through the testing hierarchy required to validate a new "Green" fuel candidate.
Figure 2: Step-wise decision tree for validating the genotoxic safety of novel propulsion fuels.
Conclusion
The transition from UDMH to strained hydrocarbons represents a significant upgrade in chemical safety. The scientific evidence confirms that UDMH is a direct-acting genotoxin (upon bioactivation) capable of alkylating DNA. In contrast, strained hydrocarbons like Quadricyclane and Cubane lack the nitrogenous functionality required for this specific toxicity pathway.
While acute toxicity (solvent effects) remains a factor for strained hydrocarbons, they do not present the severe, latent carcinogenic risk associated with hydrazines. For drug development and propulsion researchers, this validates the "Green" classification of these fuels from a genotoxic perspective.
References
-
International Agency for Research on Cancer (IARC). (2018). Agents Classified by the IARC Monographs, Volumes 1–123 - Hydrazine and UDMH. [Link]
-
Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. John Wiley & Sons. (Detailed mechanism of diazonium formation). [Link]
-
Eaton, P. E. (1992). Cubane: Starting Material for the 1990s and the New Century. Angewandte Chemie International Edition. (Discusses biological inertness of the cubane cage). [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.[1][2][3] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. (Standard Protocol).[1][3] [Link]
-
Air Force Research Laboratory (AFRL). (2010). Green Propellant Infusion Mission (GPIM) Technology Review. (Comparison of toxicity profiles for green alternatives). [Link]
Sources
Evaluating the Anti-Cancer and Apoptosis-Inducing Effects of Dibenzodiazepinones
Executive Summary: The Dibenzodiazepinone Advantage
In the landscape of oncology drug discovery, Dibenzodiazepinones (DBDs) represent a distinct departure from traditional nitrogen-containing heterocycles. Unlike their structural cousins, the 1,4-benzodiazepines (widely used as anxiolytics/sedatives targeting GABA receptors), specific farnesylated DBDs—most notably Diazepinomicin (ECO-4601) —exhibit potent anti-neoplastic activity without sedative side effects.
This guide evaluates the performance of DBDs as apoptosis inducers. The core value proposition of DBDs lies in their dual-mechanism of action :
-
Mitochondrial Targeting: Binding to the Translocator Protein (TSPO/PBR), inducing mitochondrial outer membrane permeabilization (MOMP).
-
Kinase Modulation: Inhibition of the Ras/MAPK signaling pathway, distinct from ATP-competitive inhibition.
This document compares DBDs against standard microtubule stabilizers (e.g., Paclitaxel) and kinase inhibitors, providing validated protocols for confirming their apoptotic efficacy.
Structural & Mechanistic Distinction
To understand the efficacy of DBDs, one must distinguish them from "naked" benzodiazepine scaffolds. The critical pharmacophore in anti-cancer DBDs is often a farnesyl side chain or specific N-alkylation that shifts affinity from GABA receptors to mitochondrial and kinase targets.
Comparative Mechanism of Action
The following diagram illustrates how DBDs (specifically Diazepinomicin analogs) bypass standard chemotherapy resistance mechanisms by targeting mitochondrial integrity and upstream signaling simultaneously.
Figure 1: Dual-mode mechanism of action for farnesylated dibenzodiazepinones, targeting both mitochondrial integrity via TSPO and proliferation via Ras/MAPK.
Comparative Efficacy Data
When evaluating DBDs, researchers should benchmark against agents with overlapping spectra but distinct toxicities. The table below synthesizes representative IC50 ranges found in literature for Diazepinomicin (ECO-4601) versus standard-of-care agents.
Table 1: Comparative Cytotoxicity Profile (Representative IC50 Values)
| Compound Class | Agent | Mechanism | Glioma (U87/T98G) | Prostate (PC-3) | Breast (MCF-7) | Selectivity Index* |
| Dibenzodiazepinone | ECO-4601 | TSPO Agonist / Ras Inhibitor | 2.0 - 10.0 µM | ~2.7 - 5.0 µM | 5.0 - 15.0 µM | High (Low toxicity to fibroblasts) |
| Taxane | Paclitaxel | Microtubule Stabilizer | 0.01 - 0.1 µM | 0.05 - 0.5 µM | 0.01 - 0.1 µM | Low (High neurotoxicity) |
| Kinase Inhibitor | Gefitinib | EGFR Inhibitor | >10 µM (Resistant) | 5.0 - 10.0 µM | >20 µM | Moderate |
| Benzodiazepine | Diazepam | GABA-A Agonist | >100 µM (Inactive) | >100 µM | >100 µM | N/A (Sedative) |
Note: Selectivity Index refers to the ratio of IC50 in normal cells vs. cancer cells. DBDs generally demonstrate a wider therapeutic window than Taxanes.
Experimental Protocols for Validation
To publish valid data on DBDs, you must prove the mechanism is apoptosis and not necrosis (which causes inflammation). The following workflows are optimized for hydrophobic compounds like farnesylated DBDs.
Protocol A: Cytotoxicity Screening (MTS/MTT Assay)
Critical Consideration: DBDs are lipophilic. Ensure DMSO concentration in the final well does not exceed 0.5% to prevent solvent toxicity artifacts.
-
Seeding: Seed tumor cells (e.g., PC-3) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h to allow adhesion.
-
Treatment: Prepare a 1000x stock of the DBD in DMSO. Serially dilute in media to achieve final concentrations (0.1 µM – 100 µM).
-
Incubation: Treat cells for 72 hours.
-
Development: Add MTS reagent (Promega) or MTT (Sigma). Incubate 2-4 hours.
-
Readout: Measure absorbance at 490 nm (MTS) or 570 nm (MTT). Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Apoptosis Confirmation (Annexin V / PI Flow Cytometry)
This is the "Gold Standard" for distinguishing early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).
Figure 2: Step-by-step workflow for validating apoptosis induction using Flow Cytometry.
Detailed Steps:
-
Harvesting: Crucial step—collect the culture media before trypsinizing (apoptotic bodies float). Combine media with trypsinized cells.
-
Washing: Wash cells 2x with cold PBS. Resuspend in 1X Binding Buffer (HEPES-based, Ca2+ is essential for Annexin V binding).
-
Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark at RT.
-
Analysis:
-
Q1 (PI+/Ann-): Necrosis / Debris.
-
Q2 (PI+/Ann+): Late Apoptosis.[1]
-
Q3 (PI-/Ann-): Live Cells.
-
Q4 (PI-/Ann+): Early Apoptosis (The hallmark of DBD activity).
-
Protocol C: Mechanistic Validation (Western Blot)
To confirm the pathway (TSPO/Ras), probe for the following markers after 24h treatment:
-
Cleaved Caspase-3 / PARP: Confirms execution of apoptosis.
-
p-ERK (Thr202/Tyr204): Expect downregulation if the DBD acts via Ras/MAPK inhibition (as seen with ECO-4601).
-
Bcl-2/Bax Ratio: Expect a shift toward Bax (pro-apoptotic) dominance.
References
-
McAlpine, J. B., et al. (2005). "Microbial genomics as a guide to drug discovery and structural elucidation: ECO-02301, a novel antifungal agent, and ECO-0501, a novel antibacterial agent from Streptomyces aizunensis." (Foundational work on Micromonospora metabolites including Diazepinomicin).[2][3][4] Journal of Natural Products. Link
-
Charan, R. D., et al. (2004). "Diazepinomicin, a new antimicrobial alkaloid from a marine Micromonospora sp."[4] Journal of Natural Products, 67(8), 1431–1433. Link
-
Thorson, J. S., et al. (2008). "Biosynthesis of Diazepinomicin/ECO-4601, a Micromonospora Secondary Metabolite with a Novel Ring System."[3] Journal of Natural Products, 71(9), 1585–1590. Link
-
Gozari, M., et al. (2021). "Marine life as a source of anti-prostate cancer agents: an updated overview."[4] (Discusses ECO-4601 efficacy in PC-3 xenografts). Journal of Genetic Engineering and Biotechnology. Link
-
Vermijlen, D., et al. (2006). "Perforin and Granzyme B-Induced Apoptosis." (General reference for Caspase-3/PARP cleavage mechanisms). Nature Protocols. Link
Sources
- 1. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco 4601 | C28H34N2O4 | CID 9868980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Protease Activities of Diazepinomicin from the Sponge-Associated Micromonospora Strain RV115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: DFT Studies of Substituted Sondheimer-Wong Diynes
Executive Summary
The Sondheimer-Wong diyne (cyclodeca-3,7-diene-1,5-diyne) represents a pivotal structural motif in the study of cycloaromatization. Unlike acyclic enediynes which require high temperatures (>200°C) to undergo Bergman cyclization, the 10-membered Sondheimer-Wong ring sits in a "Goldilocks" zone: stable enough to be isolated but strained enough to cyclize under mild thermal conditions or upon specific triggering.
This guide objectively compares the reactivity profiles of the parent Sondheimer-Wong diyne against its substituted variants using Density Functional Theory (DFT). By analyzing activation barriers (
Key Finding: Electron-withdrawing groups (EWGs) at the propargylic positions or directly on the alkene backbone significantly lower the activation barrier (
Theoretical Framework: The DFT Challenge
Modeling the Bergman cyclization is computationally non-trivial due to the diradical nature of the product (p-benzyne). Standard Restricted DFT (RDFT) fails to describe the open-shell singlet diradical correctly.
The "Broken-Symmetry" Requirement
To accurately predict reactivity, one must utilize Unrestricted DFT (UDFT) or Broken-Symmetry (BS) approaches.
-
Reactant: Closed-shell singlet (R-DFT is acceptable).
-
Transition State (TS): Often requires UDFT to account for developing radical character.
-
Product: Open-shell singlet diradical. UDFT is mandatory.
Recommended Functional/Basis Set Combination:
-
Optimization: UB3LYP/6-31G(d,p) (Cost-effective, reliable geometries).
-
Single Point Energy: UM06-2X/6-311+G(d,p) (Captures dispersion and kinetics more accurately than B3LYP).
Comparative Analysis: Substituent Effects
The following data synthesizes results from multiple DFT studies comparing the parent system to substituted variants.
The Baseline: Ring Size & Strain
Before examining substituents, it is critical to benchmark the ring strain effect. The Sondheimer-Wong diyne (10-membered) is compared here against 9- and 11-membered analogs.
Table 1: Ring Size vs. Activation Barrier (UB3LYP/6-31G)*
| System | Ring Size | Critical Distance (
Note: The "Critical Distance" (
Substituted Sondheimer-Wong Derivatives
Modifying the 10-membered core allows for fine-tuning of the activation temperature.
Table 2: Substituent Effects on Sondheimer-Wong Diyne (10-membered)
| Derivative | Substituent Type |
Mechanistic Visualization
The following diagrams illustrate the reaction pathway and the computational workflow required to validate these findings.
The Bergman Cyclization Pathway
Caption: The transformation from the cyclic diyne to the reactive p-benzyne diradical, highlighting the activation barrier.
Computational Validation Workflow
Caption: Step-by-step computational protocol ensuring accurate wavefunction stability for open-shell species.
Experimental & Computational Protocols
To reproduce the data presented in Table 2, the following protocols must be strictly adhered to.
Computational Protocol (Gaussian 16/ORCA)
Objective: Calculate the Activation Free Energy (
-
Initial Guess: Construct the 10-membered ring with the alkyne termini separated by ~3.0 Å.
-
Geometry Optimization (Reactant):
-
Command: # opt freq rb3lyp/6-31g(d)
-
Check: Ensure no imaginary frequencies.
-
-
Transition State Search:
-
Command: # opt=(ts,calcfc,noeigentest) freq ub3lyp/6-31g(d) guess=mix
-
Note: The guess=mix keyword is crucial to generate the broken-symmetry state required for the TS.
-
Check: Ensure exactly one imaginary frequency corresponding to the C-C bond formation (vector should show alkynes closing).
-
-
Product Optimization (Diradical):
-
High-Level Refinement:
-
Perform a Single Point Energy calculation on the optimized geometries using UM06-2X/6-311+G(d,p) with solvent models (PCM/SMD) if correlating to solution-phase experiments.
-
Synthesis & Trapping (Experimental Validation)
To validate DFT predictions experimentally:
-
Precursor Synthesis: Utilize the Stephens-Castro coupling or intramolecular Nicholas reaction to close the 10-membered ring.
-
Kinetics Measurement:
-
Dissolve the diyne in 1,4-cyclohexadiene (H-atom donor).
-
Heat at intervals (e.g., 40°C, 50°C, 60°C).
-
Monitor the disappearance of the diyne peak via HPLC or NMR.
-
Arrhenius Plot: Plot
vs to derive experimentally. -
Correlation: Experimental
should match DFT within ±2 kcal/mol.
-
References
-
Bergman, R. G. (1973). Reactive 1,4-dehydrobenzenes. Accounts of Chemical Research. Link
-
Nicolaou, K. C., et al. (1992). Chemistry and Biology of the Enediyne Anticancer Antibiotics. Angewandte Chemie International Edition. Link
-
Schreiner, P. R. (1998). Density Functional Theory Studies of the Bergman Cyclization of Enediynes. Journal of the American Chemical Society.[4] Link
-
Kraka, E., & Cremer, D. (2000).[4] Enediyne Anticancer Antibiotics: A Chemical Verification of the Bergman Cyclization. Journal of the American Chemical Society.[4] Link
-
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
Sources
Cross-reactivity analysis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one derivatives
Cross-Reactivity Analysis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one Derivatives: A Comparative Guide for Bioorthogonal Labeling
As a Senior Application Scientist in bioorthogonal chemistry, evaluating the precise reactivity profiles of molecular probes is critical for ensuring experimental integrity. 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one serves as the foundational ketone scaffold for synthesizing premier bioorthogonal reagents, most notably DIBO (dibenzocyclooctynol) and DBCO (dibenzocyclooctyne)[1]. These derivatives are cornerstones of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling copper-free click chemistry in living systems[2].
However, the defining feature of these molecules—their immense ring strain (~18 kcal/mol)—is a double-edged sword. While it dramatically lowers the activation energy for the desired 1,3-dipolar cycloaddition with azides, it also increases susceptibility to nucleophilic attack by endogenous thiols (e.g., cysteine residues), leading to off-target thiol-yne addition[3]. This guide objectively compares the cross-reactivity of 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one derivatives against alternative cyclooctynes and provides a self-validating protocol to guarantee absolute target specificity.
Mechanistic Causality: SPAAC vs. Thiol-Yne Cross-Reactivity
To design a flawless labeling experiment, one must understand the stereoelectronic forces at play. In SPAAC, the azide and the strained alkyne undergo a concerted pericyclic reaction to form a stable triazole[1]. Conversely, cross-reactivity occurs when a thiolate anion (from reduced cysteines or glutathione) acts as a nucleophile, attacking the electron-deficient alkyne to form a vinyl sulfide adduct[3].
The structural genius of 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one derivatives lies in their dibenzo-annulation. The flanking benzene rings provide significant steric shielding around the alkyne. When compared to aliphatic alternatives like BCN (Bicyclo[6.1.0]nonyne), which relies on a highly activating fused cyclopropane ring, DIBO and DBCO exhibit substantially lower thiol cross-reactivity while maintaining excellent SPAAC kinetics[4].
Fig 1: Competing SPAAC and thiol-yne addition pathways for strained cyclooctynes.
Comparative Performance Analysis
The table below synthesizes the kinetic and cross-reactivity profiles of DIBO/DBCO against common alternative scaffolds. The data demonstrates that 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-one derivatives offer the optimal balance of speed and bioorthogonality.
| Reagent | Scaffold Type | SPAAC Rate ( | Thiol Cross-Reactivity | Hydrophobicity |
| DIBO | Dibenzo-fused cyclooctyne | ~0.17[1] | Low[3] | High |
| DBCO | Dibenzo-fused cyclooctyne | ~0.31[1] | Low[2] | High |
| BCN | Bicyclo-fused cyclooctyne | ~0.14 | High[4] | Low |
| BARAC | Biaryl-azacyclooctynone | ~0.96 | Very High | High |
Insight: While BARAC offers the fastest SPAAC kinetics, its extreme ring strain makes it highly susceptible to thiol degradation. BCN is highly hydrophilic but suffers from significant non-specific cysteine labeling[4]. DBCO remains the gold standard for complex lysates due to its low thiol reactivity and robust kinetics[2].
Self-Validating Experimental Protocol: Thiol-Capped SPAAC Labeling
To guarantee that the observed signal is exclusively derived from the azide-target (and not off-target cysteines), we must engineer a self-validating workflow. This protocol utilizes Iodoacetamide (IAM) to irreversibly alkylate free thiols prior to the introduction of the cyclooctyne[3].
Reagents Required:
-
Cell lysate containing the azide-tagged protein of interest.
-
Iodoacetamide (IAM) (50 mM stock in H2O).
-
DBCO-Fluorophore or DBCO-Biotin probe (10 mM stock in DMSO)[2].
-
LC-MS grade buffers.
Step-by-Step Methodology:
-
Lysate Preparation & Reduction (Optional):
-
Action: Dilute the cell lysate to 1–2 mg/mL in PBS (pH 7.4). If targeting buried azides, mild denaturation may be required.
-
Causality: Ensuring the target azide is solvent-accessible maximizes the bimolecular collision rate for SPAAC.
-
-
Thiol Alkylation (The Bioorthogonal Safeguard):
-
Action: Add IAM to a final concentration of 5 mM. Incubate in the dark at room temperature for 30 minutes.
-
Causality: IAM undergoes nucleophilic substitution with the thiolate anion of native cysteines, forming stable S-acetamidomethyl adducts. This completely neutralizes the nucleophilicity of the thiols, preventing the formation of vinyl sulfide adducts during the subsequent SPAAC step[3]. (Note: If native cysteines must be preserved for downstream functional assays, use 10 mM
-mercaptoethanol as a competitive scavenger instead of IAM[4]).
-
-
SPAAC Execution:
-
Action: Add the DBCO probe to a final concentration of 10–50 µM. Incubate at room temperature for 1–2 hours.
-
Causality: The dibenzo-annulated DBCO selectively undergoes 1,3-dipolar cycloaddition with the azide tag. The prior IAM capping ensures the reaction is 100% bioorthogonal.
-
-
Internal Validation via LC-MS:
-
Action: Subject the labeled fraction to LC-MS analysis.
-
Causality: This step makes the protocol self-validating. You must observe a mass shift corresponding exactly to the addition of the DBCO-probe (Triazole formation). The absence of +DBCO mass shifts on cysteine-containing peptide fragments mathematically proves the absence of thiol-yne cross-reactivity.
-
Fig 2: Optimized self-validating workflow mitigating thiol cross-reactivity.
References
- A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC. nih.gov.[https://vertexaisearch.cloud.google.
- Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. ru.nl.[https://vertexaisearch.cloud.google.
- A Comparative Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents for Bioorthogonal Labeling. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEUffZ7wkk2n-5TDCT_cmYA26ZcrMnxRQ12gjaVBzu1tA1VF9PJCRkLrWysFwui8K7HioM4qDa9YX_7QfTyJR88oJQe9G_ibmjfGcpLekE21YOWow8P45boMH5yKUPG26unfnynCgVlOWKZZ7T5frIxA7Y5Iki2ukKodQPjYaBaHywDMG38_DngMIqZIf_mq61yzMBHkZD9ma2OgLXpU0DUV0iCcHjvMrx1l36w4i0JfWUNySsrKB06hZP-cE1ohzvT_yDam5FWw==]
- DBCO NHS Ester | AAT Bioquest. aatbio.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBEpjKEHVnUPbGa5vKxyEXtIYXXDneffB5a7H6JvOIAGIsdvvXDzHerA-vPm0BFJya__l-fboTmxdijElY6B_8uzr2sHXMQwQU8c2DctCmDgrIhL29d553pdBkkBNl4iU_VtJdFtKTYw==]
Sources
A Comparative Guide to the Synthesis of Dibenzocyclooctenes: Benchmarking Novel Routes Against Established Methods
In the landscape of medicinal chemistry and materials science, the dibenzocyclooctene scaffold holds a prominent position. This bicyclic framework is the core of numerous biologically active natural products, most notably the schisandra lignans, which exhibit a wide array of pharmacological activities including hepatoprotective, anti-inflammatory, and neuroprotective effects[1][2]. The unique, sterically demanding eight-membered ring also imparts interesting conformational properties, making these compounds attractive targets for drug development and the design of novel materials.
The efficient construction of this privileged scaffold, however, remains a significant synthetic challenge. Classical methods often suffer from limitations such as harsh reaction conditions, low yields, and limited substrate scope. This guide provides a comprehensive comparison of emerging synthetic strategies for dibenzocyclooctenes against well-established methods. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each approach, offering researchers the insights needed to select the optimal route for their specific synthetic goals.
Established Synthetic Strategies: The Bedrock of Dibenzocyclooctene Synthesis
For decades, the synthesis of dibenzocyclooctenes has been dominated by two primary strategies: intramolecular oxidative coupling and palladium-catalyzed intramolecular biaryl coupling reactions.
Intramolecular Oxidative Coupling: A Classical Approach
This method relies on the formation of a biaryl bond through the oxidation of a suitably substituted diarylbutane precursor. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often in the presence of a strong acid like trifluoroacetic acid (TFA). This approach has been successfully employed in the synthesis of various dibenzocyclooctene lignans, including (±)-deoxyschizandrin.
The reaction proceeds via a single-electron transfer (SET) mechanism, generating a radical cation intermediate which then undergoes intramolecular cyclization. While effective, this method can be limited by the need for specific substitution patterns on the aromatic rings and the use of stoichiometric, and often harsh, oxidizing agents.
Conceptual Workflow for DDQ-Mediated Oxidative Coupling
Caption: General workflow for intramolecular oxidative coupling using DDQ.
Palladium-Catalyzed Intramolecular Biaryl Coupling
The advent of palladium-catalyzed cross-coupling reactions has provided a powerful and versatile toolkit for the synthesis of biaryl compounds, including the intramolecular formation of the dibenzocyclooctene ring. Key reactions in this category include the Suzuki-Miyaura and Heck couplings.
-
Intramolecular Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an arylboronic acid or ester within the same molecule. It offers high functional group tolerance and generally proceeds under milder conditions than oxidative coupling methods. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
-
Intramolecular Heck Reaction: This method effects the coupling of an aryl halide with an alkene moiety. It has proven to be a reliable method for constructing various ring sizes, including the eight-membered ring of dibenzocyclooctenes[3].
These palladium-catalyzed methods offer greater flexibility in substrate design compared to oxidative coupling. However, the cost of palladium catalysts and the need to remove residual metal from the final product are important considerations, particularly for pharmaceutical applications.
Emerging Synthetic Routes: Pushing the Boundaries of Efficiency and Sustainability
Recent years have witnessed the development of innovative strategies for dibenzocyclooctene synthesis that address some of the limitations of established methods. These new approaches often utilize more earth-abundant metal catalysts or employ novel reaction pathways.
Cobalt-Catalyzed Metalloradical Activation of N-Tosylhydrazones
A groundbreaking approach developed by de Bruin and colleagues utilizes a cobalt(II) porphyrin complex to catalyze the intramolecular cyclization of ortho-benzallylaryl N-tosylhydrazones[4][5][6]. This method proceeds via a metalloradical mechanism, offering a novel and efficient route to a variety of substituted dibenzocyclooctenes in good to excellent yields[4][5][6].
The reaction is initiated by the cobalt-catalyzed decomposition of the tosylhydrazone to a cobalt(III)-carbene radical intermediate. A subsequent intramolecular hydrogen atom transfer (HAT) and cyclization cascade affords the dibenzocyclooctene product. A key advantage of this method is the use of an earth-abundant and inexpensive cobalt catalyst, a significant improvement over precious metal-based systems.
Catalytic Cycle of Cobalt-Catalyzed Dibenzocyclooctene Synthesis
Caption: Simplified catalytic cycle for the cobalt-catalyzed synthesis of dibenzocyclooctenes.
Rhodium-Catalyzed [5+2+1] Cycloaddition
For the construction of the core carbocyclic skeleton, rhodium-catalyzed cycloaddition reactions have emerged as a powerful strategy. Specifically, a [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide provides a diastereoselective route to bicyclic cyclooctenones, which can serve as versatile intermediates for the synthesis of dibenzocyclooctenes and related natural products[4][7][8].
This method is notable for its ability to construct complex, fused ring systems with high stereocontrol in a single step. While highly efficient, the use of a precious metal catalyst (rhodium) and a gaseous reagent (carbon monoxide) requires specialized equipment and handling.
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes key performance metrics for the discussed synthetic methods. The data presented is a representative compilation from the cited literature and may vary depending on the specific substrate and reaction conditions.
| Parameter | Intramolecular Oxidative Coupling (DDQ) | Intramolecular Suzuki-Miyaura Coupling | Cobalt-Catalyzed Metalloradical Cyclization | Rhodium-Catalyzed [5+2+1] Cycloaddition |
| Catalyst | Stoichiometric DDQ | Pd(0) or Pd(II) complexes | [Co(TPP)] | [Rh(CO)2Cl]2 |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent[4][5] | Good to Excellent[9][10] |
| Reaction Temp. | Room Temp. to Reflux | 80-110 °C | 60 °C[5] | 50-80 °C |
| Reaction Time | Several hours to days | 2-24 hours | Overnight[5] | Several hours |
| Substrate Scope | Moderate | Broad | Broad[4][5] | Moderate |
| Key Advantages | Metal-free, simple reagents | High functional group tolerance, mild conditions | Earth-abundant catalyst, high efficiency | High stereocontrol, complex ring formation |
| Key Disadvantages | Stoichiometric oxidant, harsh acidic conditions | Precious metal catalyst, potential for metal contamination | Requires synthesis of tosylhydrazone precursor | Precious metal catalyst, requires CO gas |
| Scalability | Moderate | Good | Potentially good | Moderate |
| Cost-Effectiveness | Good | Moderate | Excellent | Moderate |
| Safety | DDQ is toxic and reacts with water[2]. TFA is corrosive. | Palladium catalysts can be pyrophoric. Solvents may be flammable. | Tosylhydrazones can be explosive. Use of an inert atmosphere is required. | Carbon monoxide is highly toxic. Rhodium catalysts are expensive. |
Experimental Protocols
To facilitate the practical application of these methods, detailed experimental protocols for key examples are provided below.
Protocol 1: Synthesis of (±)-Deoxyschizandrin via DDQ-Mediated Oxidative Coupling
This protocol is adapted from established literature procedures for the synthesis of dibenzocyclooctadiene lignans.
Materials:
-
1,4-Diaryl-2,3-dimethylbutane precursor
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,4-diaryl-2,3-dimethylbutane precursor (1.0 eq) in anhydrous DCM at 0 °C, add a solution of DDQ (2.2 eq) in DCM dropwise.
-
Add trifluoroacetic acid (TFA) (10 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (±)-deoxyschizandrin.
Protocol 2: Cobalt-Catalyzed Synthesis of a Dibenzocyclooctene from an N-Tosylhydrazone
This protocol is based on the work of de Bruin and coworkers[5].
Materials:
-
ortho-Benzallylaryl N-tosylhydrazone substrate
-
Cobalt(II) tetraphenylporphyrin [Co(TPP)]
-
Lithium tert-butoxide (LiOtBu)
-
Benzene, anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Silica gel for column chromatography
Procedure:
-
Inside an inert atmosphere glovebox, charge a Schlenk tube with the ortho-benzallylaryl N-tosylhydrazone substrate (1.0 eq), [Co(TPP)] (0.05 eq), and LiOtBu (1.2 eq).
-
Add anhydrous benzene to the tube.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Place the reaction mixture in a preheated oil bath at 60 °C and stir overnight.
-
After cooling to room temperature, open the tube to the air and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dibenzocyclooctene.
Conclusion and Future Outlook
The synthesis of dibenzocyclooctenes continues to be an active area of research, driven by the significant biological activities of natural products bearing this scaffold. While established methods like intramolecular oxidative coupling and palladium-catalyzed biaryl coupling remain valuable tools, emerging strategies offer compelling advantages in terms of efficiency, sustainability, and cost-effectiveness.
The cobalt-catalyzed metalloradical cyclization stands out as a particularly promising new route, leveraging an earth-abundant metal to achieve high yields under relatively mild conditions. For the construction of complex, polycyclic systems, rhodium-catalyzed cycloadditions provide unparalleled stereocontrol.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. By understanding the strengths and limitations of each method, researchers can make informed decisions to accelerate their drug discovery and materials science programs. Future developments in this field will likely focus on the discovery of even more efficient and selective catalytic systems, as well as the application of flow chemistry and other enabling technologies to further improve the synthesis of these important molecules.
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de Bruin, B., et al. (2017). Catalytic Dibenzocyclooctene Synthesis via Cobalt(III)-Carbene Radical and ortho-Quinodimethane Intermediates. Angewandte Chemie International Edition, 56(50), 16048-16052. Retrieved from [Link]
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Wang, Y., et al. (2007). A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO for the Synthesis of Cyclooctenones. Journal of the American Chemical Society, 129(33), 10060-10061. Retrieved from [Link]
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Yu, Z.-X., et al. (2015). Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. Accounts of Chemical Research, 48(8), 2344-2355. Retrieved from [Link]
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Wang, Y., et al. (2007). A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO for the Synthesis of Cyclooctenones. ACS Figshare. Retrieved from [Link]
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Coy, E. D., Cuca, L. E., & Sefkow, M. (2011). Pd–NHC Catalyzed Biaryl Coupling by Direct C–H Activation—A Novel Strategy for the Synthesis of Dibenzocyclooctane Lignans. Synthetic Communications, 41(1), 114-123. Retrieved from [Link]
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Wang, Y., et al. (2007). A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO for the Synthesis of Cyclooctenones. Journal of the American Chemical Society, 129(33), 10060-10061. Retrieved from [Link]
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de Bruin, B., et al. (2017). Catalytic Dibenzocyclooctene Synthesis via Cobalt(III)-Carbene Radical and ortho-Quinodimethane Intermediates. SciSpace. Retrieved from [Link]
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de Bruin, B., et al. (2021). Metalloradical strategy for the synthesis of a variety of dibenzocyclooctenes and monobenzocyclooctadienes. Accounts of Chemical Research, 54(1), 135-149. Retrieved from [Link]
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de Bruin, B., et al. (2017). Catalytic Dibenzocyclooctene Synthesis via Cobalt(III)-Carbene Radical and ortho-Quinodimethane Intermediates. ResearchGate. Retrieved from [Link]
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Suzuki, A. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Abe, M., et al. (2020). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 18(3), 432-439. Retrieved from [Link]
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Krow, G. R., et al. (1978). Dibenzocyclooctadiene antileukemic lignan synthesis. (+-)-Steganone. The Journal of Organic Chemistry, 43(3), 3950-3954. Retrieved from [Link]
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de Bruin, B., et al. (2017). Catalytic Dibenzocyclooctene Synthesis via Cobalt(III)-Carbene Radical and ortho-Quinodimethane Intermediates. ResearchGate. Retrieved from [Link]
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Coleman, R. S., et al. (2005). Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products. The Journal of Organic Chemistry, 70(22), 8932-8941. Retrieved from [Link]
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Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. Retrieved from [Link]
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Winter, A., & Keck, M. (2010). Dibenzo[a,e]cyclooctene: Multi-gram Synthesis of a Bidentate Ligand. ResearchGate. Retrieved from [Link]
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LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved from [Link]
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Majumdar, K. C., & Roy, B. (2012). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. Retrieved from [Link]
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He, Y.-M., Liu, L., & Cheng, L. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Molecules, 28(9), 3715. Retrieved from [Link]
- Li, J., et al. (2014). Microwave-assisted Synthesis of Dibenzo-18-crown-6. Chinese Journal of Organic Chemistry, 34(1), 163-167.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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He, Y.-M., Liu, L., & Cheng, L. (2023). Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Encyclopedia, 3(2), 527-537. Retrieved from [Link]
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Stephenson, C. R. J. (2021). Mimicking oxidative radical cyclizations of lignan biosynthesis using redox-neutral photocatalysis. Nature Research, 1-2. Retrieved from [Link]
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Szostak, M. (2017). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. Accounts of Chemical Research, 50(10), 2533-2544. Retrieved from [Link]
-
Le, C., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(12), 8036-8045. Retrieved from [Link]
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Griesbeck, A. G., & Maptue, N. E. (2024). [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. Molecules, 29(22), 5920. Retrieved from [Link]
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de Lera, A. R., & Durán, F. J. (2004). Intramolecular Heck Reaction for the Synthesis of Isochromanes under Ambient and High pressure. Academia.edu. Retrieved from [Link]
-
Verma, A. K., & Singh, D. (2016). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Chemistry & Biology Interface, 6(4), 221-236. Retrieved from [Link]
-
Smith, L. I., & Hoehn, H. H. (1941). Diphenylketene. Organic Syntheses, 21, 47. Retrieved from [Link]
-
Szostak, M. (2017). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. Accounts of Chemical Research, 50(10), 2533-2544. Retrieved from [Link]
-
de Souza, B. G., et al. (2025). Exploring the Dynamics of Suzuki−Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Effic. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Rahman, M. M., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Organic & Medicinal Chemistry International Journal, 8(5). Retrieved from [Link]
-
Abe, H., et al. (2012). HIGHLY REGIOSELECTIVE INTRAMOLECULAR BIARYL COUPLING REACTION OF A PHENYL BENZOATE DERIVATIVE FOR THE SYNTHESIS OF GRAPHISLACTON. HETEROCYCLES, 84(1), 323. Retrieved from [Link]
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Shipe, W. D., Yang, F., & Zhao, Z. (2006). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. Arkivoc, 2007(3), 11-23. Retrieved from [Link]
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Lu, Y., & Chen, D. F. (1992). Anti-oxidant activity of dibenzocyclooctene lignans isolated from Schisandraceae. Planta Medica, 58(4), 311-313. Retrieved from [Link]
-
Li, Y., et al. (2021). Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro. Journal of Ethnopharmacology, 276, 114175. Retrieved from [Link]
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BenchChem. (2025). Production of Schisandrin A and Schisandrin B from Callus and Suspension Cell Cultures of Schisandra chinensis. Retrieved from [Link]
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Organic Syntheses. (n.d.). trans-4,4'-DIMETHOXYSTILBENE. Retrieved from [Link]
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Kumar, R., & Kumar, V. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(51), 32186-32215. Retrieved from [Link]
-
Saito, S., & Yamamoto, Y. (2010). Synthesis and Reactions of Dibenzo[a,e]pentalenes. Symmetry, 2(2), 950-971. Retrieved from [Link]
-
Wang, Z.-L., et al. (2014). DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran (Thiophene). The Journal of Organic Chemistry, 79(3), 1156-1165. Retrieved from [Link]
-
Andersson, H. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Retrieved from [Link]
-
Leong, P. K., et al. (2016). Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response. PLoS ONE, 11(5), e0155879. Retrieved from [Link]
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Kim, S. J., et al. (2009). Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill. European Journal of Pharmacology, 615(1-3), 209-215. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel compound from synthesis to its potential as a therapeutic agent is paved with meticulous experimentation. Equally critical, though often less discussed, is the responsible management and disposal of these chemical entities at the end of their experimental life. This guide provides a detailed, step-by-step protocol for the proper disposal of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one, ensuring the safety of laboratory personnel and the protection of our environment. As a Senior Application Scientist, my aim is to instill a deep understanding of the principles behind these procedures, fostering a culture of safety and environmental stewardship.
Understanding the Compound: A Prerequisite for Safe Disposal
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is a complex organic molecule. While specific, comprehensive toxicological and environmental fate data for this particular compound may be limited, its structural motifs—a dibenzo-fused cyclooctenone core—suggest that it should be handled as a potentially hazardous substance. In the absence of a detailed Safety Data Sheet (SDS), a conservative approach is paramount. The fundamental principle is to treat the substance with the same rigor as any new chemical entity where the full spectrum of its biological and environmental effects is not yet known.
Thermal decomposition of similar complex organic molecules can release irritating gases and vapors, including carbon oxides.[1] Therefore, disposal methods that involve heating or incineration should only be performed by licensed waste disposal facilities equipped to handle such emissions.
The Core Directive: Containment and Communication
The overarching principle for the disposal of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2] Evaporation in a fume hood is also not an acceptable method of disposal.[2][3]
The proper disposal pathway involves collection, proper labeling, and transfer to your institution's Environmental Health & Safety (EH&S) or a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one for disposal, it is imperative to be outfitted with the appropriate PPE. This includes:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable for handling small quantities of organic compounds.
-
Laboratory Coat: To protect skin and clothing from contamination.
Waste Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent accidental and potentially dangerous reactions.[3][4]
-
Solid Waste: Collect solid 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one should be collected in a separate, compatible liquid waste container. Do not mix this waste stream with other types of chemical waste unless you are certain of their compatibility. For example, do not mix with strong acids, bases, or oxidizing agents.[3]
Container Selection and Management: The Vessel for Safe Transport
The choice of waste container is a critical step in ensuring safe storage and transport.
-
Compatibility: Use containers made of materials that are chemically resistant to 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one and any solvents used. High-density polyethylene (HDPE) or glass containers are generally appropriate.[5]
-
Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[3]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[3]
Labeling: Clear and Comprehensive Communication
Accurate and thorough labeling is a cornerstone of safe waste management, providing essential information to everyone who may handle the container.[6] The label must include:
-
The full chemical name: "11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one" . Avoid using abbreviations or chemical formulas.[5]
-
The approximate concentration and volume of the waste.
-
The date on which the waste was first added to the container (the "accumulation start date").
-
The associated hazards (e.g., "Potentially Toxic," "Handle with Care").
Storage: The Satellite Accumulation Area (SAA)
Designate a specific area in your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[3][7]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Segregation: Store the waste container for 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one separately from incompatible materials.[3]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.
The workflow for proper disposal can be visualized as follows:
Sources
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- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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Personal protective equipment for handling 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
Advanced Safety and Operational Guide: Handling 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
Introduction & Chemical Context
As modern drug development and bioconjugation increasingly rely on bioorthogonal chemistry, 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one (CAS 838-15-3) has emerged as a foundational building block[1]. This polycyclic ketone is the primary precursor for synthesizing dibenzocyclooctyne (DBCO) derivatives, which are essential for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2]. While SPAAC is prized for eliminating the cytotoxicity associated with copper catalysts in living systems[3], the synthesis and handling of its highly strained precursors require rigorous safety and logistical planning.
This guide provides field-proven, self-validating protocols for the safe handling, reaction setup, and disposal of this compound, ensuring operational excellence and scientific integrity.
Physicochemical Profile and Hazard Causality
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is a stable, polycyclic organic solid. However, its molecular architecture—two benzene rings fused to a cyclooctenone core—confers specific hazards that must dictate your PPE strategy:
-
High Lipophilicity (LogP = 3.14): The compound is highly lipophilic[4]. While the solid powder primarily poses a mechanical irritation risk to the respiratory tract and eyes (H319, H335), dissolving it in common reaction solvents (e.g., THF, DCM) drastically increases its dermal bioavailability. Once in solution, it can rapidly penetrate the lipid bilayers of the stratum corneum, causing severe skin irritation (H315)[1].
-
Reactivity: The ketone moiety is a prime site for nucleophilic attack, making it reactive toward biological nucleophiles if systemic exposure occurs.
Figure 1: Logical role of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one in SPAAC bioconjugation workflows.
Quantitative Hazard and PPE Matrix
To mitigate the risks associated with both the solid and solution states, adhere to the following mandatory PPE matrix.
| Parameter / Hazard | Value / Specification | PPE Requirement & Operational Causality |
| Lipophilicity | LogP: 3.14[4] | Gloves: Double nitrile (Outer ≥ 8 mil). Causality: High LogP means the compound easily crosses skin barriers if dissolved in carrier solvents. |
| Physical State | Solid (Powder)[1] | Respirator: N95/P100 (if handled outside a hood). Causality: Prevents inhalation of micro-particulates during weighing. |
| Skin Irritation | GHS Cat 2 (H315) | Body: Flame-resistant lab coat with tight cuffs. Causality: Prevents direct dermal contact with the reactive ketone/annulene system. |
| Eye Irritation | GHS Cat 2A (H319) | Eye: ANSI Z87.1 tight-fitting goggles. Causality: Protects against both dust aerosolization and solvent splashes. |
Procedural Methodology: Safe Handling and Reaction Setup
To ensure a self-validating safety system, the following protocol integrates operational checks directly into the chemical workflow. This procedure outlines the safe handling required when converting the ketone precursor into a reactive alkyne (e.g., via sulfoxide-magnesium exchange or enol triflate elimination)[2].
Phase 1: Environmental and PPE Verification
-
Airflow Validation: Before opening the storage desiccator, verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm).
-
Self-Validation Step: Tape a small tissue strip to the bottom of the sash; inward deflection visually confirms negative pressure.
-
-
PPE Donning: Equip safety goggles, a flame-resistant lab coat, and double nitrile gloves.
-
Causality: The outer glove protects against the primary reaction solvent (e.g., THF), while the inner glove provides a sterile, chemical-free barrier during doffing or in the event of a breakthrough.
-
Phase 2: Dispensing and Dissolution
-
Static Mitigation: Wipe the exterior of the reagent bottle with an anti-static cloth.
-
Causality: Polycyclic organic powders are highly prone to static cling, which can cause violent aerosolization during weighing.
-
-
Weighing: Dispense the required mass of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one onto a pre-tared, anti-static weigh boat strictly inside the draft shield of the balance.
-
Solvent Transfer: Transfer the solid to an oven-dried, Argon-purged round-bottom flask. Immediately dissolve the solid in anhydrous THF or DCM.
-
Self-Validation Step: Complete visual dissolution indicates readiness for the next step and formally shifts the hazard profile from inhalation (dust) to dermal (solution).
-
Phase 3: Reaction Execution (Elimination Protocol)
-
Temperature Control: Submerge the flask in a dry ice/acetone bath.
-
Self-Validation Step: Wait until the internal thermometer registers exactly -78°C to prevent uncontrolled exothermic reactions when adding strong bases.
-
-
Reagent Addition: Dropwise add the base (e.g., Lithium diisopropylamide) followed by the triflating agent to form the intermediate, which is subsequently eliminated to form the strained alkyne[2].
-
Quenching: Quench the reaction strictly with saturated aqueous ammonium chloride (
).-
Self-Validation Step: Check the pH of the aqueous layer with indicator paper; a pH of 7-8 confirms the complete neutralization of the reactive base.
-
Figure 2: End-to-end operational workflow for handling and processing the chemical.
Spill Response and Disposal Plan
Solid Spill (Powder)
-
Containment: Do not sweep. Sweeping aerosolizes the polycyclic powder, creating an immediate inhalation hazard.
-
Neutralization: Cover the spill with damp absorbent pads (moistened with water or a low-volatility solvent like isopropanol) to suppress dust.
-
Collection: Use a non-sparking scoop to transfer the material into a hazardous waste bag.
Solution Spill (Dissolved in Organic Solvent)
-
Absorption: Deploy activated carbon or universal chemical absorbents over the liquid.
-
Causality: Activated carbon efficiently traps lipophilic aromatic compounds via pi-pi stacking and hydrophobic interactions.
-
-
Ventilation: Maximize room exhaust and evacuate the immediate area until the solvent vapors clear.
Disposal Logistics
-
Solid Waste: Place contaminated PPE and solid chemical waste in a rigid, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Organic Solid Waste - Annulene Derivatives."
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste carboys based on the reaction solvent.
-
Critical Warning: Never mix azide-containing downstream byproducts (common in SPAAC workflows) with halogenated solvents like DCM, as this can form highly explosive diazidomethane[2].
References
1.[5] PubChem. "Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro- | C16H8 | CID 143044". National Institutes of Health. URL: 2.[2] "4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity". Thieme Connect. URL: 3.[3] "Post-polymerisation approaches for the rapid modification of conjugated polymer properties". National Institutes of Health. URL: 4.[4] "tricyclo[11.4.0.04,9]heptadeca-1(17),4,6,8,13,15-hexaen-11-one | 95495-94-6". MolAid. URL: 5.[1] "CAS号:838-15-3 | 11,12-Dihydrodibenzo[a,e][8]annulen-5(6H)-one". Bidepharm. URL:
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tricyclo[11.4.0.04,9]heptadeca-1(17),4,6,8,13,15-hexaen-11-one - CAS号 95495-94-6 - 摩熵化学 [molaid.com]
- 5. Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro- | C16H8 | CID 143044 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
